Nilotinib
Beschreibung
This compound, also known as AMN107, is a tyrosine kinase inhibitor under investigation as a possible treatment for chronic myelogenous leukemia (CML). A Phase I clinical trial in 2006 showed that this drug was relatively safe and offered significant therapeutic benefits in cases of CML which were found to be resistant to treatment with imatinib (Gleevec), another tyrosine kinase inhibitor used as a first-line treatment for CML.
This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Bcr-Abl Tyrosine Kinase Inhibitor, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 2B6 Inducer, and Cytochrome P450 2C8 Inducer, and UGT1A1 Inhibitor, and P-Glycoprotein Inhibitor.
This compound is a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia. This compound therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury.
This compound is an orally bioavailable aminopyrimidine-derivative Bcr-Abl tyrosine kinase inhibitor with antineoplastic activity. Designed to overcome imatinib resistance, this compound binds to and stabilizes the inactive conformation of the kinase domain of the Abl protein of the Bcr-Abl fusion protein, resulting in the inhibition of the Bcr-Abl-mediated proliferation of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) cells. This agent also inhibits the receptor tyrosine kinases platelet-derived growth factor receptor (PDGF-R) and c-kit, a receptor tyrosine kinase mutated and constitutively activated in most gastrointestinal stromal tumors (GISTs). With a binding mode that is energetically more favorable than that of imatinib, this compound has been shown to have an approximately 20-fold increased potency in kinase and proliferation assays compared to imatinib.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and is indicated for chronic myelogenous leukemia and has 30 investigational indications. This drug has a black box warning from the FDA.
antineoplastic agent
See also: this compound Hydrochloride Monohydrate (active moiety of); this compound Hydrochloride Anhydrous (active moiety of).
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZIURLSWUIHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F3N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042663 | |
| Record name | Nilotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nilotinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
The solubility ... in aqueous solutions decreases with increasing pH, 2.01e-03 g/L | |
| Record name | Nilotinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7842 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nilotinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to slightly yellowish to slightly greenish yellow powder | |
CAS No. |
641571-10-0, 923288-90-8 | |
| Record name | Nilotinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=641571-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nilotinib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0641571100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nilotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04868 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nilotinib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nilotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.166.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NILOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F41401512X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nilotinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7842 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nilotinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Action of Nilotinib in Chronic Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular mechanism of Nilotinib, a second-generation tyrosine kinase inhibitor (TKI), in the context of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML). We will explore its binding kinetics, inhibitory effects on critical signaling pathways, and its efficacy against resistant mutations, supported by quantitative data, experimental methodologies, and pathway visualizations.
Introduction to CML and Targeted Therapy
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the t(9;22)(q34;q11) chromosomal translocation, which forms the Philadelphia chromosome.[1] This translocation results in the creation of the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase, an oncoprotein central to the pathogenesis of CML.[1][2] The uncontrolled kinase activity of BCR-ABL drives multiple downstream signaling pathways, leading to excessive proliferation of granulocytic cells, reduced apoptosis, and genomic instability.[2]
The development of imatinib, the first TKI targeting BCR-ABL, revolutionized CML treatment.[2][3] However, resistance, primarily through point mutations in the ABL kinase domain, emerged as a significant clinical challenge.[1][4][5] This spurred the development of second-generation TKIs, including this compound (formerly AMN107), which was rationally designed to have greater potency and to overcome the majority of imatinib-resistant mutations.[3][5]
Core Mechanism: High-Affinity Inhibition of the BCR-ABL Kinase
This compound is a phenylamino-pyrimidine derivative designed based on the structure of imatinib to optimize binding to the ABL kinase domain.[3][4] Its primary mechanism of action is the potent and selective inhibition of the BCR-ABL tyrosine kinase.[6][7]
Binding Mode: Similar to imatinib, this compound binds to the ATP-binding site of the ABL kinase domain.[3] It specifically stabilizes the inactive, "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif is flipped.[4][8] This prevents the kinase from adopting its active conformation, thereby blocking substrate phosphorylation and subsequent signal transduction.[2][3] The structural modifications of this compound relative to imatinib allow for a tighter, higher-affinity interaction with this inactive state.[5] This enhanced binding affinity is the basis for its increased potency, which is approximately 20- to 50-fold greater than imatinib against wild-type BCR-ABL.[3][8][9]
Inhibition of Downstream Signaling Pathways
The constitutive activity of BCR-ABL leads to the aberrant activation of several signaling pathways crucial for cell survival and proliferation.[2] By inhibiting the primary kinase, this compound effectively shuts down these downstream cascades. Key pathways affected include:
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is critical for cell proliferation. This compound's inhibition of BCR-ABL prevents the phosphorylation of adaptor proteins that activate Ras, thereby blocking the entire MAPK cascade.[2]
-
JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and cell survival. BCR-ABL can activate STAT5, and this compound treatment has been shown to completely inhibit its phosphorylation.[2][10] Gene expression profiling has confirmed that this compound interferes with the JAK-STAT signaling pathway in CML progenitor cells.[11]
-
PI3K/Akt Pathway: This is a major survival pathway that inhibits apoptosis. This compound blocks BCR-ABL-mediated activation of PI3K/Akt, promoting apoptosis in leukemic cells.[12]
The net result of blocking these pathways is a potent anti-leukemic effect, characterized by the inhibition of proliferation and the induction of programmed cell death (apoptosis) in Ph+ cells.[4][6]
Quantitative Analysis of this compound Potency
The superior efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is significantly lower than that of imatinib against both wild-type and mutated BCR-ABL.
Table 1: Comparative In Vitro Potency of Tyrosine Kinase Inhibitors Against Wild-Type Abl
| Compound | IC50 (nM) for Abl Kinase Inhibition | Reference(s) |
| Imatinib | 280 | [2] |
| This compound | 15 - 30 | [2][5] |
| Dasatinib | 0.6 | [2] |
Table 2: this compound IC50 Values Against Imatinib-Resistant BCR-ABL Mutations (Cellular Assays)
This compound is effective against a wide spectrum of imatinib-resistant mutations but is notably ineffective against the T315I mutation.[3][13] The sensitivity of various mutants to this compound can be broadly categorized.[2][13]
| Mutation | Category | IC50 (nM) | Reference(s) |
| Wild-Type | High Sensitivity | < 30 | [5] |
| M244V | High Sensitivity | < 70 | [2][13] |
| G250E | High Sensitivity | < 70 | [2][13] |
| Q252H | High Sensitivity | < 70 | [2][13] |
| F317L | High Sensitivity | < 70 | [2][13] |
| M351T | High Sensitivity | < 70 | [2][13] |
| Y253F | Medium Sensitivity | < 200 | [2][13] |
| E255K | Medium Sensitivity | < 200 | [2][13] |
| F359V | Medium Sensitivity | < 200 | [2][13] |
| Y253H | Low Sensitivity | < 450 | [2][13] |
| E255V | Low Sensitivity | < 450 | [2][13] |
| T315I | Insensitive | > 2000 | [2][13] |
Table 3: Clinical Responses to this compound in Imatinib-Resistant or Intolerant CML-CP Patients (24-Month Follow-up)
Clinical trials have validated the preclinical potency of this compound, demonstrating high rates of durable responses in patients who have failed imatinib therapy.
| Response Metric | Patients Achieving Response (%) | Reference(s) |
| Complete Hematologic Response (CHR) | 92% (of those without baseline CHR) | [2][7] |
| Major Cytogenetic Response (MCyR) | 59% | [7] |
| Complete Cytogenetic Response (CCyR) | 44% | [7] |
| Major Molecular Response (MMR) | 28% | [7] |
| Overall Survival at 24 months | 87% | [7] |
Detailed Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental techniques.
Protocol 1: In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the BCR-ABL kinase.
Objective: To determine the IC50 value of this compound for BCR-ABL kinase.
Methodology:
-
Reagents: Recombinant human Abl kinase domain, biotinylated peptide substrate (e.g., Abltide), ATP, this compound stock solution (in DMSO), kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Procedure: a. Serially dilute this compound to achieve a range of concentrations. b. In a 96-well plate, combine the recombinant Abl kinase with each this compound dilution and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (often radiolabeled [γ-32P]ATP). d. Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C. e. Stop the reaction (e.g., by adding EDTA or phosphoric acid). f. Transfer the reaction mixture to a filter plate (e.g., streptavidin-coated plate to capture the biotinylated substrate). g. Wash the plate to remove unincorporated ATP. h. Quantify the incorporated phosphate on the substrate using a scintillation counter or other appropriate detection method (e.g., luminescence-based if using non-radioactive ATP analogs).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the proliferation and viability of CML cells.
Objective: To determine the concentration-dependent cytotoxic effect of this compound on BCR-ABL-positive cell lines (e.g., K562).
Methodology:
-
Cell Culture: Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO2).
-
Procedure: a. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). b. Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO). c. Incubate the plate for a defined period (e.g., 72 hours).[12] d. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14] e. Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. f. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against this compound concentration to determine the IC50.
Protocol 3: Western Blot Analysis for Phosphoprotein Levels
This technique is used to visualize the inhibition of BCR-ABL kinase activity within the cell by measuring the phosphorylation status of downstream targets.
Objective: To confirm this compound's inhibition of BCR-ABL signaling by assessing the phosphorylation of a key downstream substrate, such as CrkL or STAT5.
Methodology:
-
Cell Treatment and Lysis: a. Culture CML cells (e.g., K562) and treat with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-4 hours). b. Harvest the cells, wash with cold PBS, and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-CrkL or anti-phospho-STAT5). c. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. d. Wash the membrane again to remove unbound secondary antibody.
-
Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Detect the signal using an imaging system. c. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.[15]
Conclusion
This compound's mechanism of action in CML is a clear example of successful rational drug design. By binding with high affinity and specificity to the inactive conformation of the BCR-ABL kinase, it potently inhibits the oncoprotein's enzymatic activity.[3][16] This leads to the shutdown of critical downstream signaling pathways, resulting in decreased proliferation and increased apoptosis of leukemic cells.[2][4] Its ability to overcome most imatinib-resistant mutations has made it a cornerstone in both second-line and, increasingly, first-line therapy for CML.[7][17] The quantitative data on its potency and the extensive clinical validation underscore its critical role in the management of Chronic Myeloid Leukemia.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development and targeted use of this compound in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: optimal therapy for patients with chronic myeloid leukemia and resistance or intolerance to imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMN107 (this compound): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound is effective in patients with chronic myeloid leukemia in chronic phase after imatinib resistance or intolerance: 24-month follow-up results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Impact of Baseline BCR-ABL Mutations on Response to this compound in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound: a novel encouraging therapeutic option for chronic myeloid leukemia patients with imatinib resistance or intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Examining the Effects of Dasatinib, Sorafenib, and this compound on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. scholars.northwestern.edu [scholars.northwestern.edu]
Nilotinib's Molecular Landscape Beyond BCR-ABL: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of Nilotinib, a second-generation tyrosine kinase inhibitor (TKI), extending beyond its primary target, the BCR-ABL fusion protein. As the understanding of TKI polypharmacology becomes increasingly crucial for predicting both therapeutic efficacy and potential off-target effects, this document serves as a detailed resource for researchers in oncology, pharmacology, and drug development. We will delve into the key off-target kinases and non-kinase proteins affected by this compound, presenting quantitative data, detailed experimental methodologies for target identification and validation, and visualizations of the associated signaling pathways.
Introduction
This compound (formerly AMN107) was rationally designed to overcome imatinib resistance in Chronic Myeloid Leukemia (CML) by targeting the ATP-binding site of the BCR-ABL kinase with higher affinity and specificity.[1] However, like many TKIs, this compound exhibits a broader kinase inhibition profile, which contributes to its therapeutic effects in other malignancies and also accounts for some of its adverse effects. Understanding these off-target interactions is paramount for optimizing its clinical use, identifying new therapeutic indications, and designing next-generation inhibitors with improved selectivity. This guide will systematically explore the most significant and well-documented molecular targets of this compound beyond BCR-ABL.
Key Molecular Targets of this compound
This compound's off-target profile includes a range of kinases and at least one non-kinase protein. The most well-established of these are the Discoidin Domain Receptors (DDR1 and DDR2), Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), c-KIT, Colony-Stimulating Factor 1 Receptor (CSF-1R), Mitogen-Activated Protein Kinases (MAPK11/p38β and MAPK12/p38α), and ZAK kinase.[2] Additionally, the non-kinase target, NAD(P)H quinone dehydrogenase 2 (NQO2), has been identified.
Data Presentation: Quantitative Inhibition Profile
The following tables summarize the in vitro inhibitory activity of this compound against its key molecular targets beyond BCR-ABL. The data, presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, have been compiled from various biochemical and cellular assays reported in the scientific literature.
Table 1: Inhibition of Receptor Tyrosine Kinases (RTKs) by this compound
| Target | Assay Type | IC50 (nM) | Reference(s) |
| DDR1 | Autophosphorylation | 3.7 | [3] |
| PDGFRα | Autophosphorylation | 69 | [3] |
| PDGFRβ | Autophosphorylation | 57 | [4] |
| c-KIT | Cellular Proliferation (Wild-Type) | 35 | [4] |
| c-KIT (V560G mutant) | Cellular Proliferation | 108 | [4] |
| c-KIT (V560del mutant) | Cellular Proliferation | 26 | [4] |
| c-KIT (K642E mutant) | Cellular Proliferation | 160 | [4] |
| CSF-1R | Autophosphorylation | 125-250 | [3] |
Table 2: Inhibition of Non-Receptor Tyrosine and Serine/Threonine Kinases by this compound
| Target | Assay Type | IC50 (nM) | Reference(s) |
| MAPK11 (p38β) | Kinase Activity | 14 - 75 | [5] |
| MAPK12 (p38α) | Kinase Activity | 356 | [5] |
| ZAK | Binding Affinity (Predicted) | High | [2] |
Table 3: Inhibition of Non-Kinase Targets by this compound
| Target | Assay Type | IC50 (µM) | Reference(s) |
| NQO2 | Enzyme Activity | ~1.8 | [6] |
Experimental Protocols for Target Identification and Validation
The identification and characterization of this compound's molecular targets have been achieved through a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Chemical Proteomics for Target Discovery
Chemical proteomics is a powerful tool for the unbiased identification of drug targets from complex biological samples. This approach typically involves the immobilization of the drug on a solid support to "pull down" interacting proteins from cell lysates.
Experimental Workflow:
-
Synthesis of a Derivatized Probe: this compound is chemically modified to include a linker arm with a reactive group (e.g., an amine or carboxyl group) for covalent attachment to a solid support, without significantly compromising its binding affinity for its targets.
-
Immobilization of the Probe: The derivatized this compound is covalently coupled to a solid matrix, such as NHS-activated Sepharose beads, to create an affinity resin.[7]
-
Cell Lysis: Cultured cells (e.g., K562, a CML cell line) are harvested and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and interactions.
-
Affinity Chromatography: The cell lysate is incubated with the this compound-coupled affinity resin. Proteins that bind to this compound are captured on the resin.
-
Washing: The resin is washed extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elution: Specifically bound proteins are eluted from the resin. This can be achieved by:
-
Competitive Elution: Using an excess of free this compound to displace the bound proteins.
-
Denaturing Elution: Using a denaturing agent like SDS-PAGE sample buffer.
-
-
Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, in-gel digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS/MS data is then searched against a protein database to identify the captured proteins.[6]
Kinase Inhibition Assays
Kinase inhibition assays are essential for quantifying the potency of an inhibitor against a specific kinase. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
General Protocol:
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., DDR1, PDGFR, c-KIT).
-
Kinase-specific substrate (e.g., a peptide or protein).
-
ATP (adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or a fluorescent analog.
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
This compound stock solution (in DMSO).
-
96-well plates.
-
Method for detecting phosphorylation (e.g., scintillation counting, filter binding assays, fluorescence polarization, or ELISA).
-
-
Assay Procedure:
-
A dilution series of this compound is prepared in the kinase reaction buffer.
-
The purified kinase and its substrate are added to the wells of the 96-well plate.
-
The this compound dilutions (or DMSO as a vehicle control) are added to the wells and pre-incubated with the kinase.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped (e.g., by adding EDTA).
-
The extent of substrate phosphorylation is measured using the chosen detection method.
-
-
Data Analysis:
-
The amount of phosphorylation is plotted against the logarithm of the this compound concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phosphorylation Assays
To confirm that this compound inhibits the activity of a target kinase within a cellular context, assays that measure the phosphorylation of the kinase (autophosphorylation) or its downstream substrates are performed.
Protocol for Receptor Tyrosine Kinase Autophosphorylation:
-
Cell Culture and Treatment:
-
Cells expressing the target receptor tyrosine kinase (e.g., HEK293 cells overexpressing DDR1) are cultured.
-
The cells are serum-starved to reduce basal kinase activity.
-
The cells are pre-treated with various concentrations of this compound for a specific duration.
-
The kinase is activated by adding its cognate ligand (e.g., collagen for DDR1).
-
-
Cell Lysis and Immunoprecipitation:
-
The cells are lysed, and the protein concentration is determined.
-
The target kinase is immunoprecipitated from the cell lysates using a specific antibody.
-
-
Western Blotting:
-
The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a phospho-tyrosine specific antibody to detect the level of autophosphorylation.
-
The membrane is then stripped and re-probed with an antibody against the total amount of the target kinase to ensure equal loading.
-
-
Quantification:
-
The intensity of the phosphotyrosine bands is quantified and normalized to the total protein levels.
-
The percentage of inhibition of autophosphorylation is calculated for each this compound concentration to determine the cellular IC50.
-
Signaling Pathways of Key Off-Targets
The interaction of this compound with its off-target kinases can modulate various cellular signaling pathways, leading to a range of biological effects.
Discoidin Domain Receptor 1 (DDR1)
DDR1 is a receptor tyrosine kinase that is activated by collagen. It plays a role in cell adhesion, migration, proliferation, and matrix remodeling. Dysregulation of DDR1 signaling is implicated in various cancers and fibrotic diseases. This compound is a potent inhibitor of DDR1.[3][8]
Platelet-Derived Growth Factor Receptor (PDGFR)
PDGFRα and PDGFRβ are receptor tyrosine kinases involved in cell growth, proliferation, and migration. Aberrant PDGFR signaling is a hallmark of several cancers, including glioblastoma and gastrointestinal stromal tumors (GIST). This compound effectively inhibits both PDGFRα and PDGFRβ.[3][4]
c-KIT
c-KIT is a receptor tyrosine kinase crucial for the development and maintenance of various cell types, including hematopoietic stem cells and mast cells. Activating mutations in c-KIT are oncogenic drivers in GIST and certain types of leukemia. This compound is a potent inhibitor of both wild-type and various mutant forms of c-KIT.[4]
Conclusion
This technical guide has provided a detailed examination of the molecular targets of this compound beyond its primary target, BCR-ABL. The polypharmacology of this compound, characterized by its potent inhibition of DDR1, PDGFR, and c-KIT, among other kinases, underscores the complexity of its mechanism of action. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers seeking to understand the broader biological effects of this compound. A thorough understanding of these off-target interactions is essential for the continued development of targeted cancer therapies, enabling the prediction of clinical responses, the management of adverse events, and the exploration of novel therapeutic applications for this important TKI. Further research into the intricate details of this compound's interactions with these and other potential off-targets will continue to refine our understanding and optimize the use of this and future generations of kinase inhibitors.
References
- 1. wjpls.org [wjpls.org]
- 2. Extended kinase profile and properties of the protein kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. This compound: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. researchgate.net [researchgate.net]
- 7. A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound boosts the efficacy of anti-PDL1 therapy in colorectal cancer by restoring the expression of MHC-I - PMC [pmc.ncbi.nlm.nih.gov]
The Rational Design and Discovery of Nilotinib: A Targeted BCR-ABL Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nilotinib (formerly known as AMN107) is a highly potent and selective second-generation tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of chronic myeloid leukemia (CML).[1][2] Its development was a landmark achievement in rational drug design, specifically engineered to overcome the resistance mechanisms that limit the efficacy of the first-generation TKI, imatinib. This guide provides a comprehensive technical overview of the discovery and rationale behind this compound's design, detailing the key experiments that elucidated its mechanism of action and superior efficacy. We will explore its targeted inhibition of the BCR-ABL oncoprotein, its activity against a spectrum of imatinib-resistant mutations, and its broader kinase inhibition profile.
Introduction: The Challenge of Imatinib Resistance in CML
Chronic myeloid leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary pathogenic driver of CML.
The advent of imatinib, a selective inhibitor of the BCR-ABL kinase, transformed the treatment landscape of CML, converting a fatal leukemia into a manageable chronic condition for many patients. However, a significant clinical challenge emerged in the form of imatinib resistance. The most common mechanism of resistance is the acquisition of point mutations within the ABL kinase domain, which either directly impair imatinib binding or stabilize the active conformation of the kinase, to which imatinib has a lower affinity.
This clinical need for therapies effective against imatinib-resistant CML spurred the development of second-generation TKIs. This compound was rationally designed based on the crystal structure of imatinib bound to the ABL kinase domain, with the goal of creating a more potent inhibitor with activity against a wide range of imatinib-resistant mutants.[3]
The Rational Design of this compound: A Structure-Based Approach
The design of this compound was a prime example of structure-activity relationship (SAR) studies and medicinal chemistry optimization. By analyzing the co-crystal structure of imatinib with the ABL kinase, researchers identified key interactions and areas for improvement. The core structure of imatinib was modified to enhance binding affinity and to overcome the steric hindrance imposed by common resistance mutations.
Key structural modifications in this compound compared to imatinib include:
-
A modified pyridine and pyrimidine core: This alteration optimizes the fit within the ATP-binding pocket of the ABL kinase.
-
The absence of the N-methylpiperazine group: This change is thought to reduce interactions with drug efflux transporters, potentially leading to more consistent intracellular concentrations.[3]
These modifications resulted in a molecule that binds to the inactive "DFG-out" conformation of the ABL kinase with significantly higher affinity than imatinib.[4] This enhanced binding affinity translates to a 20- to 50-fold increase in potency against wild-type BCR-ABL.[5] Crucially, the structural changes also allow this compound to accommodate many of the mutations that confer resistance to imatinib, with the notable exception of the T315I "gatekeeper" mutation.[5]
Preclinical Evaluation and Mechanism of Action
A series of key in vitro and cellular assays were instrumental in characterizing the activity and selectivity of this compound.
Kinase Inhibition Profile
The inhibitory activity of this compound was assessed against a panel of kinases to determine its selectivity. As a highly selective inhibitor, this compound potently targets the BCR-ABL kinase while exhibiting significantly less activity against a broad range of other kinases.
| Kinase Target | This compound IC50 (nM) | Imatinib IC50 (nM) |
| BCR-ABL | <30 | 600 |
| c-Kit | 210 | 120 |
| PDGFRα | 69 | - |
| PDGFRβ | - | - |
| CSF-1R | 125-250 | - |
| DDR1 | 3.7 | - |
| LCK | 550 | 1250 |
| c-Src | 4600 | >10000 |
Table 1: In vitro kinase inhibition profile of this compound compared to Imatinib. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity.[3][6][7]
Activity Against Imatinib-Resistant BCR-ABL Mutations
A critical aspect of this compound's preclinical evaluation was its ability to inhibit the proliferation of cells expressing imatinib-resistant BCR-ABL mutations. Ba/F3 murine pro-B cells, which are dependent on interleukin-3 (IL-3) for survival, can be rendered IL-3 independent by the expression of constitutively active kinases like BCR-ABL. This model is a cornerstone for testing the efficacy of TKIs.
| BCR-ABL Mutation | This compound IC50 (nM) | Imatinib IC50 (nM) |
| Wild-type | <30 | 600 |
| G250E | 25 | 1500 |
| E255K | 43 | 5000 |
| E255V | 120 | >10000 |
| T315I | >10000 | >10000 |
| M351T | 30 | 3000 |
| F359V | 35 | 2000 |
| Y253H | 130 | >10000 |
| H396P | 20 | 1000 |
Table 2: Proliferation inhibition (IC50) of this compound and Imatinib against Ba/F3 cells expressing wild-type and various imatinib-resistant BCR-ABL mutations.[4][8][9]
Key Experimental Methodologies
The following sections provide detailed protocols for the pivotal experiments used to characterize this compound.
Cell Culture of Ba/F3 and K562 Cells
Ba/F3 Cell Lines: Murine pro-B Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 10 ng/mL murine IL-3 for the parental cell line.[3][5][10] Ba/F3 cells engineered to express wild-type or mutant BCR-ABL are cultured in the same medium without IL-3, as the constitutive kinase activity of BCR-ABL drives their proliferation and survival.[5][10] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]
K562 Cell Line: The human CML blast crisis cell line K562, which endogenously expresses the BCR-ABL protein, is cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[11] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability (MTT) Assay for IC50 Determination
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Ba/F3 cells expressing wild-type or mutant BCR-ABL
-
RPMI-1640 medium with 10% FBS
-
This compound and Imatinib stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed Ba/F3 cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound and Imatinib in culture medium.
-
Add the drug dilutions to the wells in triplicate, with a final DMSO concentration not exceeding 0.1%. Include a vehicle control (DMSO only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[12][13]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][9]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Incubate at room temperature in the dark for 2-4 hours or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
Western Blot Analysis of BCR-ABL Phosphorylation
This technique is used to assess the inhibition of BCR-ABL kinase activity by measuring the phosphorylation status of BCR-ABL and its downstream substrates.
Materials:
-
K562 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-BCR (Tyr177) (e.g., Cell Signaling Technology #3901, 1:1000 dilution)[8]
-
Total ABL (e.g., 1:1000 dilution)
-
Phospho-STAT5 (Tyr694) (e.g., 1:1000 dilution)
-
Total STAT5 (e.g., 1:1000 dilution)
-
β-actin (loading control, e.g., 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, 1:2000 to 1:5000 dilution)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed K562 cells and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Harvest the cells, wash with ice-cold PBS, and lyse in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the purified ABL kinase.
Materials:
-
Recombinant ABL kinase domain
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
ATP solution
-
Peptide substrate (e.g., Abltide)
-
This compound stock solution
-
[γ-33P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
Phosphocellulose paper or other capture method (for radiometric assay)
-
Scintillation counter or luminescence plate reader
Protocol (Radiometric):
-
Prepare a reaction mixture containing kinase reaction buffer, the peptide substrate, and the desired concentration of this compound.
-
Add the recombinant ABL kinase to the mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP.
-
Allow the reaction to proceed for a set time (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-33P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a no-drug control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound's action is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the BCR-ABL signaling pathway and the experimental workflows described above.
References
- 1. Antibodies for Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ba/F3-BCR-ABL-M244V-Cell-Line - Kyinno Bio [kyinno.com]
- 4. Ba/F3 BCR-ABL-T315I Cell Line - Kyinno Bio [kyinno.com]
- 5. researchgate.net [researchgate.net]
- 6. cytion.com [cytion.com]
- 7. Phospho-Bcr (Tyr177) Antibody (#3901) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. BCR-ABL-F317L Stable Ba/F3 Cell Line - DDA Platform - Creative Bioarray [dda.creative-bioarray.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Examining the Effects of Dasatinib, Sorafenib, and this compound on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Phospho-Bcr (Tyr177) Antibody | Cell Signaling Technology [cellsignal.com]
Nilotinib's Role in Inducing Autophagy in Neurons: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nilotinib, a second-generation tyrosine kinase inhibitor (TKI) approved for chronic myelogenous leukemia (CML), has emerged as a promising agent for neurodegenerative diseases by promoting the autophagic clearance of proteopathic aggregates.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound induces autophagy in neurons. The primary mechanism involves the inhibition of Abelson (c-Abl) tyrosine kinase, a key negative regulator of the autophagy process.[4][5][6] By inhibiting c-Abl, this compound facilitates the activation of Parkin, an E3 ubiquitin ligase, and enhances its interaction with Beclin-1, a crucial protein in the formation of autophagosomes.[1] This cascade ultimately leads to the efficient lysosomal degradation of misfolded proteins, such as α-synuclein and β-amyloid (Aβ), which are hallmarks of Parkinson's and Alzheimer's disease, respectively.[2][7] This document consolidates key quantitative data, details common experimental protocols, and visualizes the core signaling pathways.
Core Signaling Pathways in this compound-Induced Neuronal Autophagy
This compound modulates several signaling pathways to enhance autophagic flux in neurons. The most well-documented mechanisms center on the inhibition of c-Abl and the subsequent activation of Parkin-dependent autophagy. Additional pathways, such as AMPK activation, have also been reported.
c-Abl Inhibition and Parkin Activation
In several neurodegenerative disorders, the tyrosine kinase c-Abl is aberrantly activated, leading to the suppression of autophagy.[4][8][9] c-Abl negatively regulates the E3 ubiquitin ligase Parkin by phosphorylating it at Tyr143, which impairs its activity.[5] this compound, by inhibiting the kinase activity of c-Abl, prevents this inhibitory phosphorylation.[2][5] This allows Parkin to become active and mediate the clearance of damaged mitochondria (mitophagy) and ubiquitinated protein aggregates.[1][5] Activated Parkin interacts with Beclin-1, a key component of the class III PI3K complex, to initiate the formation of autophagosomes for subsequent lysosomal degradation.[1]
AMPK-Mediated Autophagy
In non-neuronal cells, this compound has been shown to induce autophagy by activating AMP-activated protein kinase (AMPK).[10] This occurs through the suppression of Protein Phosphatase 2A (PP2A), leading to increased AMPK phosphorylation.[10] Activated AMPK can then phosphorylate and activate ULK1 (Unc-51-like autophagy activating kinase 1), a key initiator of the autophagic process.[11] While this pathway is well-established in cancer cell lines, its specific role in this compound-induced neuronal autophagy requires further investigation but represents a potential secondary mechanism.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on key autophagy-related markers and substrates in neuronal models, as reported in peer-reviewed literature.
Table 1: Effect of this compound on Autophagy-Related Protein Levels
| Model System | Treatment | Target Protein | Change | p-value | Reference |
| Lentiviral Aβ₁₋₄₂ WT Mice | 10 mg/kg this compound (3 wks) | Phospho-T412 Abl | ↓ 45% | <0.05 | [1] |
| Lentiviral Aβ₁₋₄₂ WT Mice | 10 mg/kg this compound (3 wks) | Parkin | ↑ 62% | <0.05 | [1] |
| Lentiviral Aβ₁₋₄₂ WT Mice | 10 mg/kg this compound (3 wks) | Beclin-1 | ↑ 53% | <0.05 | [1] |
| Aβ₁₋₄₂-stressed B35 cells | This compound | Parkin | ↑ 39% | <0.05 | [1] |
| Aβ₁₋₄₂-stressed B35 cells | This compound | Proteasome Activity | ↑ (Reversed 43% decrease) | <0.05 | [1] |
Table 2: Effect of this compound on Substrate Clearance via Autophagy
| Model System | Treatment | Substrate | Location | Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Lentiviral Aβ₁₋₄₂ WT Mice | 10 mg/kg this compound (3 wks) | Aβ₁₋₄₂ | Autophagic Vacuole (AV10) | ↓ 4.3-fold | <0.05 |[1] | | Lentiviral Aβ₁₋₄₂ WT Mice | 10 mg/kg this compound (3 wks) | Aβ₁₋₄₂ | Lysosomes | ↑ 5.5-fold | <0.05 |[1] | | Lentiviral Aβ₁₋₄₂ WT Mice | 10 mg/kg this compound (3 wks) | Parkin | Lysosomes | ↑ 5-fold | <0.05 |[1] | | A53T α-synuclein Mice | 10 mg/kg this compound | α-synuclein | Lysosomes | ↑ from 109 ng/ml to 333 ng/ml | <0.05 |[2] | | A53T α-synuclein Mice | 10 mg/kg this compound | p-Tau | Lysosomes | ↑ from 129 ng/ml to 321 ng/ml | <0.05 |[2] | | Lentiviral α-synuclein Mice | 10 mg/kg this compound (3 wks) | α-synuclein | Substantia Nigra | ↓ 84% clearance | <0.05 |[2] |
Key Experimental Protocols
The investigation of this compound's effects on neuronal autophagy relies on a combination of in vivo animal models and in vitro cell culture systems.
In Vivo Murine Models of Neurodegeneration
-
Model Generation: Neurodegenerative pathologies are often modeled in mice (e.g., C57BL/6) through two primary methods:
-
Transgenic Models: Utilizing mice that express mutant human proteins, such as A53T α-synuclein.[2][12]
-
Lentiviral Gene Transfer: Stereotaxic injection of lentiviral vectors encoding proteins like Aβ₁₋₄₂ or α-synuclein directly into specific brain regions, such as the hippocampus or substantia nigra.[1][2][13]
-
-
This compound Administration: this compound is typically dissolved in DMSO and administered via daily intraperitoneal (I.P.) injections at a dose of 10 mg/kg for a period of several weeks (e.g., 3 weeks).[1][2]
-
Tissue Analysis: Following treatment, animals are euthanized, and brains are perfused and dissected.[2] Brain tissue is then used for:
-
Immunohistochemistry (IHC): To visualize the localization and levels of proteins like α-synuclein and tyrosine hydroxylase (TH) in brain sections.[2][12]
-
Western Blotting: To quantify the total levels of proteins (e.g., Parkin, Beclin-1, Abl) in brain lysates.[1]
-
Subcellular Fractionation: To isolate autophagic vacuoles and lysosomes to measure the concentration of specific substrates (e.g., Aβ, p-Tau) via ELISA.[1][2]
-
Autophagic Vacuole (AV) Isolation and Analysis
-
Protocol: A key technique to quantify autophagic clearance involves the isolation of AVs from brain tissue lysates.[1][2]
-
Steps:
-
Brain tissue is homogenized in a specific buffer.
-
The homogenate is subjected to differential centrifugation to pellet heavy membranes.
-
The supernatant is loaded onto a discontinuous sucrose gradient.
-
Ultracentrifugation separates cellular components based on density, allowing for the collection of fractions corresponding to early autophagic vacuoles (e.g., AV10) and late autophagolysosomes/lysosomes.
-
The protein content (e.g., Aβ, α-synuclein, Parkin) in each fraction is quantified using an enzyme-linked immunosorbent assay (ELISA).[1][2]
-
Western Blotting Protocol
-
Purpose: To determine the relative abundance of specific proteins in total brain or cell lysates.
-
Steps:
-
Proteins are extracted from tissues or cells and their concentration is determined.
-
Equal amounts of protein are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific to the target protein (e.g., anti-Abl, anti-Parkin, anti-Beclin-1, anti-LC3).[2]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.
-
A chemiluminescent substrate is added, and the resulting light signal is captured, with band intensity corresponding to protein abundance. Densitometry is used for quantification relative to a loading control like actin or tubulin.[2]
-
Conclusion and Future Directions
This compound robustly induces neuronal autophagy, primarily through the inhibition of c-Abl, which in turn unleashes the autophagic machinery involving Parkin and Beclin-1. This mechanism facilitates the clearance of neurotoxic protein aggregates central to the pathology of diseases like Parkinson's and Alzheimer's.[1][4][6] Quantitative data consistently demonstrates that this compound not only reduces the burden of these proteins in autophagic vacuoles but also enhances their delivery to lysosomes for final degradation.[1][2] Clinical studies have provided corroborating evidence, showing that this compound alters the expression of autophagy-related genes in the CSF of patients.[14][15]
Future research should aim to further elucidate the interplay between the c-Abl and AMPK pathways in neurons and explore the full range of substrates cleared by this compound-induced autophagy. Optimizing dosage to maximize autophagic induction while minimizing potential side effects remains a critical step for the clinical translation of this compound as a neuroprotective therapeutic.[3][16]
References
- 1. This compound-induced autophagic changes increase endogenous parkin level and ubiquitination, leading to amyloid clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Frontiers | c-Abl Activation Linked to Autophagy-Lysosomal Dysfunction Contributes to Neurological Impairment in Niemann-Pick Type A Disease [frontiersin.org]
- 5. Targeting mitophagy in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound reverses loss of dopamine neurons and improves motor behavior via autophagic degradation of α-synuclein in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Induces Autophagy in Hepatocellular Carcinoma through AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound reverses loss of dopamine neurons and improves motor behavior via autophagic degradation of α-synuclein in Parkinson's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
- 15. Alteration of Autophagy and Glial Activity in this compound-Treated Huntington’s Disease Patients [mdpi.com]
- 16. Pharmacokinetics and pharmacodynamics of a single dose this compound in individuals with Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research of Nilotinib in Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein. Current therapies primarily manage symptoms, highlighting the urgent need for disease-modifying treatments. Nilotinib, a c-Abl tyrosine kinase inhibitor approved for chronic myeloid leukemia, has emerged as a promising candidate in preclinical studies for its potential to target the underlying pathology of PD. This technical guide provides an in-depth overview of the preclinical research on this compound in Parkinson's disease, focusing on its mechanisms of action, efficacy in various animal models, and key experimental findings. The information is presented to aid researchers, scientists, and drug development professionals in understanding the scientific rationale and experimental basis for the continued investigation of this compound as a potential therapeutic for Parkinson's disease.
Introduction
The protein c-Abl (Abelson tyrosine kinase) has been identified as a key player in the pathological processes of Parkinson's disease.[1] Increased activation of c-Abl is observed in the brains of PD patients and in preclinical models of the disease.[2][3] This activation is linked to oxidative stress and contributes to the neurodegenerative process.[3] this compound, a potent c-Abl inhibitor, has been investigated for its neuroprotective potential due to its ability to cross the blood-brain barrier to some extent and modulate key pathological pathways in PD.[4][5] Preclinical evidence suggests that this compound may offer neuroprotection through multiple mechanisms, including the enhancement of autophagy-mediated clearance of α-synuclein, reduction of neuroinflammation, and protection of dopaminergic neurons.[6][7][8]
Mechanism of Action
Inhibition of c-Abl and Enhancement of Autophagy
The primary mechanism of this compound in the context of Parkinson's disease is the inhibition of c-Abl.[2] Activated c-Abl has been shown to phosphorylate and inhibit the E3 ubiquitin ligase Parkin, a protein whose mutations are linked to familial forms of PD.[2] The inhibition of Parkin leads to the accumulation of its substrates, contributing to neuronal cell death.[9] By inhibiting c-Abl, this compound is proposed to restore Parkin function, thereby promoting the clearance of misfolded proteins.[2]
Furthermore, c-Abl inhibition by this compound has been demonstrated to induce autophagy, a cellular process responsible for the degradation of aggregated proteins and damaged organelles.[5][6] This is particularly relevant for the clearance of α-synuclein aggregates, a pathological hallmark of PD.[8][10] Studies have shown that this compound treatment can lead to the autophagic degradation of α-synuclein, suggesting a direct role in reducing the toxic protein burden in the brain.[6][10]
Figure 1: Proposed mechanism of this compound in Parkinson's disease.
Anti-Neuroinflammatory Effects
Neuroinflammation, mediated by microglia, is increasingly recognized as a critical component in the progression of Parkinson's disease.[7] Preclinical studies have shown that this compound can suppress microglia-mediated neuroinflammation.[7] In lipopolysaccharide (LPS)-induced neuroinflammation models, this compound significantly reduced the production of pro-inflammatory factors such as iNOS, COX-2, IL-1β, IL-6, and TNF-α.[7] This anti-inflammatory effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[7]
Figure 2: this compound's role in mitigating neuroinflammation.
Preclinical Efficacy in Animal Models
This compound has been evaluated in several preclinical models of Parkinson's disease, demonstrating its potential to protect dopaminergic neurons and improve motor function.
MPTP-Induced Parkinson's Disease Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used acute model of PD that causes loss of dopaminergic neurons. Studies have shown that administration of this compound in MPTP-intoxicated mice reduces the activation of c-Abl and prevents dopamine neuron loss and behavioral deficits.[9][11]
α-Synuclein Transgenic Models
In transgenic mouse models that overexpress human α-synuclein (e.g., A53T mutation), this compound treatment has been shown to decrease the levels of brain α-synuclein.[6] This reduction is associated with the enhancement of autophagic clearance.[6]
Quantitative Data Summary
The following tables summarize key quantitative findings from various preclinical studies of this compound in Parkinson's disease models.
Table 1: Effects of this compound on α-Synuclein Levels
| Animal Model | This compound Dose | Treatment Duration | Reduction in α-Synuclein | Reference |
| A53T α-synuclein transgenic mice (7-8 months old) | 10 mg/kg/day (i.p.) | 3 weeks | ~47% decrease in total brain human α-synuclein (from 885 ng/ml to 467 ng/ml) | [6] |
| A53T α-synuclein transgenic mice (5-6 months old) | 1 mg/kg or 5 mg/kg (every other day) | 6 weeks | ~48% decrease with 1 mg/kg (from 665 ng/ml to 344 ng/ml); ~24% decrease with 5 mg/kg (to 503 ng/ml) | [12] |
Table 2: Effects of this compound on Dopamine and its Metabolites
| Animal Model | This compound Dose | Outcome | Reference |
| MPTP-intoxicated mice | Not specified | Protected against MPTP-induced dopamine depletion | [11] |
| Naïve mice | 25 mg/kg and 50 mg/kg (i.p., single dose) | Significantly reduced striatal levels of Cdk5-pTyr15 and DARPP-32-pThr75 | [13] |
| MPTP mice | 25 mg/kg | Normalized abnormally elevated striatal levels of DARPP-32-pThr75 | [13] |
Table 3: Effects of this compound on Motor Function
| Animal Model | This compound Dose | Behavioral Test | Outcome | Reference |
| MPTP mice | 25 mg/kg | Rotarod test | Significant increase in latency to fall | [13] |
| MPTP mice | 10 mg/kg and 25 mg/kg | Foot printing test | Significant increase in stride length of the forepaw | [13] |
| Thy1-αSyn transgenic mice | 0.25 mg/d (intranasal) | Motor test | Prevented an increase in errors/step | [14] |
Experimental Protocols
MPTP-Induced Parkinson's Disease Model
-
Animal Model: C57BL/6 mice are commonly used.
-
MPTP Administration: A typical acute regimen involves four intraperitoneal (i.p.) injections of MPTP (20 mg/kg, free base) at 2-hour intervals.[11]
-
This compound Treatment: this compound or vehicle is administered to the mice. Dosing and timing relative to MPTP administration can vary between studies. For example, this compound (25 mg/kg) can be administered 30 minutes before the mice are sacrificed.[13]
-
Outcome Measures: Striatal dopamine and its metabolites are analyzed by HPLC-ECD.[11] Behavioral tests such as the rotarod and footprinting tests are used to assess motor function.[13]
α-Synuclein Transgenic Mouse Model
-
Animal Model: Mice transgenic for human α-synuclein with a pathogenic mutation (e.g., A53T) are used.[6]
-
This compound Administration: this compound is typically administered daily via i.p. injection at doses ranging from 1 to 10 mg/kg for several weeks.[6][12]
-
Outcome Measures: Brain lysates are analyzed for α-synuclein levels using ELISA.[6] Markers of autophagy (e.g., LC3-II, Beclin-1) are assessed by Western blot.[6]
LPS-Induced Neuroinflammation Model
-
Cell Culture Model: BV2 microglial cells are treated with lipopolysaccharide (LPS) to induce an inflammatory response.[7]
-
Animal Model: Mice are injected with LPS into the brain to induce neuroinflammation.[7]
-
This compound Treatment: this compound is administered to the cells or animals prior to or concurrently with LPS stimulation.[7]
-
Outcome Measures: Production of pro-inflammatory cytokines is measured in cell culture media or brain tissue.[7] Microglial activation and dopaminergic neuronal loss are assessed in brain sections.[7]
Figure 3: Generalized workflow for preclinical evaluation of this compound.
Discussion and Future Directions
The preclinical data strongly suggest that this compound holds promise as a disease-modifying therapy for Parkinson's disease. Its ability to target multiple key pathological pathways, including c-Abl signaling, α-synuclein clearance, and neuroinflammation, provides a strong rationale for its clinical investigation. However, several questions remain to be addressed.
The optimal dose of this compound for treating neurodegenerative diseases is likely lower than that used for cancer, and further studies are needed to determine the most effective and safe dosing regimen.[10] The extent of blood-brain barrier penetration at these lower doses is a critical factor that requires further characterization.[4] While preclinical studies have been encouraging, the translation of these findings to human patients is the ultimate goal.[4] Early phase clinical trials have been conducted, but larger, well-controlled studies are necessary to definitively establish the efficacy and safety of this compound in patients with Parkinson's disease.[4][15]
Future preclinical research could focus on exploring combination therapies, identifying biomarkers to predict treatment response, and investigating the long-term effects of this compound treatment. The development of novel c-Abl inhibitors with improved brain penetrance and selectivity could also be a fruitful area of research.[16]
Conclusion
Preclinical research has provided a solid foundation for the investigation of this compound as a potential therapeutic agent for Parkinson's disease. Its multifaceted mechanism of action, targeting both protein aggregation and neuroinflammation, makes it a compelling candidate for disease modification. The quantitative data from animal models demonstrate its ability to reduce α-synuclein pathology, protect dopaminergic neurons, and improve motor function. While challenges remain in translating these findings to the clinic, the preclinical evidence strongly supports the continued development and evaluation of this compound and other c-Abl inhibitors for the treatment of Parkinson's disease. This technical guide serves as a comprehensive resource for understanding the preclinical journey of this compound and provides a basis for future research and development efforts in this promising area.
References
- 1. The need for novel c-Abl inhibitors - Cure Parkinson's [cureparkinsons.org.uk]
- 2. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 3. This compound – Differentiating the Hope from the Hype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologytoday.aan.com [neurologytoday.aan.com]
- 5. This compound Effects in Parkinson’s disease and Dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound inhibits microglia-mediated neuroinflammation to protect against dopaminergic neuronal death in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reverses loss of dopamine neurons and improves motor behavior via autophagic degradation of α-synuclein in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The c-Abl inhibitor, this compound, protects dopaminergic neurons in a preclinical animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Enhances Toxic Protein Removal from Parkinson's Disease Neurons - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound reverses loss of dopamine neurons and improves motor behavior via autophagic degradation of α-synuclein in Parkinson's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A novel tyrosine kinase inhibitor AMN107 (this compound) normalizes striatal motor behaviors in a mouse model of Parkinson’s disease [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound: results from the latest trial | Parkinson's UK [parkinsons.org.uk]
- 16. The c-Abl inhibitor, Radotinib HCl, is neuroprotective in a preclinical Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Nilotinib for Alzheimer's Disease Models: A Technical Guide
Introduction
Nilotinib (Tasigna®), a second-generation tyrosine kinase inhibitor, is an FDA-approved medication for the treatment of chronic myeloid leukemia (CML).[1][2] Its mechanism of action, which involves targeting the Abelson (c-Abl) tyrosine kinase, has prompted significant research into its potential repurposing for neurodegenerative disorders, including Alzheimer's disease (AD).[1][3] Alzheimer's is characterized by the accumulation of extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles of hyperphosphorylated tau protein.[2] Preclinical and early-stage clinical studies suggest that this compound may offer a disease-modifying strategy by promoting the clearance of these neurotoxic proteins.[3][4] This technical guide provides an in-depth overview of the investigation of this compound in AD models, summarizing key data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action
This compound's primary molecular target is the c-Abl tyrosine kinase.[1][5] In the context of Alzheimer's disease, c-Abl activation is linked to the pathogenesis of neuroinflammation and neurodegeneration.[1][6] By inhibiting c-Abl, this compound initiates a cascade of cellular events that counter the hallmarks of AD. The drug has been shown to penetrate the blood-brain barrier, a critical feature for any centrally acting therapeutic.[6][7]
The core mechanism involves the enhancement of autophagy, the cellular "garbage disposal" system responsible for clearing misfolded proteins and damaged organelles.[3][4][8] this compound's inhibition of c-Abl promotes the interaction between Parkin and Beclin-1, facilitating the autophagic clearance of both amyloid-beta and tau aggregates.[1][2]
Additionally, this compound inhibits Discoidin Domain Receptors (DDR1 and DDR2), which are upregulated in AD brains.[1][2][8] Inhibition of DDR1 is believed to reduce neuroinflammation, another critical component of AD pathology.[1][2][6]
Data from Preclinical and In Vitro Models
This compound has been evaluated in various preclinical settings, including transgenic mouse models of AD and human neuroblastoma cell lines. These studies have consistently demonstrated its potential to mitigate AD pathology.
Quantitative Data from Preclinical Studies
The following table summarizes key findings from representative preclinical and in vitro investigations.
| Model System | Treatment Protocol | Key Quantitative Findings | Reference |
| Tg2576 Mouse Model | Not specified | Reduced c-Abl phosphorylation and Aβ levels; prevented dopaminergic neuron degeneration. | [1][2] |
| Rodent AD Models | 10 mg/kg i.p. daily for 3 weeks | Decreased Aβ42 levels and amyloid plaques; increased soluble ubiquitinated Parkin. | [8] |
| SH-SY5Y Cells | 1, 5, and 10 µM this compound | No significant change in APP, BACE1, or ADAM10 mRNA. BACE1 protein increased at 1 µM; ADAM10 protein increased at 10 µM. | [1][9] |
| Tg2576 Mouse Model | Chronic treatment (dose not specified) | Improved autophagy, reduced Aβ levels, prevented VTA dopaminergic neuron degeneration, and improved cognitive performance. | [10] |
Clinical Evidence: Phase II Trial
A key clinical investigation (NCT02947893) was a Phase II, randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, and biomarker effects of this compound in individuals with mild to moderate dementia due to Alzheimer's disease.[4][11][12]
Quantitative Data from Phase II Clinical Trial
The study revealed that this compound was safe and well-tolerated, particularly at lower doses, and led to significant changes in AD-related biomarkers compared to placebo.[4][12]
| Biomarker | Time Point | Result in this compound Group (vs. Placebo) | Reference |
| Amyloid PET Imaging | 12 Months | Amyloid burden significantly reduced in the frontal lobe. | [4][12] |
| CSF Aβ40 | 6 Months | Significantly reduced. | [4][12] |
| CSF Aβ42 | 12 Months | Significantly reduced. | [4][12] |
| CSF phospho-tau-181 | 6 & 12 Months | Significantly reduced. | [4][12] |
| Hippocampal Volume (MRI) | 12 Months | Volume loss was attenuated. | [4][12] |
These findings suggest that this compound can engage its central targets and modify the underlying pathology of AD.[12] A larger, multicenter Phase III trial (NCT05143528) is currently underway to further evaluate its efficacy in patients with early Alzheimer's disease.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of typical protocols used in the investigation of this compound.
Preclinical Animal Study Protocol (AD Mouse Model)
This workflow describes a typical experiment using a transgenic mouse model like the Tg2576.
-
Animal Model : Tg2576 mice, which overexpress a mutated form of human amyloid precursor protein (APP), and age-matched wild-type littermates.[10]
-
Drug Administration : this compound is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection or oral gavage. A common dose is 10 mg/kg daily.[8] Treatment duration can range from 3 weeks to several months.[8][10] A placebo group receives the vehicle only.
-
Behavioral Testing : Cognitive function is assessed using tests such as the Morris water maze or novel object recognition to measure learning and memory.
-
Biochemical Analysis : After the treatment period, brain tissue is harvested. Levels of soluble and insoluble Aβ40/Aβ42, phosphorylated tau, and c-Abl are quantified using ELISA and Western blot.
-
Histological Analysis : Brain sections are stained to visualize and quantify amyloid plaques and assess neuronal loss or other morphological changes.
In Vitro Cell Study Protocol (SH-SY5Y)
-
Cell Culture : SH-SY5Y human neuroblastoma cells are cultured in appropriate media.[1]
-
Treatment : Cells are exposed to varying concentrations of this compound (e.g., 1, 5, 10 µM) for a specified duration (e.g., 24-48 hours).[1][9]
-
Gene Expression Analysis : RNA is extracted from the cells, and Real-Time PCR is performed to quantify the mRNA levels of genes involved in amyloid processing, such as APP, BACE1, and ADAM10.[1][9]
-
Protein Analysis : Cell lysates are collected, and immunoblot analysis (Western blot) is used to measure the protein levels of APP, BACE1, ADAM10, and other relevant markers.[1][9]
Phase II Clinical Trial Protocol (NCT02947893)
-
Participants : Enrollment of individuals with mild to moderate dementia due to AD, with diagnosis supported by CSF or amyloid PET biomarkers.[12] A typical cohort size for a Phase II study is around 30-40 participants.[4][11]
-
Study Design : A randomized, double-blind, placebo-controlled trial. Participants are randomly assigned to receive either this compound or a matching placebo.[4]
-
Dosing Regimen : A dose-escalation design was used: 150 mg of this compound or placebo taken orally once daily for 26 weeks, followed by 300 mg daily for another 26 weeks.[4][12]
-
Safety Monitoring : Regular monitoring for adverse events. The 300 mg dose was associated with more mood swings (agitation and irritation).[4][12]
-
Biomarker Assessment : Collection of cerebrospinal fluid (CSF) via lumbar puncture and brain imaging (amyloid PET, MRI) at baseline and specified follow-up points (e.g., 6 and 12 months) to measure Aβ, tau, and hippocampal volume.[4][12]
-
Clinical Assessment : Cognitive and functional outcomes are measured using standard scales, although this Phase II study was primarily focused on safety and biomarkers.[13]
The investigation of this compound as a potential treatment for Alzheimer's disease is grounded in a strong preclinical rationale and supported by promising early-phase clinical data. Its mechanism, centered on inhibiting c-Abl and DDR kinases to promote autophagic clearance of neurotoxic proteins and reduce neuroinflammation, directly addresses the core pathologies of the disease.[1][2][8] Quantitative data from both animal models and a Phase II human trial demonstrate a consistent effect on AD biomarkers.[8][10][12] The detailed experimental protocols provide a framework for future research aimed at validating these findings. While the results are encouraging, the definitive efficacy of this compound will be determined by the outcomes of larger, long-term Phase III clinical trials. This body of work represents a significant step in the effort to repurpose existing drugs and explore novel therapeutic pathways for Alzheimer's disease.
References
- 1. This compound as a Prospective Treatment for Alzheimer’s Disease: Effect on Proteins Involved in Neurodegeneration and Neuronal Homeostasis [mdpi.com]
- 2. This compound as a Prospective Treatment for Alzheimer’s Disease: Effect on Proteins Involved in Neurodegeneration and Neuronal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Georgetown Clinical Trial Testing this compound in Alzheimer’s Disease Begins | Georgetown University Medical Center | Georgetown University [gumc.georgetown.edu]
- 4. This compound Appears Safe and Affects Biomarkers in Alzheimer’s Disease Clinical Trial | Georgetown University Medical Center | Georgetown University [gumc.georgetown.edu]
- 5. Beyond expectations: investigating this compound’s potential in attenuating neurodegeneration in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: from animal-based studies to clinical investigation in Alzheimer’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New study reports that this compound, an FDA-approved drug for leukaemia, is safe and well-tolerated in AD Phase II trial | Alzheimer Europe [alzheimer-europe.org]
- 12. This compound Effects on Safety, Tolerability, and Biomarkers in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of this compound on Safety, Biomarkers and Clinical Outcomes in Mild to Moderate Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
An In-depth Technical Guide to the Binding Affinity and Kinetics of Nilotinib with ABL Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of nilotinib, a second-generation tyrosine kinase inhibitor, with its primary target, the Abelson (ABL) kinase domain of the BCR-ABL oncoprotein. Understanding these fundamental interactions is critical for optimizing drug design, overcoming resistance, and developing next-generation therapies for chronic myeloid leukemia (CML).
Executive Summary
This compound is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, demonstrating significantly higher binding affinity and inhibitory activity compared to the first-generation inhibitor, imatinib.[1][2] It effectively targets the inactive conformation of the ABL kinase domain, leading to the suppression of downstream signaling pathways that drive malignant cell proliferation and survival.[1][3][4][5] This guide summarizes the key quantitative data on this compound's binding affinity and kinetics, details the experimental methodologies used for their determination, and visualizes the critical molecular interactions and signaling pathways.
Quantitative Binding Affinity and Kinetics
The interaction between this compound and the ABL kinase domain has been characterized by various biophysical and biochemical assays, yielding critical quantitative data on its affinity and kinetics. These parameters are essential for understanding the drug's potency and residence time on its target.
Table 1: Binding Affinity and IC50 of this compound against Wild-Type ABL Kinase
| Parameter | Value | ABL Kinase Form | Method |
| Kd | 0.019 µM | Dephosphorylated | Reporter Displacement Assay |
| Kd | 0.057 µM | Phosphorylated | Reporter Displacement Assay |
| IC50 | <30 nM | Wild-Type | In vitro Kinase Assay |
| IC50 | 7.0 nM | Wild-Type | Cell Proliferation Assay (KCL-22 cells)[6] |
| IC50 | 28 nM | Wild-Type | In vitro Kinase Assay[7] |
Table 2: Binding Kinetics of this compound with ABL Kinase
| Parameter | Value | ABL Kinase Form | Method |
| kon (M⁻¹s⁻¹) | 1.1 x 10⁵ | Dephosphorylated | Reporter Displacement Assay |
| koff (s⁻¹) | 2.1 x 10⁻³ | Dephosphorylated | Reporter Displacement Assay |
| kon (M⁻¹s⁻¹) | 1.3 x 10⁵ | Phosphorylated | Reporter Displacement Assay |
| koff (s⁻¹) | 7.4 x 10⁻³ | Phosphorylated | Reporter Displacement Assay |
Table 3: IC50 Values of this compound against Imatinib-Resistant BCR-ABL Mutants
| Mutation | IC50 (nM) | Fold Increase vs. Wild-Type |
| Wild-Type | 20 | 1 |
| G250E | 23 | 1.2 |
| Y253H | 375 | 18.8 |
| E255K | 35 | 1.8 |
| E255V | 100 | 5 |
| T315I | >10,000 | >500 |
| M351T | 21 | 1.1 |
| F359V | 120 | 6 |
Data compiled from various in vitro cellular proliferation and kinase assays.
Experimental Protocols
The determination of this compound's binding affinity and kinetics relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key assays.
In Vitro ABL Kinase Inhibition Assay (IC50 Determination)
This assay measures the concentration of this compound required to inhibit the enzymatic activity of ABL kinase by 50%.
Materials:
-
Recombinant human ABL kinase domain (phosphorylated or dephosphorylated)
-
Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2)
-
ATP
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the ABL kinase and the peptide substrate to each well.
-
Add the this compound dilutions to the wells. Include controls with DMSO only (no inhibitor) and wells with no enzyme (background).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics (kon, koff, Kd)
SPR is a label-free technique used to measure real-time biomolecular interactions.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human ABL kinase
-
This compound solution in running buffer
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4)
Procedure:
-
Immobilization of ABL Kinase:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip using a mixture of EDC and NHS.
-
Inject the ABL kinase solution over the activated surface to allow for covalent coupling via primary amine groups.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface with the immobilized ABL kinase.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of this compound binding to the kinase. This generates association curves.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of this compound. This generates dissociation curves.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Fluorescence Polarization (FP) Assay for Binding Affinity (Kd)
FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Materials:
-
Fluorescently labeled probe that binds to the ABL kinase ATP-binding site (e.g., a fluorescently tagged ATP-competitive inhibitor)
-
Recombinant human ABL kinase
-
This compound solution
-
Assay buffer
-
Black, low-volume 384-well microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Assay Development:
-
Determine the optimal concentration of the fluorescent probe that gives a stable and robust fluorescence polarization signal.
-
-
Competition Binding Assay:
-
In a 384-well plate, add the ABL kinase and the fluorescent probe to each well.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well. The binding of this compound will displace the fluorescent probe, leading to a decrease in the polarization signal.
-
-
Data Analysis:
-
Plot the fluorescence polarization signal against the logarithm of the this compound concentration.
-
Fit the data to a competitive binding model to determine the IC50, which can then be used to calculate the Ki and subsequently the Kd.
-
Mandatory Visualizations
BCR-ABL Signaling Pathway and Inhibition by this compound
Caption: BCR-ABL signaling and this compound inhibition.
Generalized Experimental Workflow for Binding Affinity Determination
Caption: Workflow for binding affinity analysis.
Logical Relationship of this compound's Interaction with ABL Kinase
Caption: this compound's mechanism of ABL inhibition.
References
- 1. This compound: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of this compound by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Off-Target Immunomodulatory Effects of Nilotinib
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Nilotinib, a second-generation tyrosine kinase inhibitor (TKI), is a potent and selective inhibitor of the BCR-ABL kinase, making it a cornerstone therapy for Chronic Myeloid Leukemia (CML).[1][2][3] Beyond its primary on-target activity, this compound exhibits a range of off-target effects, particularly on various components of the innate and adaptive immune systems. These immunomodulatory properties are a consequence of its inhibitory action on other kinases, including SRC-family kinases like LCK, Discoidin Domain Receptors (DDRs), and others involved in immune cell signaling.[1][4][5] This technical guide provides an in-depth analysis of these off-target effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to inform future research and therapeutic development.
Effects on T-Lymphocytes
This compound demonstrates significant, concentration-dependent inhibitory effects on T-lymphocyte proliferation and function. This is primarily attributed to the off-target inhibition of key kinases involved in T-cell receptor (TCR) signaling.
Quantitative Data: T-Cell Inhibition
The following table summarizes the key quantitative findings on this compound's impact on T-cell populations.
| Parameter Measured | Cell Type | This compound Concentration | Observed Effect | Source |
| Proliferation | CD8+ T-Cells | 0.5 - 4 µM | Significant inhibition of PHA-induced proliferation.[6][7] | [6][7] |
| T-Cells (general) | IC50: 2 - 5 µM | Inhibition of proliferation upon stimulation with PHA, ConA, or anti-CD3.[4] | [4] | |
| CD4+CD25+ (Tregs) | > 10 µM | Significant inhibition of proliferation.[1][8] | [1][8] | |
| CD4+CD25- (Teff) | > 25 µM | Significant inhibition of proliferation.[8] | [8] | |
| Kinase Inhibition | LCK | IC50: 550 nM | Direct inhibition of LCK kinase activity.[4] | [4] |
| LCK | IC50: 5200 nM | Weak inhibition of LCK reported in a separate kinase panel screen.[4][9] | [4][9] | |
| Activation Markers | CD8+ T-Cells | 4 µM | Significant reduction in CD25 and CD69 expression after 72h stimulation.[6] | [6] |
| Treg Markers | CD4+CD25+ (Tregs) | 25 µM | Significant downregulation of FoxP3 and GITR expression.[1] | [1] |
Signaling Pathway: TCR Signaling Inhibition
This compound's primary mechanism for T-cell inhibition is the blockade of LCK, a critical Src-family kinase that initiates the signaling cascade upon T-cell receptor (TCR) engagement.[4][10][11] Inhibition of LCK prevents the phosphorylation of downstream targets like ZAP-70 and ERK 1/2, effectively halting T-cell activation, proliferation, and effector function.[7]
Experimental Protocol: T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a common method for assessing the effect of this compound on T-cell proliferation.
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[4]
-
CFSE Labeling: Resuspend PBMCs in PBS and label with 5'6-carboxyfluorescein diacetate succinimidyl ester (CFSE) at a final concentration of 1-5 µM for 10 minutes at 37°C. Quench the reaction with fetal bovine serum (FBS).
-
Cell Culture: Plate CFSE-labeled PBMCs at a density of 1-2 x 10^5 cells/well in a 96-well plate.
-
Drug Treatment: Add this compound at various concentrations (e.g., 0.1 µM to 25 µM) to the appropriate wells.[1][8] Include a vehicle control (DMSO).
-
Stimulation: Stimulate T-cells using either phytohemagglutinin (PHA) at 10 µg/ml or plate-bound anti-CD3 (e.g., clone OKT3) and soluble anti-CD28 antibodies.[4]
-
Incubation: Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.[4][8]
-
Flow Cytometry: Harvest cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analysis: Acquire data on a flow cytometer. Proliferation is measured by the serial halving of CFSE fluorescence intensity in daughter cell generations within the gated T-cell population.[4]
Effects on Myeloid Cells (Monocytes, Macrophages, Dendritic Cells)
This compound exerts varied and significant effects on myeloid lineage cells, inducing apoptosis in monocytes while having a lesser impact on differentiated macrophages and impairing the function of dendritic cells.
Quantitative Data: Myeloid Cell Effects
| Parameter Measured | Cell Type | This compound Concentration | Observed Effect | Source |
| Viability | Monocytes | 6 µg/ml | High numbers of cells undergo apoptosis and/or necrosis.[12][13] | [12][13] |
| M0 & M2 Macrophages | ≤ 6 µg/ml | Highly resistant to cytotoxic effects.[12][13][14] | [12][13][14] | |
| Differentiation | Monocytes to DCs | 1 - 3 µM | Impaired differentiation (reduced CD1a, CD83; retained CD14).[15][16] | [15][16] |
| Cytokine Secretion | Activated Monocytes | IC50: ~400-500 nM | Significant reduction in TNF-α, IL-6, and IL-1β secretion.[17] | [17] |
| Dendritic Cells (DCs) | 1 - 3 µM | Significant reduction in activation-induced IL-12p70 secretion.[15][18] | [15][18] | |
| Function | Dendritic Cells (DCs) | High concentrations | Significantly impaired migratory capacity and T-cell stimulation.[15] | [15] |
| Chemokine Receptors | Monocytes | N/A | Reduced expression of CCR1.[13][14] | [13][14] |
Experimental Protocol: Monocyte-Derived DC Differentiation and Function Assay
This protocol details the generation of dendritic cells from monocytes and the assessment of this compound's impact on their function.
-
Monocyte Isolation: Isolate monocytes from PBMCs by adherence to plastic tissue culture flasks for 2 hours or by using CD14+ magnetic bead selection.
-
DC Differentiation: Culture the adherent monocytes in media supplemented with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) for 7 days to generate immature DCs (iDCs).[16]
-
Drug Treatment: Throughout the 7-day differentiation period, culture the cells in the presence of this compound (e.g., 1 µM and 3 µM) or a vehicle control.[16]
-
Maturation: On day 6, add a maturation stimulus such as Lipopolysaccharide (LPS) (1 µg/ml) to the culture for the final 24 hours.[16]
-
Phenotypic Analysis: On day 7, harvest the cells and analyze the expression of DC surface markers (e.g., CD1a, CD14, CD83, CD86, CCR7) by flow cytometry to assess differentiation and maturation status.[15]
-
Functional Analysis (Cytokine Secretion): Collect the culture supernatants on day 7 and measure the concentration of secreted cytokines, such as IL-12p70 and TNF-α, using an Enzyme-Linked Immunosorbent Assay (ELISA).[18]
-
Functional Analysis (T-Cell Stimulation): Co-culture the matured, drug-treated DCs with allogeneic CFSE-labeled T-cells for 5 days (a Mixed Lymphocyte Reaction, MLR). Assess T-cell proliferation via CFSE dilution by flow cytometry.[15]
Effects on Natural Killer (NK) Cells
Compared to T-cells and monocytes, NK cells are relatively resistant to the direct cytotoxic effects of this compound. However, their function, particularly cytokine production, can be impaired at higher concentrations.
Quantitative Data: NK Cell Effects
| Parameter Measured | Cell Type | This compound Concentration | Observed Effect | Source |
| Viability | NK Cells | ≤ 6 µg/ml | Virtually resistant to cytotoxic effects.[12][13] | [12][13] |
| Function | NK Cells | High concentrations | Impaired IFN-γ production, but cytotoxicity was not altered.[19][20] | [19][20] |
| NK Cells | 6 µg/ml | Hampered degranulation capability (CD107a expression).[12] | [12] | |
| Activation | NK Cells | 6 µg/ml | Reduced upregulation of the CD69 activation marker.[12] | [12] |
| Chemokine Receptors | NK Cells | N/A | Increased surface expression of CXCR4, reduced expression of CXCR3.[13][14] | [13][14] |
Overview of this compound's Off-Target Kinase Profile
This compound's immunomodulatory effects stem from its ability to inhibit a range of kinases beyond its primary target, BCR-ABL. Understanding this kinase inhibition spectrum is crucial for predicting its biological activities.
Besides BCR-ABL, this compound is a known inhibitor of c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), Colony-Stimulating Factor 1 Receptor (CSF-1R), and Discoidin Domain Receptors (DDR1/DDR2).[1][21][22] The inhibition of DDRs, which are collagen-activated receptor tyrosine kinases, may contribute to anti-inflammatory and anti-fibrotic effects.[21][23] Its inhibition of the p38α MAPK pathway in monocytes directly contributes to the observed reduction in pro-inflammatory cytokine production.[17] Conversely, its activity against most SRC-family kinases (c-Src, Lyn, Hck, Fyn) is very weak, with the notable exception of LCK, which explains its potent effects on T-cells.[4][9]
Experimental Workflow: General In Vitro Immune Assay
The following diagram illustrates a generalized workflow for investigating the effects of this compound on immune cell function in vitro, a process described across numerous cited studies.
Conclusion and Implications
This compound possesses potent, dose-dependent immunomodulatory properties that are distinct from its primary antileukemic function. The most profound effects are observed in T-cells, where this compound inhibits proliferation and activation at therapeutically relevant concentrations by targeting LCK.[4][6] It also significantly impacts the myeloid compartment by inducing monocyte apoptosis and impairing the differentiation and function of dendritic cells.[13][15] In contrast, NK cells and macrophages appear largely resistant to its cytotoxic effects.[13][14]
These off-target activities have important clinical implications. The immunosuppressive effects on T-cells could potentially interfere with graft-versus-leukemia (GVL) responses in post-transplant settings, warranting careful monitoring.[6] Conversely, the inhibition of pro-inflammatory monocytes and dysfunctional dendritic cells could be leveraged in autoimmune or inflammatory conditions. For drug development professionals, this compound serves as a key example of polypharmacology, where off-target kinase inhibition can lead to significant and potentially exploitable biological outcomes beyond the initial therapeutic indication. A thorough understanding of this off-target profile is essential for optimizing its use and for designing next-generation TKIs with tailored immunomodulatory effects.
References
- 1. Effects of this compound on regulatory T cells: the dose matters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Development and targeted use of this compound in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the Src-family kinase LCK and T-cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discoidin Domain Receptors in Tumor Biology and Immunology: Progression and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound hampers the proliferation and function of CD8+ T lymphocytes through inhibition of T cell receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound inhibits the Src-family kinase LCK and T-cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Imatinib and this compound Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The BCR-ABL inhibitor this compound influences phenotype and function of monocyte-derived human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Assay Identifies this compound as an Inhibitor of Inflammation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The BCR/ABL-inhibitors imatinib, this compound and dasatinib differentially affect NK cell reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discoidin Domain Receptors in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Precision Strike of Nilotinib: A Technical Guide to its Modulation of Cellular Pathways
For Immediate Release
This in-depth technical guide offers a comprehensive overview of the cellular pathways modulated by Nilotinib, a potent and selective tyrosine kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanisms of this compound, its impact on key signaling cascades, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site of several critical tyrosine kinases. Its primary target is the aberrant BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[1][2] By binding to the inactive conformation of the ABL kinase domain, this compound effectively blocks its autophosphorylation and subsequent downstream signaling, leading to the inhibition of proliferation and induction of apoptosis in BCR-ABL-positive cells.[1][2] this compound has demonstrated significantly higher potency than its predecessor, Imatinib, and is effective against a wide range of Imatinib-resistant BCR-ABL mutations, with the notable exception of T315I.[3][4]
Beyond BCR-ABL, this compound also exhibits potent inhibitory activity against other tyrosine kinases implicated in oncogenesis, including platelet-derived growth factor receptors (PDGFR), mast/stem cell growth factor receptor (c-KIT), and colony-stimulating factor 1 receptor (CSF-1R).[5][6] This multi-targeted profile contributes to its therapeutic efficacy in various malignancies.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound has been quantified against its primary targets and various mutant forms. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.
| Target Kinase | IC50 (nM) | Reference |
| BCR-ABL (wild-type) | 15 - 60 | [3][5] |
| PDGFR | 69 | [5] |
| c-KIT | 210 | [5] |
| CSF-1R | 125 - 250 | [5] |
| DDR1 | 3.7 | [5] |
| FIP1L1-PDGFRα | <25 | [7] |
Table 1: IC50 Values of this compound for Wild-Type Kinases.
This compound's efficacy extends to a wide array of Imatinib-resistant BCR-ABL mutations.
| BCR-ABL Mutant | This compound IC50 (nM) (Cell Proliferation Assay) | Reference |
| E255V | 15 - 450 (range for various mutants) | [3] |
| Y253H | > 150 | [4] |
| E255K/V | > 150 | [4] |
| F359V/C | > 150 | [4] |
| T315I | > 10,000 | [4] |
Table 2: IC50 Values of this compound against Imatinib-Resistant BCR-ABL Mutants. Note: IC50 values can vary depending on the specific assay conditions.
Key Signaling Pathways Modulated by this compound
This compound's inhibition of its target kinases leads to the downstream modulation of several critical cellular signaling pathways that govern cell proliferation, survival, and differentiation.
The BCR-ABL Signaling Cascade
The constitutively active BCR-ABL kinase activates a network of downstream pathways essential for leukemic cell survival and proliferation. This compound's blockade of BCR-ABL directly impacts these pathways.
-
JAK-STAT Pathway: BCR-ABL is known to activate the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT5. Phosphorylated STAT5 translocates to the nucleus and promotes the transcription of anti-apoptotic and pro-proliferative genes. This compound treatment leads to a significant reduction in STAT5 phosphorylation.[8][9]
-
PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another crucial downstream effector of BCR-ABL. This pathway plays a central role in cell growth, survival, and metabolism. This compound's inhibition of BCR-ABL leads to the deactivation of this pathway.
-
RAS/RAF/MAPK Pathway: The Ras/Raf/MEK/ERK (MAPK) pathway is a key signaling cascade that regulates cell proliferation and differentiation. BCR-ABL activates this pathway, and this compound treatment effectively abrogates this activation.
Caption: this compound inhibits the BCR-ABL kinase, blocking downstream pro-survival and proliferative signaling pathways.
Cell Cycle Regulation
This compound has been shown to induce cell cycle arrest, primarily at the G1/S transition.[10] This is achieved through the modulation of key cell cycle regulatory proteins.
-
Rb-E2F Pathway: this compound treatment leads to a decrease in the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.
-
Cyclins and CDKs: A significant downregulation of cyclin E, cyclin A, and cyclin-dependent kinase 2 (CDK2) protein levels has been observed following this compound treatment, further contributing to the G1/S arrest.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and targeted use of this compound in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Baseline BCR-ABL Mutations on Response to this compound in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. This compound: a phenylamino-pyrimidine derivative with activity against BCR-ABL, KIT and PDGFR kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Regulation of Cell Cycle Progression through RB Phosphorylation by this compound and AT-9283 in Human Melanoma A375P Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Nilotinib-Kinase Engagement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib (commercially known as Tasigna) is a highly potent and selective second-generation tyrosine kinase inhibitor (TKI). It represents a significant advancement in the targeted therapy of Chronic Myeloid Leukemia (CML) and is also utilized in the treatment of gastrointestinal stromal tumors (GIST). Developed as a structural analogue of imatinib, this compound exhibits superior potency and a distinct spectrum of activity, which can be attributed to its specific molecular interactions with its target kinases. This technical guide provides an in-depth exploration of the structural biology underpinning the interaction of this compound with its primary kinase targets, including Abl, KIT, and Platelet-Derived Growth Factor Receptor (PDGFR). We will delve into the quantitative aspects of this binding, detail the experimental methodologies used to elucidate these interactions, and visualize the key signaling pathways affected.
Molecular Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of its target kinases. A key feature of its mechanism is its high affinity for the inactive "DFG-out" conformation of the Abl kinase domain. In this conformation, the aspartate-phenylalanine-glycine (DFG) motif, a conserved feature of the activation loop, is flipped outwards. By stabilizing this inactive state, this compound prevents the kinase from adopting its active conformation, thereby blocking substrate phosphorylation and downstream signaling. This mode of action is crucial for its efficacy against wild-type BCR-Abl and a wide range of imatinib-resistant mutants, with the notable exception of the T315I "gatekeeper" mutation.
Target Kinase Profile and Binding Affinities
This compound's efficacy is not limited to BCR-Abl. It demonstrates potent inhibitory activity against a panel of other tyrosine kinases implicated in oncogenesis. The selectivity profile of this compound is a critical determinant of both its therapeutic effects and its potential side effects.
Quantitative Inhibition Data
The following tables summarize the in vitro inhibitory potency of this compound against its key kinase targets, presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values. These values provide a quantitative measure of the drug's affinity and inhibitory strength.
| Kinase Target | IC50 (nM) | Reference(s) |
| BCR-Abl (wild-type) | <30 | |
| BCR-Abl (various mutants) | Active against 32/33 imatinib-resistant mutants | |
| c-Kit | 210 | |
| PDGFRα | 69 | |
| PDGFRβ | Potent Inhibition | |
| DDR1 | 3.7 | |
| DDR2 | Potent Inhibition | |
| CSF-1R | 125-250 |
| Kinase Target | Kd (nM) | Reference(s) |
| Abl | 1 | |
| c-Kit | - | - |
| PDGFRα/β | - | - |
Signaling Pathways Modulated by this compound
By inhibiting its target kinases, this compound disrupts several critical downstream signaling pathways that are constitutively activated in cancer cells, leading to reduced proliferation and induction of apoptosis.
BCR-Abl Signaling Pathway
In CML, the BCR-Abl fusion protein drives leukemogenesis through the activation of multiple downstream pathways, including the JAK-STAT and MAPK pathways. This compound's inhibition of BCR-Abl effectively shuts down these oncogenic signals.
Caption: this compound inhibits the BCR-Abl kinase, blocking downstream pro-proliferative and survival pathways.
c-Kit and PDGFR Signaling Pathways
In GIST and other malignancies, mutations in c-Kit and PDGFR lead to their constitutive activation. This compound's ability to inhibit these kinases makes it an effective therapeutic agent in these contexts.
Caption: this compound inhibits c-Kit and PDGFR signaling, crucial in GIST and other cancers.
Experimental Protocols
The structural and functional characterization of the this compound-kinase interaction relies on a suite of sophisticated biophysical and biochemical techniques.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for characterizing a kinase inhibitor like this compound.
Caption: A generalized workflow for the discovery and characterization of kinase inhibitors.
Kinase Inhibition Assay (Determination of IC50)
Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity of a target enzyme.
Materials:
-
Recombinant purified kinase (e.g., Abl, c-Kit)
-
This compound stock solution (in DMSO)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-33P]ATP)
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these into the kinase reaction buffer to achieve the final desired concentrations.
-
Kinase Reaction: a. In a 96- or 384-well plate, add the kinase and the this compound dilutions. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. b. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. c. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
Detection: a. Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA). b. Add the detection reagent to quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.
-
Data Analysis: a. Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for Kd Determination
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the this compound-kinase interaction.
Materials:
-
Highly purified and concentrated kinase solution
-
This compound solution
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
Protocol:
-
Sample Preparation: a. Dialyze both the kinase and this compound solutions extensively against the same buffer to minimize buffer mismatch effects. b. Accurately determine the concentrations of the kinase and this compound solutions.
-
ITC Experiment: a. Load the kinase solution into the sample cell of the ITC instrument. b. Load the this compound solution into the injection syringe. c. Set the experimental parameters (temperature, injection volume, spacing between injections). d. Perform a series of injections of this compound into the kinase solution, recording the heat change after each injection.
-
Data Analysis: a. Integrate the heat peaks from each injection to obtain the heat change as a function of the molar ratio of this compound to kinase. b. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.
X-ray Crystallography for Structural Determination
Objective: To determine the three-dimensional structure of the this compound-kinase complex at atomic resolution.
Materials:
-
Highly purified and concentrated kinase domain
-
This compound
-
Crystallization screens and reagents (salts, polymers, buffers)
-
Crystallization plates (sitting or hanging drop)
-
X-ray diffraction source (synchrotron or in-house)
Protocol:
-
Complex Formation: Incubate the purified kinase with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization: a. Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods. b. Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to identify initial crystal hits. c. Optimize the initial conditions to obtain diffraction-quality crystals.
-
Data Collection: a. Cryo-protect the crystals and flash-cool them in liquid nitrogen. b. Collect X-ray diffraction data at a synchrotron beamline.
-
Structure Determination and Refinement: a. Process the diffraction data to obtain a set of structure factor amplitudes. b. Solve the phase problem using molecular replacement with a known kinase structure as a search model. c. Build an atomic model of the kinase-nilotinib complex into the resulting electron density map. d. Refine the model against the experimental data to improve its accuracy and quality.
-
Structure Analysis: Analyze the final structure to identify the key molecular interactions between this compound and the kinase.
NMR Spectroscopy for Studying Binding and Dynamics
Objective: To characterize the this compound-kinase interaction in solution, map the binding site, and study the conformational dynamics of the complex.
Materials:
-
Isotopically labeled (e.g., 15N, 13C) kinase
-
This compound
-
NMR spectrometer with a cryoprobe
-
NMR tubes
Protocol:
-
Sample Preparation: Prepare a sample of the isotopically labeled kinase in a suitable NMR buffer.
-
NMR Titration: a. Acquire a reference 2D 1H-15N HSQC spectrum of the free kinase. b. Titrate in increasing amounts of this compound and acquire an HSQC spectrum at each titration point. c. Monitor the chemical shift perturbations (CSPs) of the backbone amide resonances to identify the residues in the binding site.
-
Structure Calculation (optional): For a more detailed structural analysis, additional NMR experiments (e.g., NOESY) can be performed to measure intermolecular distance restraints between this compound and the kinase, which can be used to calculate a solution structure of the complex.
-
Dynamics Studies: Relaxation dispersion and other NMR experiments can be used to probe the conformational dynamics of the kinase upon this compound binding.
Conclusion
The development of this compound is a landmark achievement in structure-based drug design. A thorough understanding of the structural and molecular basis of its interaction with target kinases is paramount for optimizing its clinical use, anticipating and managing resistance, and guiding the development of next-generation inhibitors. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the intricate world of this compound-kinase interactions. The continued application of these powerful techniques will undoubtedly lead to new insights and further advances in the field of targeted cancer therapy.
Nilotinib's Impact on KIT and PDGFR Signaling: A Technical Guide
Nilotinib, a potent second-generation tyrosine kinase inhibitor (TKI), plays a crucial role in targeted cancer therapy by selectively inhibiting the signaling pathways driven by the KIT and platelet-derived growth factor receptor (PDGFR) kinases. This guide provides an in-depth analysis of this compound's mechanism of action, its inhibitory effects on KIT and PDGFR, and the experimental methodologies used to characterize these interactions.
Mechanism of Action: Targeting Dysregulated Kinase Activity
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of target kinases.[1][2] This action stabilizes the inactive conformation of the kinase, preventing autophosphorylation and the subsequent activation of downstream signaling cascades that are critical for cell proliferation and survival.[1][3] While initially developed as a BCR-ABL inhibitor for the treatment of chronic myeloid leukemia (CML), this compound's efficacy extends to other kinases, including KIT and PDGFR, which are frequently mutated and constitutively active in various cancers, such as gastrointestinal stromal tumors (GIST).[4][5][6]
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory activity of this compound against various wild-type and mutant forms of KIT and PDGFR has been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of the kinase activity, are summarized in the tables below.
Table 1: this compound IC50 Values for KIT Kinase Inhibition
| Kinase Target | IC50 (nM) | Cell Line/Assay Condition |
| c-KIT | 210 | Autophosphorylation assay[7] |
| KIT | 200 | In vitro kinase assay[8] |
| KITV560del | Potent Inhibition (equipotent to imatinib) | Cellular proliferation assay[5] |
| KITK642E | Potent Inhibition (equipotent to imatinib) | Cellular proliferation assay[5] |
| KITV560G | 108 | In vitro cell proliferation assay[5] |
| KITV560del/V654A | 192 | Cellular proliferation assay[5] |
| KITV559D/D820Y | 297 | Cellular proliferation assay[5] |
Table 2: this compound IC50 Values for PDGFR Kinase Inhibition
| Kinase Target | IC50 (nM) | Cell Line/Assay Condition |
| PDGFR | 69 | Autophosphorylation assay[7] |
| PDGFRα/β | 71 | In vitro kinase assay[8] |
| FIP1L1-PDGFRα | <25 | Ba/F3 cell proliferation assay[5] |
| FIP1L1-PDGFRα | 0.54 | EOL-1 cell proliferation assay[5] |
| V561D-PDGFRα | ~1.25 | Ba/F3 cell proliferation assay[9] |
Impact on Downstream Signaling Pathways
By inhibiting KIT and PDGFR, this compound effectively blocks the activation of their downstream signaling effectors. Key pathways affected include:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. This compound's inhibition of KIT and PDGFR leads to reduced phosphorylation and activation of AKT.[4][10]
-
MAPK/ERK Pathway: This cascade plays a central role in regulating cell growth, differentiation, and survival. This compound treatment results in decreased phosphorylation of ERK1/2.[6][10]
-
STAT Pathway: Signal transducers and activators of transcription (STATs) are involved in cytokine signaling and cell growth. This compound has been shown to inhibit the phosphorylation of STAT5, a downstream target of KIT and PDGFR.[5]
The inhibition of these critical signaling nodes ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on KIT or PDGFR signaling.[10]
Experimental Protocols
The following sections detail common experimental methodologies used to evaluate the effects of this compound on KIT and PDGFR signaling.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of isolated KIT or PDGFR kinases.
Protocol:
-
Reagents and Materials:
-
Recombinant human KIT or PDGFR kinase domain.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT).
-
ATP (concentration typically near the Km for the specific kinase).
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
This compound stock solution (dissolved in DMSO).[11]
-
Radiolabeled ATP ([γ-32P]ATP) or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant kinase, the peptide substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if using a radioactive method).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify the phosphorylation of the substrate. For radioactive assays, this involves measuring the incorporation of 32P. For non-radioactive methods, this may involve measuring the amount of ADP produced.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Cellular Proliferation/Viability Assay
This assay assesses the effect of this compound on the growth and survival of cancer cell lines that are dependent on KIT or PDGFR signaling.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines with known KIT or PDGFR mutations (e.g., GIST-T1, EOL-1).
-
Complete cell culture medium.
-
This compound stock solution (dissolved in DMSO).
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of KIT, PDGFR, and their downstream signaling proteins in cells treated with this compound.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[12]
-
Primary antibodies specific for the phosphorylated and total forms of KIT, PDGFR, AKT, ERK, and STAT.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture the cells and treat them with various concentrations of this compound for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or the total form of the protein of interest.[12]
-
Conclusion
This compound is a highly effective inhibitor of KIT and PDGFR signaling pathways, with potent activity against various oncogenic mutations. Its mechanism of action, centered on the inhibition of kinase autophosphorylation, leads to the suppression of critical downstream signaling cascades involved in cancer cell proliferation and survival. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other tyrosine kinase inhibitors in both preclinical and clinical research settings.
References
- 1. amyloid-precursor-c-terminal-peptide.com [amyloid-precursor-c-terminal-peptide.com]
- 2. youtube.com [youtube.com]
- 3. Effects of this compound on platelet function in patients with chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Effect of the Tyrosine Kinase Inhibitor this compound on Gastrointestinal Stromal Tumor (GIST) and Imatinib-Resistant GIST Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Anti-PDGFRA antibodies predict for response to this compound in steroid refractory / dependent cGvHD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of PKC412, this compound and imatinib against GIST-associated PDGFRA mutants with differential imatinib sensitivity: Mutant PDGFRA: PKC412, this compound, imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PDGF, TGF-β, and Abl signaling and reduction of liver fibrosis by the small molecule Bcr-Abl tyrosine kinase antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Exploring Nilotinib's Potential in Solid Tumors: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nilotinib, a second-generation tyrosine kinase inhibitor (TKI), is a potent and selective inhibitor of the BCR-ABL fusion protein, firmly establishing its role in the treatment of chronic myeloid leukemia (CML).[1][2] Beyond its hematological applications, this compound targets a spectrum of other tyrosine kinases implicated in oncogenesis, including KIT, platelet-derived growth factor receptors (PDGFRs), discoidin domain receptors (DDR), and the colony-stimulating factor 1 receptor (CSF-1R).[3][4] This multi-targeted profile has prompted extensive investigation into its potential efficacy against various solid tumors. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the use of this compound in solid malignancies, with a focus on gastrointestinal stromal tumors (GIST) and melanoma. We delve into its mechanism of action, summarize key clinical trial data, detail relevant experimental protocols, and explore mechanisms of resistance.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its targets and blocking downstream signal transduction pathways that are crucial for cell proliferation, survival, and migration.[5] Its structural design allows for a higher binding affinity and selectivity for the ATP-binding pocket of the ABL kinase compared to the first-generation inhibitor, imatinib.[4][6] This enhanced potency extends to other key oncogenic drivers in solid tumors.
The primary targets of this compound relevant to solid tumors include:
-
KIT: A receptor tyrosine kinase whose activating mutations are the primary oncogenic driver in the majority of GISTs and a subset of melanomas (particularly mucosal and acral subtypes).[7][8]
-
Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ): Activating mutations in PDGFRα are found in a subset of GISTs that are wild-type for KIT. Both receptors play roles in tumor angiogenesis and stromal recruitment.[4][7]
-
Discoidin Domain Receptor 1 (DDR1): A collagen receptor tyrosine kinase that has been implicated in promoting cell proliferation, migration, and invasion in tumors such as breast and colon cancer.[9][10]
Inhibition of these kinases by this compound disrupts critical downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways, leading to cell cycle arrest and apoptosis.[7][11]
Clinical Evidence in Solid Tumors
Clinical investigations of this compound have predominantly focused on cancers driven by mutations in its target kinases, most notably GIST and melanoma.
Gastrointestinal Stromal Tumors (GIST)
This compound has been evaluated in patients with advanced GIST who have developed resistance to both imatinib and sunitinib, offering a third-line therapeutic option.[12][13]
Table 1: Summary of Key Clinical Trials of this compound in GIST
| Trial / Study | Phase | Patient Population | N | Dosing | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median PFS (weeks) | Median OS (weeks) | Citation(s) |
| Compassionate Use Program | Retrospective | Imatinib & Sunitinib-resistant | 52 | 400 mg BID | 10% | 47% (PR + SD) | 12 | 34 | [12] |
| ENESTg1 | III | First-line advanced GIST | 645 | 400 mg BID (vs. Imatinib 400 mg QD) | - | - | Trial terminated early; unlikely to show superiority over imatinib | - | [14][15] |
| Phase I Study | I | Imatinib-resistant | 53 | 400 mg BID (monotherapy) | 2 PRs observed across all cohorts | - | - | - | [16] |
PFS: Progression-Free Survival; OS: Overall Survival; PR: Partial Response; SD: Stable Disease; BID: Twice daily; QD: Once daily.
-
Study Design: A Phase I, open-label, dose-escalation study to evaluate the safety, tolerability, and pharmacokinetics of this compound as a single agent or in combination with imatinib.
-
Patient Population: Patients with histologically confirmed, unresectable and/or metastatic GIST who had progressed on or were intolerant to imatinib.
-
Treatment Regimen (Monotherapy Arm): this compound was administered orally at doses of 200 mg once daily, which was escalated to 400 mg once daily, and then to 400 mg twice daily in successive cohorts of patients. Treatment was continuous in 28-day cycles.
-
Endpoints: The primary objective was to determine the maximum tolerated dose (MTD) and/or recommended dose for phase II studies. Secondary objectives included assessment of anti-tumor activity using Response Evaluation Criteria in Solid Tumors (RECIST).
-
Assessments: Safety was monitored through physical examinations, vital signs, performance status, and laboratory tests. Tumor assessments were performed at baseline and every two cycles.
Melanoma
In melanoma, this compound's potential is concentrated in subtypes harboring activating mutations or amplifications of the KIT gene, which are more common in mucosal, acral, and chronically sun-damaged skin melanomas.[8]
Table 2: Summary of Key Clinical Trials of this compound in KIT-Altered Melanoma
| Trial / Study | Phase | Patient Population | N | Dosing | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median PFS (months) | Median OS (months) | Citation(s) |
| TEAM (NCT01028222) | II | KIT-mutated, KIT inhibitor-naïve | 42 | 400 mg BID | 26.2% | 73.8% (PR + SD) | 4.2 | 18.0 | [17][18] |
| Hodi et al. (NCT00842248) | II | KIT-altered, refractory to prior KIT inhibitor | 11 (Cohort A) | 400 mg BID | 18% (2 PRs) | 27% (≥4 months) | - | - | [3] |
| UN10-06 (Korean Cancer Study Group) | II | KIT-mutated or amplified | 42 | 400 mg BID | 16.7% | 57.1% | - | - | [8] |
| NICAM | II | KIT-mutated mucosal or acral | 26 (evaluable) | 400 mg BID | 19% | 25% (PFS at 6 months) | - | 7.7 | [19] |
PFS: Progression-Free Survival; OS: Overall Survival; PR: Partial Response; SD: Stable Disease; BID: Twice daily.
-
Study Design: An open-label, multicenter, single-arm, phase II study.
-
Patient Population: Patients with unresectable or metastatic melanoma with a documented KIT gene mutation. Patients had not received prior treatment with a KIT inhibitor.
-
Treatment Regimen: this compound was administered orally at a dose of 400 mg twice daily on a continuous basis. Dose interruptions and reductions to 400 mg once daily were permitted for management of adverse events.
-
Primary Endpoint: Objective response rate (ORR) as determined by RECIST.
-
Key Assessments: Tumor imaging (CT or MRI) was performed at baseline, every 8 weeks for the first 48 weeks, and every 12 weeks thereafter. Safety was assessed through regular monitoring of adverse events, laboratory parameters, and electrocardiograms.
Preclinical Evidence and Investigational Mechanisms
In vitro and in vivo preclinical studies have broadened the exploratory scope for this compound into other solid tumors, revealing novel mechanisms of action.
Breast Cancer: A Dichotomous Role
Preclinical findings in breast cancer present a complex picture. Some studies indicate that this compound can inhibit cancer cell migration and reverse the epithelial-mesenchymal transition (EMT), a key process in metastasis.[9] This is potentially mediated through the inhibition of the DDR1 kinase. Conversely, other research in an orthotopic breast cancer xenograft model suggested that this compound might paradoxically enhance tumor angiogenesis by upregulating VEGF and IL-6, counteracting the effects of antiangiogenic co-therapy.[20][21]
-
Cell Lines: Human breast cancer cell line (e.g., MCF-7).
-
Procedure:
-
Cells are seeded in a 6-well plate and grown to confluence.
-
A sterile 200 µL pipette tip is used to create a linear "wound" or scratch in the cell monolayer.
-
The detached cells are washed away with phosphate-buffered saline (PBS).
-
The cells are then incubated in a medium containing different concentrations of this compound (e.g., 50 nM, 100 nM) or a vehicle control (DMSO).
-
The wound area is photographed at baseline (0 hours) and at subsequent time points (e.g., 24, 48 hours) using an inverted microscope.
-
The rate of cell migration is quantified by measuring the closure of the wound area over time.
-
Hepatocellular Carcinoma (HCC): Induction of Autophagy
In HCC cell lines, this compound has been shown to induce autophagic cell death rather than apoptosis.[22] This effect is mediated through the activation of AMP-activated protein kinase (AMPK), a key energy sensor in the cell. This compound was found to suppress the activity of protein phosphatase 2A (PP2A), leading to increased phosphorylation and activation of AMPK, which in turn triggers the autophagic process.[22]
Soft Tissue Sarcoma (STS): Synergy and Reversal of Resistance
In preclinical models of synovial sarcoma and leiomyosarcoma, this compound demonstrated greater antiproliferative activity than imatinib.[5] Significantly, this compound was shown to synergize with the conventional chemotherapeutic agent doxorubicin. The mechanism for this synergy involves the reversal of multidrug resistance (MDR). This compound inhibits the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), which are responsible for pumping drugs out of cancer cells.[5][23] By blocking these efflux pumps, this compound increases the intracellular concentration and efficacy of co-administered chemotherapy.[5]
Mechanisms of Resistance to this compound
As with other targeted therapies, both intrinsic and acquired resistance can limit the efficacy of this compound. While much of the data comes from CML, the mechanisms are relevant to solid tumors.
-
Secondary Mutations in Target Kinase: Mutations can arise in the kinase domain of KIT or PDGFRα that alter the drug-binding site, reducing the affinity of this compound.[4]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the blocked kinase. Overexpression of Src family kinases, such as LYN, has been shown to confer resistance to this compound in CML models, a mechanism potentially translatable to solid tumors.[24]
-
Increased Drug Efflux: Overexpression of MDR-related proteins, particularly P-glycoprotein (encoded by the ABCB1 gene), can actively transport this compound out of the cell, reducing its intracellular concentration below therapeutic levels.[24][25]
Conclusion and Future Directions
This compound has demonstrated clear, albeit modest, clinical activity in specific, molecularly defined subsets of solid tumors, namely KIT-mutated melanoma and imatinib/sunitinib-refractory GIST. Its utility as a monotherapy in broader, unselected patient populations appears limited.
The future of this compound in solid tumor oncology likely lies in several key areas:
-
Biomarker-Driven Strategies: Refining patient selection beyond primary KIT mutations to include other sensitive alterations in PDGFR, DDR, or other targets is critical.
-
Combination Therapies: Preclinical data strongly support combining this compound with conventional chemotherapy to overcome MDR.[5] Further exploration of combinations with other targeted agents or immunotherapy is warranted.
-
Overcoming Resistance: Developing strategies to counteract known resistance mechanisms, such as co-administration with Src inhibitors or next-generation TKIs, could prolong or restore clinical benefit.
References
- 1. This compound | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Counteracts P-Glycoprotein-Mediated Multidrug Resistance and Synergizes the Antitumoral Effect of Doxorubicin in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Antitumor Effect of the Tyrosine Kinase Inhibitor this compound on Gastrointestinal Stromal Tumor (GIST) and Imatinib-Resistant GIST Cells | PLOS One [journals.plos.org]
- 8. Phase II Trial of this compound in Patients With Metastatic Malignant Melanoma Harboring KIT Gene Aberration: A Multicenter Trial of Korean Cancer Study Group (UN10-06) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Antitumor Effect of the Tyrosine Kinase Inhibitor this compound on Gastrointestinal Stromal Tumor (GIST) and Imatinib-Resistant GIST Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in the treatment of advanced gastrointestinal stromal tumours resistant to both imatinib and sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Trial Details [gisttrials.org]
- 14. This compound vs imatinib as first-line therapy for patients with unresectable or metastatic gastrointestinal stromal tumours: randomised phase 3 trial results and subgroup analysis of molecular subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancerresearchuk.org [cancerresearchuk.org]
- 16. Validate User [aacrjournals.org]
- 17. Efficacy and safety of this compound in patients with KIT-mutated metastatic or inoperable melanoma: final results from the global, single-arm, phase II TEAM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. zora.uzh.ch [zora.uzh.ch]
- 19. This compound in KIT-driven advanced melanoma: Results from the phase II single-arm NICAM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Enhances Tumor Angiogenesis and Counteracts VEGFR2 Blockade in an Orthotopic Breast Cancer Xenograft Model with Desmoplastic Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Enhances Tumor Angiogenesis and Counteracts VEGFR2 Blockade in an Orthotopic Breast Cancer Xenograft Model with Desmoplastic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Induces Autophagy in Hepatocellular Carcinoma through AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Nilotinib in Clearing Protein Aggregates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nilotinib, a second-generation tyrosine kinase inhibitor approved for chronic myeloid leukemia, has emerged as a promising therapeutic candidate for neurodegenerative diseases characterized by the accumulation of protein aggregates.[1] This technical guide provides an in-depth overview of the molecular mechanisms, preclinical evidence, and clinical findings related to this compound's role in promoting the clearance of pathological protein aggregates, such as alpha-synuclein (α-synuclein) and amyloid-beta (Aβ). It details the signaling pathways modulated by this compound, summarizes quantitative data from key studies, and provides an overview of experimental protocols.
Mechanism of Action: Induction of Autophagy
The primary mechanism by which this compound facilitates the clearance of protein aggregates is through the induction of autophagy, the cellular process responsible for degrading and recycling damaged organelles and misfolded proteins.[2][3] this compound achieves this primarily by inhibiting the c-Abl (Abelson) tyrosine kinase.[4][5]
The c-Abl Signaling Pathway
In neurodegenerative conditions, c-Abl is often aberrantly activated, leading to the inhibition of key autophagic proteins.[5] c-Abl can phosphorylate and inactivate Parkin, an E3 ubiquitin ligase crucial for tagging proteins for degradation and initiating mitophagy.[6][7] By inhibiting c-Abl, this compound restores Parkin activity, thereby promoting the ubiquitination and subsequent clearance of protein aggregates.[6][8]
Modulation of the AMPK Pathway
In some cell types, such as hepatocellular carcinoma cells, this compound has been shown to induce autophagy by activating AMP-activated protein kinase (AMPK).[9][10] This activation is mediated by the inactivation of protein phosphatase 2A (PP2A).[9][10] Activated AMPK is a key energy sensor that can trigger autophagy to restore cellular homeostasis.
Preclinical Evidence: In Vitro and In Vivo Studies
A substantial body of preclinical research has demonstrated this compound's efficacy in clearing protein aggregates in various models of neurodegenerative diseases.
Quantitative Data from Preclinical Studies
| Model System | Protein Aggregate | Treatment Regimen | Key Findings | Reference |
| A53T α-synuclein transgenic mice | α-synuclein | 10 mg/kg this compound daily (i.p.) for 3 weeks | Decreased brain α-synuclein levels from ~885 ng/ml to ~467 ng/ml. | [11] |
| A53T α-synuclein transgenic mice | α-synuclein | 1 mg/kg or 5 mg/kg this compound every other day for 6 weeks | Both doses significantly decreased α-synuclein levels in the brain and blood. | [12] |
| Tg-APP mice | Amyloid-beta | 10 mg/kg this compound daily (i.p.) for 3 weeks | Increased soluble Parkin from 64 ng/ml to 119 ng/ml and decreased insoluble Parkin from 54 ng/ml to 31 ng/ml. | [6] |
| SH-SY5Y neuroblastoma cells | Amyloid-beta | 1, 5, and 10 µM this compound | Dose-dependent reduction in c-Abl phosphorylation and amyloid-β levels. | [4][13] |
| Hepatocellular Carcinoma Cell Lines (PLC5, Huh-7, Hep3B) | General autophagy markers (LC3-II) | Dose- and time-dependent treatment | Significantly increased expression of lipidized LC3 (LC3-II). | [9][14] |
Experimental Protocols
-
Animal Models: Commonly used models include transgenic mice expressing human A53T α-synuclein or APP (amyloid precursor protein) mutations.[6][11][12]
-
Drug Administration: this compound is typically dissolved in DMSO and administered via intraperitoneal (i.p.) injection.[6][11] Dosages have ranged from 1 mg/kg to 10 mg/kg, with treatment durations from 3 to 6 weeks.[11][12]
-
Tissue Analysis: Brain tissue is harvested and homogenized for analysis. Protein levels are quantified using techniques such as ELISA and Western blotting. Subcellular fractionation can be used to isolate autophagic vacuoles and lysosomes to track protein clearance.[11][15]
-
Cell Lines: Human neuroblastoma cell lines like SH-SY5Y are frequently used.[4][13] For studies on general autophagy, hepatocellular carcinoma cell lines such as PLC5, Huh-7, and Hep3B have been employed.[9][14]
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (typically in the micromolar range).[4][13]
-
Analysis: Cell lysates are analyzed by Western blot to measure levels of target proteins (e.g., α-synuclein, Aβ, LC3-II, phosphorylated c-Abl).[4][9] Immunofluorescence microscopy can be used to visualize protein aggregates and autophagic markers.
Clinical Investigations
The promising preclinical results have led to several clinical trials investigating the safety and efficacy of this compound in patients with neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.[16][17]
Quantitative Data from Clinical Trials
| Disease | Study Phase | Dosage | Key Biomarker Findings | Reference |
| Alzheimer's Disease | Phase II | 150 mg and 300 mg daily for 12 months | Reduced amyloid burden in the this compound group compared to placebo. Reduction in cerebrospinal fluid Aβ40 at 6 months and Aβ42 at 12 months. | [16] |
| Parkinson's Disease | Phase II | 150 mg and 300 mg daily for 12 months | Increased dopamine metabolites in plasma and CSF. Significant decrease in CSF levels of hyper-phosphorylated tau and oligomeric α-synuclein (150 mg dose). | [17] |
| Parkinson's Disease with Dementia / Dementia with Lewy Bodies | Phase I (Open-label) | 150 mg and 300 mg daily for 6 months | Attenuation of the loss of CSF α-synuclein and Aβ40/42 with the 300mg dose. | [18] |
Clinical Trial Protocols
-
Study Design: Clinical trials are typically randomized, double-blind, and placebo-controlled.[16][19]
-
Patient Population: Participants are diagnosed with specific neurodegenerative diseases (e.g., mild to moderate Alzheimer's disease, Parkinson's disease).[16][17][20]
-
Dosage: Low doses of this compound (e.g., 150 mg or 300 mg daily) are used, which are significantly lower than the doses used for cancer treatment.[19][21][22][23]
-
Outcome Measures: Primary outcomes often focus on safety and tolerability.[16] Secondary and exploratory outcomes include changes in biomarkers in cerebrospinal fluid (CSF) and blood (e.g., Aβ, tau, α-synuclein), as well as clinical assessments of cognitive and motor function.[16][17] Brain imaging techniques, such as MRI and PET scans, are also used to assess changes in brain volume and amyloid burden.[16]
Conclusion and Future Directions
This compound represents a promising drug repurposing candidate for the treatment of neurodegenerative diseases. Its ability to penetrate the blood-brain barrier and enhance the autophagic clearance of toxic protein aggregates addresses a core pathological mechanism in these disorders.[2][24] While preclinical studies have consistently demonstrated its efficacy, clinical trial results have been more varied, highlighting the need for further investigation to optimize dosage and identify the patient populations most likely to benefit.[17] Future research should focus on larger, long-term clinical trials to definitively establish the therapeutic potential of this compound and to further elucidate its complex mechanisms of action in the central nervous system. The continued exploration of this compound and other c-Abl inhibitors could pave the way for novel disease-modifying therapies for a range of devastating neurodegenerative conditions.[7]
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. beingpatient.com [beingpatient.com]
- 3. Beyond expectations: investigating this compound’s potential in attenuating neurodegeneration in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Prospective Treatment for Alzheimer’s Disease: Effect on Proteins Involved in Neurodegeneration and Neuronal Homeostasis [mdpi.com]
- 5. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 6. This compound-induced autophagic changes increase endogenous parkin level and ubiquitination, leading to amyloid clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parkinson's Disease Modification Through Abl Kinase Inhibition: An Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Induces Autophagy in Hepatocellular Carcinoma through AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound as a Prospective Treatment for Alzheimer’s Disease: Effect on Proteins Involved in Neurodegeneration and Neuronal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 15. This compound reverses loss of dopamine neurons and improves motor behavior via autophagic degradation of α-synuclein in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Appears Safe and Affects Biomarkers in Alzheimer’s Disease Clinical Trial | Georgetown University Medical Center | Georgetown University [gumc.georgetown.edu]
- 17. neurologytoday.aan.com [neurologytoday.aan.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Georgetown Clinical Trial Testing this compound in Alzheimer’s Disease Begins | Georgetown University Medical Center | Georgetown University [gumc.georgetown.edu]
- 20. This compound for Dementia with Lewy Bodies [alzheimers.gov]
- 21. This compound dose‐optimization in newly diagnosed chronic myeloid leukaemia in chronic phase: final results from ENESTxtnd - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tasigna, Danziten (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 23. This compound dose-optimization in newly diagnosed chronic myeloid leukaemia in chronic phase: final results from ENESTxtnd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. alzdiscovery.org [alzdiscovery.org]
Foundational Studies on Nilotinib Resistance Mechanisms: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core mechanisms of resistance to Nilotinib, a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of Chronic Myeloid Leukemia (CML). The document synthesizes foundational research, presenting data in a structured format, detailing key experimental protocols, and visualizing complex biological pathways and workflows.
Introduction
Chronic Myeloid Leukemia (CML) is characterized by the Philadelphia chromosome, a translocation that creates the BCR-ABL1 fusion gene.[1] This gene encodes a constitutively active tyrosine kinase, BCR-ABL1, which drives uncontrolled cell proliferation and is the primary therapeutic target in CML.[2] this compound is a potent and selective BCR-ABL1 inhibitor, effective in both newly diagnosed patients and those resistant or intolerant to imatinib.[3][4] Despite its efficacy, resistance to this compound can emerge, posing a significant clinical challenge.[5][6] Understanding the molecular underpinnings of this resistance is critical for developing strategies to overcome it.
Resistance mechanisms are broadly categorized into two groups:
-
BCR-ABL1-Dependent Mechanisms: Alterations in the drug target itself, primarily through point mutations in the ABL1 kinase domain.[7]
-
BCR-ABL1-Independent Mechanisms: Changes in cellular pathways that bypass the need for BCR-ABL1 signaling or reduce the intracellular concentration of the drug. These include the upregulation of drug efflux pumps and the activation of alternative signaling pathways.[1][8]
Chapter 1: BCR-ABL1-Dependent Resistance: Kinase Domain Mutations
The most frequently cited mechanism for TKI resistance involves point mutations within the BCR-ABL1 kinase domain.[7][9] These mutations can interfere with this compound binding while preserving the kinase's ATP-binding and phosphorylation capabilities.[7]
A cell-based resistance screen identified a limited spectrum of mutations associated with this compound resistance compared to imatinib.[9] However, certain mutations, particularly T315I, confer a high degree of resistance.[7][10] The T315I mutation is insensitive to most second-generation TKIs, including this compound, because it removes a critical hydrogen bond-forming threonine residue and creates steric hindrance that prevents drug binding.[4]
Data Presentation: this compound Sensitivity of BCR-ABL1 Mutants
The following table summarizes the in vitro sensitivity of various BCR-ABL1 kinase domain mutants to this compound, as determined by cell proliferation assays. The 50% inhibitory concentration (IC50) indicates the drug concentration required to inhibit the proliferation of cells expressing the mutant protein by 50%.
| BCR-ABL1 Mutation | Location | This compound IC50 (nM) | Fold Resistance vs. Wild-Type | In Vitro Sensitivity Category |
| Wild-Type | - | ~20-30 | 1x | High |
| M244V | P-Loop | ≤ 70 | Low | High[4] |
| G250E | P-Loop | ≤ 70 | Low | High[4] |
| Q252H | P-Loop | ≤ 70 | ~5-60x | High[4][7] |
| Y253H | P-Loop | ≤ 450 | ~130x | Low[4][7] |
| E255K/V | P-Loop | ≤ 450 | ~5-60x | Medium to Low[4][7] |
| T315I | Gatekeeper | > 2000 | ~800x | Insensitive[4][7][10] |
| F317L | Drug Contact | ≤ 70 | Low | High[4] |
| M351T | C-Loop | ≤ 70 | Low | High[4] |
| F359V | C-Loop | ≤ 200 | Moderate | Medium[4] |
Note: IC50 values are approximate and can vary based on the specific cell line and assay conditions used.
Visualization: BCR-ABL1 Signaling and TKI Inhibition
The diagram below illustrates the central role of BCR-ABL1 in CML and the mechanism of action for Tyrosine Kinase Inhibitors like this compound.
Caption: BCR-ABL1 signaling cascade and the inhibitory action of this compound.
Chapter 2: BCR-ABL1-Independent Resistance Mechanisms
Resistance can also occur without mutations in the BCR-ABL1 kinase, through mechanisms that either reduce the effective intracellular drug concentration or activate pro-survival signaling pathways that are independent of BCR-ABL1 activity.
Upregulation of Drug Efflux Transporters
ATP-binding cassette (ABC) transporters are membrane proteins that function as drug efflux pumps.[11] Overexpression of these transporters can reduce intracellular this compound levels, thereby conferring resistance.[11][12]
-
ABCB1 (P-glycoprotein/P-gp): Studies have shown that this compound is a substrate of ABCB1.[13] Overexpression of ABCB1 has been identified in this compound-resistant cell lines, and its inhibition can restore sensitivity.[13][14]
-
ABCG2 (Breast Cancer Resistance Protein): this compound has been shown to inhibit the function of ABCG2, suggesting it can act as both a substrate and an inhibitor of this transporter.[12] Overexpression of ABCG2 is a potential mechanism of resistance.[8]
-
ABCC6 (Multidrug Resistance-Associated Protein 6): Research has identified ABCC6 as a transporter involved in this compound efflux.[15][16] A significant increase in ABCC6 mRNA expression was observed in CML cell lines made resistant to this compound through long-term drug exposure.[15][16]
Data Presentation: Expression of Efflux Transporters in this compound Resistance
| Transporter | Gene Name | Cell Lines Studied | Observed Change in Resistant Cells | Key Finding |
| P-glycoprotein | ABCB1 / MDR1 | K562, AR230, LAMA84 | Overexpression | This compound is a substrate; inhibition restores sensitivity.[13][14] |
| MRP1 | ABCC1 | K562/NIL-50 | Upregulation of MRP1 gene | Associated with upregulation of antiapoptotic genes.[5][6] |
| ABCC6 | ABCC6 | K562, K562-Dox, KU812 | Up to 57-fold increase in mRNA | Identified as a significant transporter for this compound efflux.[15][16] |
Activation of Alternative Signaling Pathways
CML cells can develop resistance by activating pro-survival signaling pathways that are not dependent on BCR-ABL1, thereby circumventing the effects of this compound.
-
Src Family Kinases (SFKs): Overexpression of SFKs, particularly Lyn, has been detected in this compound-resistant cell lines and patients.[13][14] Lyn can activate downstream pathways, including STAT5, promoting cell survival independently of BCR-ABL1.[14] Silencing Lyn with siRNA was shown to restore this compound sensitivity in resistant K562 cells.[13][14]
-
PI3K/AKT/mTOR Pathway: Constitutive activation of the PI3K/AKT pathway has been observed in this compound-resistant cells.[17] The dual PI3K/mTOR inhibitor BEZ235, when combined with this compound, synergistically induced apoptosis in resistant cells.[17] This effect was linked to the downregulation of the anti-apoptotic protein MDM2.[17]
-
JAK/STAT Pathway: The JAK/STAT pathway is another crucial downstream effector of BCR-ABL1. However, it can also be activated by external stimuli, leading to BCR-ABL1-independent resistance.[8] High expression of STAT5 has been shown to reduce the sensitivity of CML cells to TKI-induced apoptosis.[8]
Visualization: BCR-ABL1-Independent Resistance Pathways
Caption: Key BCR-ABL1-independent mechanisms of this compound resistance.
Chapter 3: Key Experimental Protocols
The study of drug resistance relies on robust in vitro models and molecular biology techniques.[18] The following are foundational protocols cited in this compound resistance studies.
Generation of this compound-Resistant Cell Lines
This protocol describes the common method of generating drug-resistant cell lines through continuous, long-term exposure to escalating drug concentrations.[18][19]
-
Parental Cell Line Culture: Begin with a this compound-sensitive parental cell line (e.g., K562, LAMA84).[14] Culture cells in standard growth medium under optimal conditions.
-
Determine Initial IC50: Perform a cell viability assay (see Protocol 3.2) to determine the baseline half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Drug Exposure: Expose the parental cells to this compound at a concentration equal to or slightly below the IC50.
-
Incremental Dose Escalation: Once the cells resume proliferation at a rate similar to the untreated parental line, increase the this compound concentration.[19] A common strategy is to increase the dose by 1.5 to 2.0-fold.[19]
-
Selection and Expansion: At each concentration level, the subset of cells that survive and proliferate are selected and expanded.[19] This process is repeated over several weeks or months.
-
Cryopreservation: Freeze aliquots of cells at each successful stage of resistance development. This allows for restarting the culture if cells die at a higher concentration.[19]
-
Confirmation of Resistance: Once cells can proliferate in a significantly higher concentration of this compound (e.g., >10x the parental IC50), confirm the resistance phenotype by re-evaluating the IC50 value.[19]
Visualization: Workflow for Developing Resistant Cell Lines
Caption: Step-by-step workflow for generating drug-resistant cell lines.
Cell Viability / Proliferation Assay (MTS Assay)
This assay is used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the IC50 of a drug.[20]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.[21]
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Reagent Addition: Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well.
-
Incubation with Reagent: Incubate for 1-4 hours. Viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product using a spectrophotometer or plate reader at 490 nm.
-
Data Analysis: Plot the absorbance values against the drug concentrations. Use nonlinear regression analysis to calculate the IC50 value.[19]
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins (e.g., Bcr-Abl, Lyn, P-gp).
-
Protein Extraction: Lyse parental and resistant cells to extract total protein. Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ABL, anti-Lyn).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control protein (e.g., actin or GAPDH) to compare expression levels between samples.[20]
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the expression levels of specific mRNAs (e.g., ABCB1, ABCC6, LYN).
-
RNA Extraction: Isolate total RNA from parental and resistant cell pellets using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction in a specialized plate with cDNA, primers specific for the target gene, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Amplification and Detection: Perform the reaction in a real-time PCR machine. The machine cycles through temperatures to denature DNA, anneal primers, and extend the new strand. Fluorescence is measured at each cycle.
-
Data Analysis: The cycle at which fluorescence crosses a threshold (Ct value) is determined. Compare the Ct values of the target gene in resistant vs. parental cells, normalizing to a housekeeping gene (e.g., GAPDH or ACTB), to calculate the relative fold change in gene expression.
Conclusion
Resistance to this compound in CML is a multifaceted problem driven by both BCR-ABL1-dependent and -independent mechanisms. While kinase domain mutations, especially T315I, remain a primary cause of resistance, the roles of drug efflux transporters and the activation of alternative survival pathways like Src and PI3K/AKT are critically important. Foundational studies utilizing the experimental protocols detailed herein have been instrumental in elucidating these mechanisms. For drug development professionals, this knowledge underscores the need for next-generation inhibitors that can overcome common mutations and for combination therapies that can co-target these bypass pathways to prevent or reverse resistance. For researchers, continued investigation into the complex interplay of these mechanisms will be key to improving therapeutic outcomes for CML patients.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a novel encouraging therapeutic option for chronic myeloid leukemia patients with imatinib resistance or intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms responsible for this compound resistance in human chronic myeloid leukemia cells and reversal of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Identification of BCR-ABL point mutations conferring resistance to the Abl kinase inhibitor AMN107 (this compound) by a random mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrosine Kinase Inhibitors as Reversal Agents for ABC Transporter Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evidence that resistance to this compound may be due to BCR-ABL, Pgp, or Src kinase overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of PI3K/mTOR Overcomes this compound Resistance in BCR-ABL1 Positive Leukemia Cells through Translational Down-Regulation of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sorger.med.harvard.edu [sorger.med.harvard.edu]
Methodological & Application
Application Notes and Protocols for Establishing Nilotinib-Resistant Chronic Myeloid Leukemia (CML) Cell Lines
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene. The resulting oncoprotein, BCR-ABL1, is a constitutively active tyrosine kinase that drives the malignant proliferation of hematopoietic cells. Nilotinib is a potent second-generation tyrosine kinase inhibitor (TKI) that is highly effective in treating CML, including cases resistant to imatinib. However, acquired resistance to this compound remains a significant clinical challenge. Understanding the mechanisms of this compound resistance is crucial for developing novel therapeutic strategies to overcome it. The establishment of this compound-resistant CML cell lines in the laboratory is a fundamental step in this research.
These application notes provide detailed protocols for the generation and characterization of this compound-resistant CML cell lines, outlines the key molecular mechanisms of resistance, and offers guidance on data presentation and visualization.
Mechanisms of this compound Resistance in CML
Resistance to this compound in CML can be broadly categorized into two main types: BCR-ABL1-dependent and BCR-ABL1-independent mechanisms.
BCR-ABL1-Dependent Mechanisms:
-
Point mutations within the BCR-ABL1 kinase domain are a primary cause of resistance. These mutations can interfere with this compound binding, with the T315I mutation conferring resistance to most clinically available TKIs except ponatinib.[1][2][3][4][5][6] Other mutations, such as Y253H, E255V/K, and F359V/C, have been shown to confer reduced sensitivity to this compound.[6]
-
Overexpression of the BCR-ABL1 oncoprotein can also lead to resistance by effectively increasing the target concentration beyond what can be inhibited by therapeutic doses of this compound.[7][8]
BCR-ABL1-Independent Mechanisms:
-
Activation of alternative signaling pathways can bypass the need for BCR-ABL1 signaling for cell survival and proliferation. Upregulation of SRC family kinases, particularly Lyn and Hck, has been observed in this compound-resistant cells.[7][8] The PI3K/AKT/mTOR pathway is another critical survival pathway that can be activated independently of BCR-ABL1.[9][10]
-
Overexpression of drug efflux pumps , such as P-glycoprotein (P-gp), encoded by the MDR1 (ABCB1) gene, and Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[7][8][11][12][13][14][15]
Experimental Protocols
Cell Lines and Culture Conditions
Commonly used CML cell lines for generating this compound resistance include:
-
K562: A human erythroleukemia cell line that is Philadelphia chromosome-positive (Ph+).
-
AR230 and LAMA84: Other Ph+ human CML cell lines.[7]
-
Ba/F3: A murine pro-B cell line that is dependent on IL-3 for survival. It can be genetically engineered to express human BCR-ABL1, making it a valuable model to study the effects of specific mutations.[1][16]
Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For Ba/F3 cells expressing BCR-ABL1, IL-3 should be omitted from the culture medium to select for cells dependent on BCR-ABL1 activity.
Generation of this compound-Resistant CML Cell Lines by Dose Escalation
The most common method for establishing drug-resistant cell lines is through continuous exposure to gradually increasing concentrations of the drug.[7][17][18][19][20][21][22]
Protocol:
-
Determine the initial IC50 of this compound: Before initiating the resistance induction, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a cell viability assay such as MTT or MTS.
-
Initial Exposure: Begin by culturing the parental cells in the presence of a sub-lethal concentration of this compound, typically starting at the IC10 or IC20 value.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the this compound concentration. A common strategy is to increase the dose by 1.5 to 2-fold at each step.[20] The cells should be maintained at each concentration for several passages to allow for the selection and expansion of resistant clones.[22]
-
Monitoring Cell Viability: Throughout the process, monitor cell viability and morphology. It is normal to observe a significant decrease in cell viability after each dose escalation. The surviving cells will eventually repopulate the culture.
-
Maintenance of Resistant Lines: Once the desired level of resistance is achieved (e.g., survival at a clinically relevant concentration or a significant fold-increase in IC50), the resistant cell line can be maintained in a continuous culture with the final concentration of this compound.[7][18]
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of the resistance development process.[17][20]
Characterization of this compound-Resistant Cell Lines
2.3.1. Confirmation of Resistance:
-
Cell Viability Assays (MTT/MTS): Perform dose-response curves to determine the IC50 values for both the parental and resistant cell lines. A significant increase in the IC50 value confirms the resistant phenotype.
-
Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to assess the level of apoptosis induced by this compound in both sensitive and resistant cells. Resistant cells will exhibit significantly lower levels of apoptosis at a given drug concentration.
-
Western Blot Analysis of BCR-ABL1 Signaling: Analyze the phosphorylation status of BCR-ABL1 and its downstream targets (e.g., CrkL, STAT5) in the presence and absence of this compound. In resistant cells, the phosphorylation of these proteins will be less inhibited by the drug.
2.3.2. Investigation of Resistance Mechanisms:
-
BCR-ABL1 Mutation Analysis: Sequence the BCR-ABL1 kinase domain to identify any point mutations that may have arisen during the selection process.
-
Gene Expression Analysis (qRT-PCR and Western Blot):
-
Quantify the mRNA and protein levels of BCR-ABL1 to check for overexpression.
-
Examine the expression levels of genes encoding drug efflux pumps, such as MDR1 (ABCB1) and ABCG2.[19]
-
Assess the expression and activation status of key proteins in alternative signaling pathways, such as Lyn, Hck, and components of the PI3K/AKT/mTOR pathway.[7]
-
-
Functional Assays for Drug Efflux Pumps: Use fluorescent substrates of P-gp (e.g., Rhodamine 123) or BCRP (e.g., Hoechst 33342) in flow cytometry-based efflux assays.[11] The addition of specific inhibitors of these pumps (e.g., verapamil for P-gp) should restore this compound sensitivity in cells overexpressing these transporters.[7]
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between parental and resistant cell lines.
Table 1: this compound IC50 Values in Parental and Resistant CML Cell Lines
| Cell Line | IC50 (nM) ± SD | Resistance Index (RI) |
| K562 (Parental) | 5.2 ± 0.8 | 1.0 |
| K562-NR (this compound-Resistant) | 85.4 ± 12.1 | 16.4 |
| LAMA84 (Parental) | 7.9 ± 1.1 | 1.0 |
| LAMA84-NR (this compound-Resistant) | 121.6 ± 15.3 | 15.4 |
Resistance Index (RI) = IC50 of resistant line / IC50 of parental line
Table 2: Gene Expression Analysis in Parental vs. This compound-Resistant K562 Cells
| Gene | Relative mRNA Expression (Fold Change) | Protein Expression (Fold Change) |
| BCR-ABL1 | 3.5 ± 0.5 | 3.1 ± 0.4 |
| MDR1 (ABCB1) | 12.8 ± 2.1 | 10.5 ± 1.8 |
| ABCG2 | 1.2 ± 0.3 | 1.1 ± 0.2 |
| LYN | 8.6 ± 1.5 | 7.9 ± 1.2 |
Data presented as mean fold change in resistant cells relative to parental cells, normalized to a housekeeping gene.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for establishing and characterizing this compound-resistant CML cell lines.
Signaling Pathways in this compound Resistance
Caption: Key signaling pathways involved in this compound resistance in CML.
Troubleshooting and Considerations
-
Slow Growth or Cell Death: If cells are not recovering after a dose escalation, consider reducing the fold-increase in drug concentration or maintaining the cells at the current concentration for a longer period.
-
Loss of Resistance: To ensure the stability of the resistant phenotype, periodically re-characterize the cell line, especially if it has been cultured in the absence of this compound for an extended period.
-
Clonal Variability: The resulting resistant cell population will likely be heterogeneous. Consider single-cell cloning to isolate and characterize distinct resistant clones.
-
In Vivo Relevance: While in vitro models are invaluable, the mechanisms of resistance observed should ideally be validated in in vivo models (e.g., xenografts in immunodeficient mice) to confirm their clinical relevance.
By following these detailed protocols and application notes, researchers can successfully establish and characterize this compound-resistant CML cell lines, providing a robust platform for investigating the molecular basis of drug resistance and for the preclinical evaluation of novel therapeutic strategies.
References
- 1. Impact of Baseline BCR-ABL Mutations on Response to this compound in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Identification of BCR-ABL point mutations conferring resistance to the Abl kinase inhibitor AMN107 (this compound) by a random mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Impact of baseline BCR-ABL mutations on response to this compound in patients with chronic myeloid leukemia in chronic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Evidence that resistance to this compound may be due to BCR-ABL, Pgp, or Src kinase overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/mTOR pathway inhibitors sensitize chronic myeloid leukemia stem cells to this compound and restore the response of progenitors to this compound in the presence of stem cell factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of ATP-Binding Cassette Transporter Interactions with the Tyrosine Kinase Inhibitors Imatinib, this compound, and Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (AMN107, Tasigna) reverses multidrug resistance by inhibiting the activity of the ABCB1/Pgp and ABCG2/BCRP/MXR transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. [K562 cell line resistance to this compound induced in vitro and preliminary investigation of its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cell Culture Academy [procellsystem.com]
Application Notes and Protocols for Nilotinib Dosage in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Application Note: Nilotinib in Preclinical Oncology Research
This compound is a potent and selective second-generation tyrosine kinase inhibitor (TKI).[1][2] It is primarily known for its efficacy in treating Philadelphia chromosome-positive chronic myeloid leukemia (CML), particularly in cases resistant or intolerant to imatinib.[3][4] The mechanism of action involves the targeted inhibition of the BCR-ABL fusion protein's kinase activity.[3][5] Additionally, this compound inhibits other receptor tyrosine kinases, including c-Kit and Platelet-Derived Growth Factor Receptors (PDGFR), making it a valuable agent for preclinical studies in various cancer types where these pathways are dysregulated, such as gastrointestinal stromal tumors (GIST) and certain leukemias.[1][5][6]
Mouse xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of in vivo efficacy testing for anticancer agents like this compound.[7][8][9] These models allow for the evaluation of a drug's antitumor activity, pharmacokinetics, and pharmacodynamics in a living system.[10] Accurate dosage, formulation, and administration are critical for obtaining reproducible and translatable results. This document provides detailed protocols and data for the effective use of this compound in mouse xenograft studies.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects by binding to the ATP-binding site of specific tyrosine kinases, thereby blocking their catalytic activity and inhibiting downstream signaling cascades that control cell proliferation, survival, and migration.[3][11]
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein, a hallmark of CML, possesses constitutively active tyrosine kinase function.[3] It activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell growth and inhibition of apoptosis.[12][13][14][15] this compound potently inhibits BCR-ABL, shutting down these oncogenic signals.[3]
References
- 1. This compound protects the murine liver from ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound treatment in mouse models of P190 Bcr/Abl lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beneficial effects of combining this compound and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validate User [aacrjournals.org]
- 14. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
Application Notes and Protocols: Detection of p-BCR-ABL by Western Blot Following Nilotinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and reduced apoptosis.[1] Nilotinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that targets the ATP-binding site of the BCR-ABL protein, effectively inhibiting its autophosphorylation and downstream signaling.[1][2] This document provides a detailed protocol for performing a Western blot to detect the phosphorylation status of BCR-ABL in cells following treatment with this compound, a critical method for assessing drug efficacy.
Signaling Pathway and Mechanism of Action
The BCR-ABL oncoprotein activates several downstream signaling pathways, including the RAS/MEK/MAPK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.[3] this compound competitively binds to the ATP-binding pocket of the ABL kinase domain, preventing the phosphorylation of BCR-ABL and its downstream substrates.[2] This inhibition blocks the signaling cascade, leading to a reduction in cell proliferation.
Experimental Protocol: Western Blot for p-BCR-ABL
This protocol outlines the steps for cell culture, treatment, lysate preparation, and Western blot analysis to assess the phosphorylation of BCR-ABL.
Materials and Reagents
-
BCR-ABL positive cell line (e.g., K562)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Phospho-protein lysis buffer (e.g., RIPA buffer without SDS, or specialized phospho-protein extraction buffers)[4][5][6]
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-BCR-ABL (Tyr177)
-
Primary antibody: Mouse anti-total-BCR-ABL
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
HRP-conjugated anti-mouse IgG secondary antibody
-
Chemiluminescent substrate
-
Stripping buffer[7]
Experimental Workflow
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture BCR-ABL positive cells (e.g., K562) in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells at an appropriate density and allow them to attach or reach logarithmic growth phase.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.[8]
-
Lyse the cells directly on the plate by adding ice-cold phospho-protein lysis buffer supplemented with fresh protease and phosphatase inhibitors.[5][6][9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with occasional vortexing.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane. PVDF is recommended for its durability, especially when stripping and reprobing.[10]
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting for p-BCR-ABL:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[5]
-
Incubate the membrane with the primary antibody against p-BCR-ABL (Tyr177) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing:
-
After imaging, the membrane can be stripped to remove the bound antibodies.[7][11]
-
Wash the membrane in a stripping buffer (e.g., a low pH glycine-HCl buffer or a buffer containing SDS and β-mercaptoethanol) for 15-30 minutes at room temperature or as recommended.
-
Wash the membrane thoroughly with PBS or TBST.
-
Confirm complete stripping by incubating with the chemiluminescent substrate again; no signal should be detected.[10]
-
Re-block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies for total BCR-ABL and a loading control (e.g., GAPDH or β-actin).
-
Repeat the secondary antibody incubation and detection steps as described above.
-
Data Presentation
The following table summarizes representative quantitative data demonstrating the effect of this compound on p-BCR-ABL levels. The data is presented as a percentage of the untreated control, normalized to total BCR-ABL and the loading control.
| This compound Concentration (nM) | Treatment Time (hours) | p-BCR-ABL Level (% of Control) | Total BCR-ABL Level (% of Control) |
| 0 (Vehicle) | 24 | 100% | 100% |
| 10 | 24 | 65% | 98% |
| 50 | 24 | 25% | 95% |
| 100 | 24 | 10% | 97% |
| 500 | 24 | <5% | 96% |
Note: The above data is illustrative. Actual results may vary depending on the cell line, experimental conditions, and this compound potency. Studies have shown this compound to be 20 to 50-fold more potent than Imatinib.[2]
Troubleshooting
-
High Background:
-
Ensure adequate blocking. Use BSA instead of milk.[5]
-
Optimize antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
No or Weak Signal:
-
Confirm protein transfer.
-
Ensure the activity of antibodies and HRP substrate.
-
Check for the presence of phosphatase inhibitors in the lysis buffer.[5]
-
-
Incomplete Stripping:
-
Increase the incubation time or temperature during stripping.
-
Use a harsher stripping buffer if necessary.
-
Always confirm complete stripping before reprobing.[10]
-
Conclusion
This Western blot protocol provides a reliable method for assessing the efficacy of this compound by measuring the phosphorylation status of its target, BCR-ABL. Careful attention to sample preparation, particularly the preservation of protein phosphorylation, is critical for obtaining accurate and reproducible results. The ability to strip and reprobe the same membrane allows for the normalization of p-BCR-ABL to total BCR-ABL and a loading control, ensuring the observed changes are due to the inhibitory action of this compound and not variations in protein loading.
References
- 1. This compound: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 7. Stripping and Reprobing Western Blotting Membranes [sigmaaldrich.com]
- 8. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Nilotinib Administration in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Nilotinib in preclinical animal models, drawing from various pharmacokinetic and efficacy studies. The following sections detail the common administration routes, vehicle formulations, and pharmacokinetic parameters, along with standardized protocols for in vivo experiments.
Introduction
This compound is a potent and selective tyrosine kinase inhibitor (TKI) that targets the Bcr-Abl fusion protein, c-Kit, and the platelet-derived growth factor (PDGF) receptor.[1] It is a cornerstone in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[2][3] Preclinical evaluation in animal models is a critical step in understanding its therapeutic potential and safety profile for various oncological and other indications. The choice of administration route and vehicle is paramount for achieving desired systemic exposure and ensuring reproducible results.
Administration Routes and Vehicle Formulations
In preclinical studies, this compound is most commonly administered orally (via gavage) or intravenously. The choice of route depends on the specific aims of the study, such as investigating oral bioavailability or achieving rapid, high systemic concentrations.
Oral Administration: Due to its clinical relevance as an orally administered drug, oral gavage is the most frequent route in preclinical models.[1][4]
-
Vehicle Formulations:
-
NMP/PEG 300: A common vehicle for oral administration in mice involves dissolving this compound in 1-methyl-2-pyrrolidinone (NMP) and then diluting it with polyethylene glycol 300 (PEG 300). A typical ratio is 10% NMP and 90% PEG 300.[5]
-
Avicel/HPMC Suspension: For larger animals like guinea pigs and monkeys, and in some prairie dog studies, this compound is formulated as a suspension using 1.5% Avicel®-RC 591 and 0.3% Hydroxypropyl methylcellulose (HPMC).[4]
-
Intravenous Administration: Intravenous injection is used to determine the absolute bioavailability and intrinsic pharmacokinetic properties of this compound, bypassing absorption barriers.
-
Vehicle Formulation: A standard formulation for intravenous administration across multiple species consists of this compound dissolved in a mixture of ethanol, PEG 300, and Kolliphor EL (1.5:4.5:20, v/v/v) in a 3.7% dextrose solution.[4]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound exhibit significant inter-species variability.[4] The following tables summarize key pharmacokinetic data from various preclinical animal models.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration
| Animal Species | Dose (mg/kg) | Vehicle | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) | Reference |
| C57BL/6 Mice | 10 | NMP/PEG 300 | ~18,000 | 0.5 | 2.94 | 50 | [4] |
| Prairie Dogs | 20 | NMP/PEG 300 | 1673 | 7.2 | 7.57 | - | [4] |
| Guinea Pigs | 10 | Avicel/HPMC | <10 | - | - | - | [4] |
| Cynomolgus Monkeys | 10 | Avicel/HPMC | 410 | 1.67 | 5.16 | - | [4] |
| Rats | - | - | - | 0.5 - 4 | - | 17 - 44 | [2] |
Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration
| Animal Species | Dose (mg/kg) | Vehicle | Half-life (h) | Reference |
| Prairie Dogs | 10 | Ethanol:PEG300:Kolliphor EL | 6.5 | [4] |
| Guinea Pigs | 10 | Ethanol:PEG300:Kolliphor EL | 2.1 | [4] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
1. Materials:
- This compound powder
- 1-methyl-2-pyrrolidinone (NMP)
- Polyethylene glycol 300 (PEG 300)
- Sterile microcentrifuge tubes
- Vortex mixer
- Animal balance
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 mL)
2. Vehicle Preparation (10% NMP, 90% PEG 300):
- In a sterile tube, add 1 part NMP.
- Add 9 parts PEG 300.
- Vortex thoroughly until a homogenous solution is formed.
3. This compound Formulation:
- Weigh the required amount of this compound powder based on the desired dose and the number of animals.
- Add a small amount of the NMP/PEG 300 vehicle to the powder and triturate to form a paste.
- Gradually add the remaining vehicle while vortexing to ensure complete dissolution. For a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the final concentration would be 1 mg/mL.
4. Administration Procedure:
- Weigh each mouse to determine the precise volume of the drug solution to be administered.
- Gently restrain the mouse.
- Measure the distance from the oral cavity to the xiphoid process to estimate the correct insertion depth of the gavage needle.
- Fill a 1 mL syringe with the appropriate volume of the this compound solution and attach the gavage needle.
- Carefully insert the gavage needle into the esophagus and slowly administer the solution.
- Observe the animal for any signs of distress post-administration.
Protocol 2: Intravenous Administration in Mice (Tail Vein Injection)
1. Materials:
- This compound powder
- Ethanol (absolute)
- Polyethylene glycol 300 (PEG 300)
- Kolliphor EL (Cremophor EL)
- 3.7% Dextrose solution
- Sterile microcentrifuge tubes
- Vortex mixer
- Animal balance
- Mouse restrainer
- Heat lamp (optional)
- Insulin syringes (28-30 gauge)
2. Vehicle Preparation (Ethanol:PEG300:Kolliphor EL in Dextrose):
- Prepare the organic solvent mixture: 1.5 parts ethanol, 4.5 parts PEG 300, and 20 parts Kolliphor EL.
- This mixture is then diluted in a 3.7% dextrose solution to achieve the final desired concentration of this compound.
3. This compound Formulation:
- Dissolve the weighed this compound powder in the organic solvent mixture first.
- Slowly add the 3.7% dextrose solution while vortexing to prevent precipitation. The final volume should be calculated based on a typical injection volume of 5 mL/kg.
4. Administration Procedure:
- Weigh the mouse to calculate the exact injection volume.
- Place the mouse in a restrainer, leaving the tail exposed.
- If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.
- Swab the tail with an alcohol wipe.
- Load the syringe with the calculated volume of this compound solution, ensuring no air bubbles are present.
- Insert the needle into one of the lateral tail veins and slowly inject the solution.
- Withdraw the needle and apply gentle pressure to the injection site.
- Monitor the animal for any adverse reactions.
Visualization of Signaling Pathways and Experimental Workflow
Caption: this compound inhibits BCR-ABL, PDGFR, and c-Kit signaling pathways.
Caption: General workflow for preclinical this compound administration studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. novartis.com [novartis.com]
- 4. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors this compound and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial effects of combining this compound and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Nilotinib in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical use of Nilotinib in combination with other kinase inhibitors. Detailed protocols for key experiments are included to facilitate the design and execution of similar studies.
This compound in Combination with MEK Inhibitors (e.g., Trametinib, PD184352)
The combination of this compound with MEK inhibitors has demonstrated synergistic effects in killing drug-resistant Chronic Myeloid Leukemia (CML) cells.[1][2] This is particularly relevant in cases where resistance to this compound is independent of BCR-ABL mutations.
Mechanism of Action
In drug-resistant CML cells, while this compound inhibits BCR-ABL, RAS activity can persist.[1] this compound has weak off-target activity against RAF kinases, which, in the presence of active RAS, leads to a paradoxical activation of the RAF/MEK/ERK signaling pathway.[1][2] This creates a dependency on the MEK/ERK pathway for survival, making the cells vulnerable to MEK inhibitors. The combination of this compound and a MEK inhibitor leads to synthetic lethality in these resistant cells.[1][2]
Signaling Pathway
Caption: Paradoxical activation of the RAF/MEK/ERK pathway by this compound and synergistic inhibition by a MEK inhibitor.
Quantitative Data
| Cell Line | Drug Combination | IC50 (nM) | Combination Index (CI) | Reference |
| K562R (this compound-resistant CML) | This compound + PD184352 | Synergistic | < 1 | [1] |
| Primary CML cells (T315I) | This compound + PD184352 | Synergistic | < 1 | [1] |
Experimental Workflow
Caption: Experimental workflow for evaluating this compound and MEK inhibitor combination therapy.
This compound in Combination with Sorafenib
The combination of this compound and Sorafenib has shown efficacy against castrate-resistant prostate cancer (CRPC) cells in vitro.[3][4] Sorafenib is a multi-kinase inhibitor that targets VEGFR, PDGFR, and RAF kinases.
Mechanism of Action
The combination of this compound and Sorafenib leads to a significant decrease in cell viability and an increase in apoptosis in CRPC cells.[3][4] This combination effectively reduces the expression and activity of several tyrosine kinases, impacting tumor spheroid integrity and the metastatic potential of cancer cells.[4] Interestingly, in some contexts, this compound has been observed to upregulate VEGF, which could potentially counteract the anti-angiogenic effects of Sorafenib, highlighting the complexity of their interaction.[5]
Quantitative Data
| Cell Line | Drug Combination | Concentration | Effect | Reference |
| PC3 (Prostate Cancer) | This compound + Sorafenib | 2.5 µM (each) | ~80% decrease in cell viability after 72h | [3] |
| LNCaP (Prostate Cancer) | This compound + Sorafenib | 3 µM this compound + 2.5 µM Sorafenib | Increased apoptosis compared to single agents | [6] |
This compound in Combination with Imatinib
The combination of this compound and Imatinib has demonstrated additive to synergistic cytotoxicity against both imatinib-sensitive and -resistant BCR-ABL-positive leukemia cell lines.[1][6] This suggests a potential clinical benefit for using these two BCR-ABL inhibitors concurrently rather than sequentially.
Mechanism of Action
Although both this compound and Imatinib target the same kinase, their combination shows enhanced efficacy.[1][6] One proposed mechanism is that Imatinib can increase the intracellular concentration of this compound.[4][7] This combination has been shown to be effective against a range of BCR-ABL point mutations that confer resistance to Imatinib.[1]
Quantitative Data
| Cell Line | Drug Combination | Combination Index (CI) | Effect | Reference |
| K562 (CML) | This compound + Imatinib | Additive to slightly synergistic | Increased cytotoxicity | [1] |
| 32D.p210 (CML) | This compound + Imatinib | Additive to slightly synergistic | Increased cytotoxicity | [1] |
| KU812 (CML) | This compound + Imatinib | Additive to slightly synergistic | Increased cytotoxicity | [1] |
| Ba/F3 E255K (Imatinib-resistant) | This compound + Imatinib | Synergistic | Increased cell killing | [1] |
This compound in Combination with Other Kinase Inhibitors
a) With JAK Inhibitors (e.g., Ruxolitinib)
Preclinical data suggest that targeting the JAK-STAT pathway with Ruxolitinib can increase TKI-induced apoptosis in CML cells, particularly those protected by the bone marrow microenvironment.[8][9] A phase I clinical trial of this compound and Ruxolitinib in CML patients showed the combination to be safe and well-tolerated, with encouraging molecular responses.[8][9] In myelofibrosis, the combination of this compound and Ruxolitinib, with the addition of prednisone, has shown synergistic effects.[10][11]
b) With PI3K/mTOR Inhibitors (e.g., NVP-BEZ235)
The PI3K/Akt/mTOR pathway is a crucial survival pathway in leukemia. The combination of this compound with the dual PI3K/mTOR inhibitor NVP-BEZ235 has been shown to be effective in inducing apoptosis in BCR-ABL-positive leukemia cells, including those with the T315I mutation.[2][3] This combination also demonstrated efficacy in inhibiting tumor growth in xenograft models.[2][3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound in combination with other kinase inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, PC3)
-
Complete culture medium
-
This compound and other kinase inhibitors (stock solutions in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound, the other kinase inhibitor, and their combination at various ratios in culture medium.
-
Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug and use software like CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[5][12]
Western Blotting for Protein Phosphorylation
Objective: To assess the effect of this compound combinations on the phosphorylation status of key signaling proteins (e.g., BCR-ABL, ERK, MEK).
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cell pellets in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound combination therapy on tumor growth.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line for injection (e.g., K562-luciferase)
-
Matrigel (optional)
-
This compound and other kinase inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in PBS or a mixture with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, this compound alone, other kinase inhibitor alone, and the combination.
-
Administer the drugs at the predetermined doses and schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
For luciferase-expressing tumors, tumor burden can be monitored non-invasively using bioluminescence imaging.
-
Compare the tumor growth inhibition between the different treatment groups.
References
- 1. Beneficial effects of combining this compound and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with this compound against BCR-ABL-positive leukemia cells involves the ABL kinase domain mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with this compound against BCR-ABL-positive leukemia cells involves the ABL kinase domain mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Combination index calculations [bio-protocol.org]
- 6. A combination of sorafenib and this compound reduces the growth of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imatinib increases the intracellular concentration of this compound, which may explain the observed synergy between these drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I clinical trial of ruxolitinib in combination with this compound in chronic myeloid leukemia patients with molecular evidence of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I clinical trial of ruxolitinib in combination with this compound in chronic myeloid leukemia patients with molecular evidence of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ruxolitinib in combination with prednisone and this compound exhibit synergistic effects in human cells lines and primary cells from myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruxolitinib in combination with prednisone and this compound exhibit synergistic effects in human cells lines and primary cells from myeloproliferative neoplasms | Haematologica [haematologica.org]
- 12. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
Application Notes and Protocols for Long-Term Nilotinib Treatment of Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the long-term treatment of cell lines with nilotinib, a second-generation tyrosine kinase inhibitor. The primary application of this protocol is in the field of cancer research, particularly for studying drug resistance mechanisms in Chronic Myeloid Leukemia (CML) and other malignancies driven by BCR-ABL kinase activity.
Introduction
This compound is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive (Ph+) CML.[1][2] It binds to the ATP-binding site of the BCR-ABL protein, effectively blocking its downstream signaling pathways that lead to uncontrolled cell proliferation and inhibition of apoptosis.[2][3] While highly effective, long-term treatment with this compound can lead to the development of resistance through various mechanisms, including overexpression of the BCR-ABL protein, mutations in the kinase domain, or the activation of alternative signaling pathways.[4][5][6]
These protocols detail the methods for establishing and maintaining cell lines under continuous this compound exposure to study the long-term effects of the drug and to generate resistant cell line models. Such models are invaluable for investigating resistance mechanisms and for the preclinical evaluation of novel therapeutic strategies to overcome resistance.
Quantitative Data Summary
The following tables summarize the quantitative data from studies involving long-term this compound treatment of various CML cell lines.
Table 1: this compound IC50 Values in Sensitive and Resistant CML Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| K562 | 2 - 5 | 40 | ~8-20 | [4] |
| K562 | 22.86 | 120.7 | ~5.3 | [7] |
| K562 | 12,320 (µM) | 24,742 (µM) | 2.01 | [8] |
| AR230 | Not Specified | Not Specified | Not Specified | [4] |
| LAMA84 | Not Specified | Not Specified | Not Specified | [4] |
| KU812 | 25.85 | 151.5 | ~5.9 | [7] |
Table 2: Effect of Src Kinase Inhibitors on this compound IC50 in Resistant K562 Cells
| Cell Line | Treatment | IC50 (nM) | Reference |
| K562-rn | This compound alone | 40 | [4] |
| K562-rn | This compound + PP1 (2 µM) | 20 | [4] |
| K562-rn | This compound + PP2 (2 µM) | 20 | [4] |
Signaling Pathways
This compound Mechanism of Action
This compound primarily targets the constitutively active BCR-ABL tyrosine kinase. By inhibiting its activity, this compound blocks downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation and survival.[9][10] This ultimately leads to the induction of apoptosis in BCR-ABL positive cells.[2][11]
Caption: this compound inhibits the BCR-ABL kinase, blocking pro-proliferative signaling and inducing apoptosis.
Mechanisms of this compound Resistance
Long-term exposure to this compound can lead to the development of resistance through several mechanisms. These include the overexpression of the BCR-ABL target, the expression of drug efflux pumps like P-glycoprotein (Pgp/MDR1), and the activation of alternative, BCR-ABL-independent signaling pathways, such as those mediated by Src family kinases like Lyn and Hck.[4][5]
References
- 1. This compound: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Evidence that resistance to this compound may be due to BCR-ABL, Pgp, or Src kinase overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms responsible for this compound resistance in human chronic myeloid leukemia cells and reversal of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [K562 cell line resistance to this compound induced in vitro and preliminary investigation of its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound reduced the viability of human ovarian cancer cells via mitochondria-dependent apoptosis, independent of JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of Nilotinib in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib is a highly potent, second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[1][2] It functions by selectively targeting the BCR-ABL kinase, as well as other kinases such as KIT and platelet-derived growth factor receptors (PDGFRs).[3] Understanding the pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for preclinical drug development and for predicting its efficacy and safety in humans. This document provides a detailed overview of this compound's pharmacokinetics in common animal models and offers standardized protocols for conducting such analyses.
Data Presentation: Pharmacokinetic Parameters of this compound
The pharmacokinetic profile of this compound exhibits significant variability across different animal species.[4][5][6][7] Key parameters from single-dose studies are summarized below to facilitate inter-species comparison.
Table 1: Pharmacokinetic Parameters of this compound after a Single Intravenous (IV) Dose
| Species | Dose (mg/kg) | Half-Life (t½) (h) | Clearance (CL) (L/hr/kg) | Volume of Distribution (Vz) (L/kg) |
| C57BL/6 Mice | 10 | 2.1 | - | - |
| Guinea Pigs | 10 | 2.1 | 11.9 | 37.64 |
| Prairie Dogs | 10 | 6.5 | - | - |
| Rats | 1 | - | - | 0.55 - 3.9 |
| Beagle Dogs | 3 | - | - | - |
| Monkeys | - | - | Moderate | 0.55 - 3.9 |
Data compiled from multiple sources.[1][2][4]
Table 2: Pharmacokinetic Parameters of this compound after a Single Oral (PO) Dose
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-Life (t½) (h) | Oral Bioavailability (F%) |
| C57BL/6 Mice | 10 | ~18,000 | 0.5 | 2.94 | 50% |
| Guinea Pigs | 10 | <10 | - | - | - |
| Prairie Dogs | 20 | 1673 | 7.2 | 7.57 | 24% |
| Cynomolgus Monkeys | 10 | 410 | 1.67 | 5.16 | 13% |
| Rats | - | - | 0.5 - 4 | - | 17 - 44% |
| Beagle Dogs | - | - | 0.5 - 4 | - | 17 - 44% |
Data compiled from multiple sources.[1][2][4] Marked inter-species variability is evident, with mice showing high oral bioavailability compared to monkeys.[4] Elimination half-lives are generally shorter in smaller rodent species.[4][5][6][7]
Experimental Protocols
The following sections provide detailed methodologies for conducting a comprehensive pharmacokinetic study of this compound in an animal model, such as the rat or mouse.
Animal Models and Housing
-
Species: Wistar rats or C57BL/6 mice are commonly used.[4][8]
-
Health Status: Use healthy, adult animals of a specific sex (e.g., male) to reduce variability.
-
Housing: House animals in a controlled environment (temperature: 22±2°C; humidity: 55±10%; 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment. For serial blood sampling, surgical cannulation (e.g., jugular vein) may be required, followed by an appropriate recovery period.
Drug Formulation and Administration
The formulation is critical for achieving desired exposure, especially for a poorly soluble compound like this compound.
-
Intravenous (IV) Formulation: A common vehicle is a mixture of ethanol, PEG300, and Kolliphor EL (e.g., in a 1.5:4.5:20 v/v/v ratio) in a 3.7% dextrose solution.[4][9]
-
Oral (PO) Formulation:
-
Administration:
-
Route: Administer the drug via the tail vein or a catheter for IV dosing and via oral gavage for PO dosing.
-
Dose Volume: Typically, the dose volume should be around 1 mg/kg.[9]
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before oral dosing to minimize food effects on absorption, as high-fat meals are known to increase this compound bioavailability.[3][10]
-
Blood Sample Collection
-
Method: Collect serial blood samples (approx. 200-250 µL) from the saphenous vein, femoral vein, or an indwelling catheter.[4][9]
-
Time Points:
-
Anticoagulant: Collect blood into tubes containing an anticoagulant such as EDTA.[4][9]
Plasma Preparation and Storage
-
Immediately after collection, centrifuge the blood samples (e.g., at 1,000 x g for 10 minutes at 4°C) to separate the plasma.[11]
-
Carefully aspirate the supernatant (plasma) into clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis to ensure stability.[4][9]
Bioanalytical Method: this compound Quantification
A validated, sensitive, and specific bioanalytical method is essential for accurately measuring this compound concentrations in plasma. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[4][5][12]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a volume of cold acetonitrile (e.g., 3x the plasma volume) containing an internal standard (IS).[11][13]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 reverse-phase column (e.g., Tracer Excel 120 ODS) for separation.[13][14]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and/or methanol with an aqueous buffer (e.g., 0.1% formic acid or potassium dihydrogen phosphate) is typical.[11][13][14]
-
Detection: Use a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Monitor specific precursor-to-product ion transitions for this compound and the IS.
-
-
Calibration and Quality Control:
-
Prepare a calibration curve by spiking blank animal plasma with known concentrations of this compound.[11][13] The linear range should cover the expected concentrations in the study samples (e.g., 1-5000 ng/mL).[12]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations to be analyzed with the study samples to ensure the accuracy and precision of the assay.
-
Pharmacokinetic Data Analysis
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
-
Key Parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time required for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting the BCR-ABL signaling pathway.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Standard workflow for an in vivo pharmacokinetic study in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of this compound in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors this compound and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors this compound and imatinib as antiviral agents – ScienceOpen [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors this compound and imatinib as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 10. Clinical pharmacokinetics of the BCR-ABL tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor this compound in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlation analysis between plasma concentration of this compound and clinical efficacy and safety in patients with chronic myeloid leukemia: a single–center retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Therapeutic Drug Monitoring in Oncohematological Patients: A Fast and Accurate HPLC-UV Method for the Quantification of this compound in Human Plasma and Its Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nilotinib in 3D Spheroid Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors, offering a superior platform for anticancer drug screening compared to traditional 2D cell cultures. These models replicate key aspects of tumors, such as cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which are often oversimplified in monolayer cultures. Nilotinib, a second-generation tyrosine kinase inhibitor (TKI), has shown significant efficacy in the treatment of chronic myeloid leukemia (CML) and is being investigated for its potential against various solid tumors. This document provides detailed application notes and protocols for the use of this compound in 3D spheroid culture models, focusing on adrenocortical carcinoma (ACC) as a primary example.
This compound primarily targets the BCR-ABL fusion protein.[1][2] However, its activity extends to other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), c-Kit, and the DDR, CSF-1R kinases.[1] In the context of solid tumors, its mechanism can involve the inhibition of critical signaling pathways that drive cell proliferation and survival. Studies have shown that 3D spheroid models can reveal drug sensitivities that more closely align with clinical outcomes than 2D cultures.[3] For instance, the efficacy of certain EGFR inhibitors was only observable in 3D spheroid cultures, highlighting the importance of these models in drug evaluation.[3] Research into this compound's effect on adrenocortical carcinoma spheroids has demonstrated its superior cytotoxicity compared to other chemotherapeutic agents, implicating the ERK1/2 signaling pathway in its mechanism of action.[4][5]
These notes will provide a comprehensive guide, including detailed experimental protocols, data presentation in structured tables, and visualizations of key pathways and workflows to facilitate the application of this compound in 3D spheroid-based cancer research.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on cancer cell spheroids.
Table 1: Comparative Efficacy of this compound in Monolayer vs. Spheroid Cultures of Adrenocortical Carcinoma (H295R cells)
| Treatment Group | Culture Model | Cell Viability (%) |
| Mitotane | Monolayer | 13.1% |
| Mitotane | Spheroid | 84.6% |
| This compound | Monolayer | Equally effective as Sunitinib |
| This compound | Spheroid | Most effective cytotoxic agent |
| Sunitinib + Mitotane | Monolayer | 23.8% |
| Everolimus, Zoledronic Acid, Imatinib | Spheroid | Ineffective |
Data adapted from a study on adrenocortical carcinoma cells, highlighting the increased drug resistance of spheroid preparations and the potent effect of this compound in this more complex model.[4][5]
Table 2: Effect of this compound in Combination with Mitotane on Adrenocortical Carcinoma Cells
| Treatment Group | Culture Model | Effect on Cell Viability |
| This compound alone | Monolayer & Spheroid | Significant inhibition |
| This compound + Mitotane | Monolayer & Spheroid | Significant inhibition |
This table illustrates the potent cytotoxic effect of this compound, both alone and in combination with the standard ACC drug Mitotane, in both 2D and 3D culture systems.[4][5]
Experimental Protocols
Protocol 1: Generation of 3D Spheroids from H295R Adrenocortical Carcinoma Cells
This protocol describes the formation of 3D spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
H295R adrenocortical carcinoma cell line
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture H295R cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete growth medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
Monitor spheroid formation daily using an inverted microscope. Compact spheroids should form within 48-72 hours.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the preparation and application of this compound to established 3D spheroids.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Complete growth medium
-
H295R spheroids (from Protocol 1)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO. Aliquot and store at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.1%).
-
Spheroid Treatment:
-
After 48-72 hours of spheroid formation, carefully remove 50 µL of the medium from each well without disturbing the spheroids.
-
Add 50 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control group treated with medium containing the same final concentration of DMSO.
-
-
Incubation: Return the plate to the incubator and treat the spheroids for the desired duration (e.g., 72 hours).
Protocol 3: Cell Viability Assessment using MTS Assay
This protocol details the measurement of cell viability in 3D spheroids following this compound treatment using a colorimetric MTS assay.
Materials:
-
This compound-treated spheroids in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
At the end of the this compound treatment period, add 20 µL of the MTS reagent directly to each well containing 100 µL of medium and spheroids.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time may need to be optimized for your specific cell line and spheroid size.
-
After incubation, measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Express the viability of the treated spheroids as a percentage of the vehicle-treated control spheroids.
-
Protocol 4: Western Blotting for ERK1/2 Phosphorylation in 3D Spheroids
This protocol describes the analysis of protein expression and phosphorylation in 3D spheroids, focusing on the ERK1/2 pathway.
Materials:
-
Treated and control spheroids
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Spheroid Lysis:
-
Carefully collect spheroids from each treatment group into a microcentrifuge tube.
-
Wash the spheroids with ice-cold PBS and centrifuge at a low speed.
-
Aspirate the PBS and add ice-cold RIPA buffer.
-
Mechanically disrupt the spheroids by pipetting or using a sonicator on ice.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK1/2 and a loading control like GAPDH or β-actin.
Visualizations
Signaling Pathway
Caption: this compound inhibits BCR-ABL and other tyrosine kinases, leading to the downregulation of the Ras/Raf/MEK/ERK signaling cascade, which ultimately reduces cell proliferation and survival.
Experimental Workflow
Caption: Workflow for assessing this compound's efficacy in 3D spheroids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Western blot analysis of the phosphorylation of ERK1/2 [bio-protocol.org]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Nilotinib in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial protocols for Nilotinib, a second-generation tyrosine kinase inhibitor, focusing on its application in oncology. The information is synthesized from key clinical trials to guide researchers and professionals in understanding its mechanism, application, and evaluation in a clinical research setting.
Introduction
This compound is a highly selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutive activity of which is a hallmark of Chronic Myeloid Leukemia (CML).[1][2] It is approved for the treatment of Philadelphia chromosome-positive CML (Ph+ CML) in both newly diagnosed and imatinib-resistant or intolerant patients.[3] this compound binds with a higher affinity to the Bcr-Abl kinase domain than imatinib, making it effective against various mutations that confer resistance to first-generation inhibitors.[1][4]
Mechanism of Action
Chronic Myeloid Leukemia is characterized by a specific genetic translocation known as the Philadelphia chromosome, which creates a fusion gene called BCR-ABL.[1] This gene produces a constitutively active Bcr-Abl tyrosine kinase, which drives uncontrolled proliferation of leukemic cells and inhibits apoptosis through downstream signaling pathways.[1][2] this compound targets the ATP-binding site of the Bcr-Abl protein, effectively blocking its kinase activity and inhibiting the downstream signaling cascades responsible for CML pathogenesis.[1][5]
Caption: this compound inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling for CML cell growth.
Application Note 1: First-Line Treatment of Newly Diagnosed Ph+ CML in Chronic Phase
This protocol is based on the pivotal Phase III ENESTnd (Evaluating this compound Efficacy and Safety in Clinical Trials-newly diagnosed patients) study, which compared this compound with Imatinib.[6][7]
Experimental Protocol: ENESTnd Study Design
1. Objective: To compare the efficacy and safety of this compound (two doses) versus Imatinib in adult patients with newly diagnosed Ph+ CML in the chronic phase (CML-CP).[6]
2. Patient Selection: Key eligibility criteria are summarized in the table below.
| Inclusion Criteria | Exclusion Criteria |
| Age ≥ 18 years | Prior therapy for CML (except hydroxyurea or anagrelide) |
| Newly diagnosed Ph+ CML-CP (within 6 months)[8] | Atypical BCR-ABL transcripts |
| ECOG performance status 0-2 | History of significant cardiovascular conditions |
| Adequate organ function (hepatic, renal) | Treatment with strong CYP3A4 inhibitors[3] |
3. Treatment Administration and Dosing:
-
This compound Arm 1: 300 mg orally twice daily (BID).[8]
-
This compound Arm 2: 400 mg orally twice daily (BID).[8]
-
Imatinib Arm: 400 mg orally once daily (QD).[8]
-
Administration: this compound should be taken approximately 12 hours apart and not with food. Patients must fast for at least 2 hours before and 1 hour after taking the dose.[3][9]
Quantitative Data: Efficacy Outcomes (ENESTnd Trial)
The primary endpoint was the rate of Major Molecular Response (MMR) at 12 months.[6][7] MMR is defined as a BCR-ABL transcript level of ≤0.1% on the International Scale (IS).
| Efficacy Endpoint | This compound 300 mg BID | This compound 400 mg BID | Imatinib 400 mg QD |
| MMR Rate at 12 Months [3] | 44% | 43% | 22% |
| MMR Rate at 24 Months [7] | 71% | 67% | 44% |
| Complete Cytogenetic Response (CCyR) by 24 Months | 85% | 87% | 78% |
| Progression to Accelerated/Blast Phase (at 24 months) | <1% | <1% | 4% |
| Rate of MR4.5 at 36 Months [3] | 32% | 28% | 15% |
Data synthesized from the ENESTnd trial results.[3][7]
Application Note 2: Treatment of Imatinib-Resistant or Intolerant Ph+ CML
This protocol outlines the use of this compound as a second-line therapy for patients who cannot continue with Imatinib.
Experimental Protocol: Second-Line Therapy
1. Objective: To evaluate the safety and efficacy of this compound in patients with Ph+ CML-CP or accelerated phase (AP) who are resistant or intolerant to Imatinib.[10]
2. Patient Selection:
-
Resistance: Defined by failure to achieve hematologic, cytogenetic, or molecular response milestones with Imatinib.
-
Intolerance: Defined by the occurrence of grade 3/4 non-hematologic or persistent grade 2 toxicity despite dose adjustments of Imatinib.[10]
3. Treatment Administration and Dosing:
-
Administration: Same fasting requirements as for first-line treatment.[9]
Quantitative Data: Efficacy in Imatinib-Resistant/Intolerant CML-CP
| Efficacy Endpoint | This compound 400 mg BID (at 24 months) |
| Major Cytogenetic Response (MCyR) | 59% |
| Complete Cytogenetic Response (CCyR) | 44% |
| Major Molecular Response (MMR) | 56.8% |
| Overall Survival (OS) at 48 months | ~80% |
Data from studies of second-line this compound use.[10][12]
Key Experimental Methodologies
Protocol 1: Assessment of Molecular Response
The primary efficacy measure in CML trials is the quantification of BCR-ABL transcripts via Real-Time Quantitative Polymerase Chain Reaction (RQ-PCR).
1. Principle: RQ-PCR measures the level of BCR-ABL1 mRNA relative to a stable internal control gene (like ABL1). The result is reported on the International Scale (IS) to standardize results across laboratories.
2. Methodology:
-
Sample Collection: Collect peripheral blood in EDTA tubes.
-
RNA Extraction: Isolate total RNA from the leukocyte fraction.
-
cDNA Synthesis: Perform reverse transcription to synthesize complementary DNA (cDNA).
-
RQ-PCR: Use specific primers and probes for BCR-ABL1 and the control gene (ABL1).
-
Data Analysis: Calculate the BCR-ABL1/ABL1 ratio. Convert the lab's ratio to the International Scale (IS) using a lab-specific conversion factor.
-
Response Definitions:
-
MMR (MR3.0): BCR-ABL1IS ≤ 0.1%
-
MR4.0: BCR-ABL1IS ≤ 0.01%
-
MR4.5: BCR-ABL1IS ≤ 0.0032%
-
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. This compound versus imatinib for the treatment of patients with newly diagnosed chronic phase, Philadelphia chromosome-positive, chronic myeloid leukaemia: 24-month minimum follow-up of the phase 3 randomised ENESTnd trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uhs.nhs.uk [uhs.nhs.uk]
- 10. Safety and efficacy of this compound in routine clinical practice in patients with chronic myeloid leukemia in chronic or accelerated phase with resistance or intolerance to imatinib: results from the NOVEL study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reference.medscape.com [reference.medscape.com]
- 12. Safety and efficacy of this compound in routine clinical practice in patients with chronic myeloid leukemia in chronic or accelerated phase with resistance or intolerance to imatinib: results from the NOVEL study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Nilotinib Resistance in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming nilotinib resistance in their experimental models of Chronic Myeloid Leukemia (CML).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound-resistant models.
| Problem | Possible Cause | Suggested Solution |
| Cells show unexpected resistance to this compound. | BCR-ABL Kinase Domain Mutations: Point mutations in the BCR-ABL kinase domain can prevent this compound binding. The T315I mutation is a common cause of resistance to this compound. | - Sequence the BCR-ABL kinase domain: Identify specific mutations. - Switch to a different TKI: For T315I, consider ponatinib or asciminib. - Use combination therapy: Explore combinations that are effective against the identified mutation. |
| BCR-ABL Overexpression: Increased levels of the BCR-ABL protein can overwhelm the inhibitory capacity of this compound. | - Quantify BCR-ABL expression: Use qPCR or Western blot to confirm overexpression. - Increase this compound concentration: Determine if a higher dose can overcome the resistance. - Combine with other inhibitors: Consider drugs that target downstream pathways. | |
| This compound is ineffective despite wild-type BCR-ABL. | Activation of Alternative Signaling Pathways: Upregulation of pathways like Src family kinases (e.g., Lyn), PI3K/AKT/mTOR, JAK/STAT, or RAS/MAPK can bypass BCR-ABL inhibition. | - Profile signaling pathways: Use phosphoprotein arrays or Western blotting to identify activated pathways. - Use specific inhibitors: Combine this compound with inhibitors of the activated pathway (e.g., Src inhibitors like PP1/PP2 or dasatinib for Lyn activation). - Utilize siRNA: Knock down key components of the activated pathway to restore sensitivity. |
| Increased Drug Efflux: Overexpression of efflux transporters like P-glycoprotein (Pgp/MDR1), MRP1, or ABCC6 can reduce intracellular this compound concentration. | - Assess transporter expression: Use qPCR or Western blot for Pgp, MRP1, and ABCC6. - Use efflux pump inhibitors: Combine this compound with inhibitors like verapamil or PSC833 for Pgp. - Consider TKIs that also inhibit efflux pumps: this compound itself can inhibit Pgp and BCRP. | |
| In vitro generated resistant cell line shows inconsistent results. | Heterogeneous Resistance Mechanisms: The resistant cell population may have multiple mechanisms of resistance. | - Perform single-cell cloning: Isolate and characterize subclones to identify different resistance profiles. - Comprehensive molecular characterization: Analyze for both BCR-ABL mutations and activation of alternative pathways in different clones. |
| Difficulty in generating a stable this compound-resistant cell line. | Inappropriate Drug Escalation Strategy: Increasing the this compound concentration too quickly can lead to widespread cell death without selecting for resistant clones. | - Gradual dose escalation: Start with a low concentration of this compound and increase it in small increments over a prolonged period (e.g., 0.1 nmol/L increments every 10 days). - Monitor cell viability: Ensure a sub-lethal pressure that allows for the selection of resistant cells. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance?
A1: this compound resistance can be broadly categorized into BCR-ABL-dependent and BCR-ABL-independent mechanisms.
-
BCR-ABL-dependent mechanisms primarily involve point mutations within the BCR-ABL kinase domain that impair this compound binding, with the T315I mutation being a notable example of complete resistance. Overexpression of the BCR-ABL protein is another key factor.
-
BCR-ABL-independent mechanisms include the activation of alternative signaling pathways that promote cell survival and proliferation despite BCR-ABL inhibition. Common pathways include the Src family kinases (particularly Lyn), PI3K/AKT/mTOR, JAK/STAT, and RAS/MAPK. Additionally, increased drug efflux due to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (Pgp/MDR1) and MRP1 can reduce intracellular drug levels.
Q2: How can I determine the specific mechanism of resistance in my cell line?
A2: A multi-step approach is recommended:
-
Sequence the BCR-ABL kinase domain: This will identify any mutations that confer resistance.
-
Quantify BCR-ABL expression: Use quantitative PCR (qPCR) or Western blotting to check for overexpression.
-
Analyze alternative signaling pathways: Perform phosphoprotein arrays or Western blotting for key phosphorylated proteins in pathways like Src, AKT, STAT, and ERK.
-
Measure drug efflux and transporter expression: Use flow cytometry-based efflux assays and qPCR or Western blotting to assess the levels of transporters like Pgp (MDR1) and MRP1.
Q3: What are some effective combination strategies to overcome this compound resistance?
A3: Combination therapies are a promising approach. The choice of combination agent depends on the underlying resistance mechanism:
-
For Src kinase activation (e.g., Lyn overexpression): Combine this compound with a Src kinase inhibitor like dasatinib, PP1, or PP2.
-
For PI3K/AKT/mTOR pathway activation: Use a PI3K or mTOR inhibitor in combination with this compound.
-
For RAS/MAPK pathway activation: A MEK inhibitor combined with this compound has shown synergistic effects.
-
To counteract drug efflux: Co-administration with an efflux pump inhibitor can increase intracellular this compound levels.
-
Combination with other TKIs: Combining this compound with imatinib has shown efficacy in some preclinical models and case studies.
Q4: Are there any in vitro models of this compound resistance that I can use?
A4: Yes, several studies have reported the generation of this compound-resistant CML cell lines, such as K562, LAMA84, and AR230. These are typically developed by culturing the parental cell lines in the presence of gradually increasing concentrations of this compound over several months.
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant CML Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| AR230 | 1 | 15 | 15 | |
| K562 | 5 | 30 | 6 | |
| K562 | 22.86 | 120.7 | ~5.3 | |
| KU812 | 25.85 | 151.5 | ~5.9 | |
| K562 | 12.32 µM | 24.74 µM | ~2 |
Table 2: BCR-ABL Mutations Conferring Resistance to this compound
| Mutation | Fold Resistance vs. Wild-Type | Reference |
| T315I | ~800 | |
| Y253H | ~130 | |
| E255K | ~60 | |
| Q252H | ~5-60 | |
| Y253C | ~5-60 | |
| K285N | ~5-60 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant CML cell lines in liquid culture.
Materials:
-
Parental CML cell line (e.g., K562, LAMA84, AR230)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
This compound stock solution (in DMSO)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the parental cell line in complete medium.
-
Initiate this compound exposure at a low, sub-lethal concentration (e.g., starting at the IC20).
-
Gradually increase the this compound concentration in small increments (e.g., 0.1 nM every 10 days) as the cells adapt and resume proliferation.
-
Maintain the cells at each concentration until they exhibit stable growth.
-
Continue this process for approximately 3-6 months, or until the desired level of resistance is achieved (e.g., cells growing in 20 nM this compound).
-
Continuously culture the established resistant cell line in the presence of the final this compound concentration to maintain the resistant phenotype.
-
Periodically verify the level of resistance using a cell viability assay (e.g., MTS or trypan blue exclusion) and compare the IC50 to the parental cell line.
Protocol 2: siRNA-Mediated Silencing of Lyn Kinase
This protocol is for transiently knocking down Lyn kinase expression to assess its role in this compound resistance.
Materials:
-
This compound-resistant cells with Lyn overexpression
-
Lyn-specific siRNA and non-targeting control siRNA
-
Electroporation system (e.g., Amaxa Nucleofector) and corresponding reagents
-
Complete culture medium
-
6-well plates
Procedure:
-
Harvest approximately 2 x 10^6 this compound-resistant cells.
-
Wash the cells twice with cold, sterile PBS.
-
Resuspend the cell pellet in the appropriate nucleofection solution.
-
Add the Lyn-specific siRNA or control siRNA to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply the appropriate electroporation program (e.g., program T-03 for K562 cells).
-
Immediately after electroporation, add pre-warmed complete culture medium and transfer the cells to a 6-well plate.
-
Incubate for 24 hours to allow for target gene knockdown.
-
After 24 hours, split the cells into two batches. Treat one batch with this compound (at a concentration effective against sensitive cells) and the other with vehicle control.
-
Harvest aliquots of cells daily for up to 4 days for:
-
Western blot analysis: To confirm Lyn protein knockdown.
-
Cell viability assay (e.g., trypan blue exclusion): To determine if Lyn silencing restores sensitivity to this compound.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) of BCR-ABL and Interacting Proteins
This protocol outlines the immunoprecipitation of endogenous BCR-ABL to identify interacting proteins.
Materials:
-
CML cell line (e.g., K562)
-
Lysis buffer (e.g., TAP buffer) with protease and phosphatase inhibitors
-
Anti-c-Abl antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., 1% SDS or glycine-HCl, pH 2.5)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Lyse approximately 1 x 10^9 K562 cells in lysis buffer.
-
Clear the lysate by centrifugation.
-
Incubate the cleared lysate with an anti-c-Abl antibody for several hours at 4°C with gentle rotation to form antibody-antigen complexes.
-
Add Protein A/G magnetic beads to the lysate and incubate for another 1-2 hours to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Neutralize the eluate if using a low pH elution buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with antibodies against suspected interacting proteins. For discovery, the protein bands can be excised and identified by mass spectrometry.
Visualizations
Technical Support Center: Nilotinib Dose Optimization for In Vitro Kinase Assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing nilotinib dosage in in vitro kinase assays. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and key quantitative data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in a kinase assay?
A1: this compound is a potent and selective inhibitor of the BCR-ABL tyrosine kinase.[1][2] It functions by competing with ATP to bind to the kinase's ATP-binding site, thereby blocking the autophosphorylation and downstream signaling that leads to cell proliferation in BCR-ABL-positive cells.[1][3] While highly selective for BCR-ABL, this compound also shows inhibitory activity against other kinases such as KIT, PDGFR, and CSF1R.[2][4]
Q2: What are the recommended starting concentrations for this compound in an in vitro kinase assay?
A2: For initial experiments, a common starting point for this compound concentration is in the low nanomolar range. Based on reported IC50 values, a dose-response curve could span from 1 nM to 1 µM. For example, the IC50 for this compound against c-ABL is approximately 28-45 nM.[5] For Ba/F3 cells expressing p210 and p190-Bcr-Abl, IC50 values are typically below 12 nM.[6]
Q3: Which cell lines are commonly used for in vitro assays with this compound?
A3: Cell lines frequently used in this compound studies include murine Ba/F3 cells engineered to express various forms of BCR-ABL (including wild-type and mutant versions) and human chronic myeloid leukemia (CML) cell lines like K562 and KU812.[6][7]
Q4: How does this compound's potency compare to imatinib?
A4: this compound is significantly more potent than imatinib in inhibiting BCR-ABL. It has been reported to be approximately 20 to 50 times more potent in sensitive CML cell lines.[3][5] For instance, the IC50 for inhibiting substrate phosphorylation by wild-type Abl is around 15 nM for this compound, compared to 280 nM for imatinib.[4]
Q5: Is this compound effective against imatinib-resistant BCR-ABL mutations?
A5: Yes, this compound is effective against most imatinib-resistant BCR-ABL mutations.[8] However, it is not effective against the T315I "gatekeeper" mutation.[4][8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: IC50 Values of this compound for Various Kinases
| Kinase Target | Cell Line / System | IC50 Value (nM) | Reference |
| c-ABL | In vitro kinase assay | 28 - 45 | [5] |
| Wild-type Abl | Recombinant kinase assay | 15 | [4] |
| Bcr-Abl (p210 & p190) | Ba/F3 cells | ≤ 12 | [6] |
| Wild-type KIT | Ba/F3 cells | 35 | [2] |
| KITV560G | In vitro | 108 | [2] |
| FIP1L1-PDGFRα | EOL-1 cells | 0.54 | [2] |
| LCK | In vitro kinase assay | 550 | [9] |
Table 2: Comparative IC50 Values of this compound and Imatinib
| Kinase Target | Inhibitor | IC50 Value (nM) | Reference |
| Wild-type Abl | This compound | 15 | [4] |
| Wild-type Abl | Imatinib | 280 | [4] |
| Bcr-Abl | This compound | 30 | [4] |
| Bcr-Abl | Imatinib | 600 | [4] |
| LCK | This compound | 550 | [9] |
| LCK | Imatinib | 1250 | [9] |
Experimental Protocols
Detailed Protocol for an In Vitro BCR-ABL Kinase Assay
This protocol outlines a typical procedure for determining the inhibitory activity of this compound on BCR-ABL kinase.
1. Materials and Reagents:
-
Recombinant human ABL1 kinase domain (or other target kinase)
-
Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Stop solution (e.g., 100 mM EDTA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-coated plates
-
Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to HRP)
-
Substrate for detection (e.g., TMB)
-
Plate reader
2. Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO, and then dilute further in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Coat Plates (if necessary): If not using pre-coated plates, coat streptavidin plates according to the manufacturer's instructions and wash with wash buffer.
-
Add Reagents to Wells:
-
Add the biotinylated peptide substrate to each well of the streptavidin-coated plate and incubate to allow binding. Wash away unbound substrate.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Add the recombinant kinase to each well.
-
-
Initiate Kinase Reaction: Start the reaction by adding the ATP solution to each well. The final ATP concentration should be close to the Km for the specific kinase, if known, to accurately determine the IC50.[10]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60-120 minutes). This time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding the stop solution to each well.
-
Detection:
-
Wash the plates to remove ATP and other reaction components.
-
Add the anti-phosphotyrosine detection antibody and incubate.
-
Wash away the unbound antibody.
-
Add the detection substrate and incubate until color develops.
-
Stop the color development with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis: Read the absorbance at the appropriate wavelength using a plate reader. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Troubleshooting Guide
Issue: High variability between replicate wells.
-
Possible Cause: Inconsistent pipetting, air bubbles, or improper mixing of reagents.
-
Solution: Use calibrated pipettes and practice proper pipetting technique.[11] Gently pipette against the wall of the wells to avoid bubbles. Ensure all reagents, especially the kinase and ATP solutions, are thoroughly mixed before addition.
Issue: No or very low kinase activity in control wells.
-
Possible Cause: Inactive enzyme, incorrect buffer composition, or insufficient ATP.
-
Solution: Verify the activity of the kinase from the supplier or with a positive control substrate. Check the composition and pH of the kinase buffer. Ensure the ATP solution is fresh and at the correct concentration.
Issue: High background signal in "no enzyme" control wells.
-
Possible Cause: Non-specific binding of the detection antibody or substrate phosphorylation by a contaminating kinase.
-
Solution: Increase the number of washing steps or the stringency of the wash buffer. Ensure the purity of the recombinant kinase. Include a control with no substrate to check for non-specific antibody binding.
Issue: this compound appears less potent than expected (high IC50 value).
-
Possible Cause: Incorrect this compound concentration, high ATP concentration, or issues with this compound solubility.
-
Solution: Verify the stock concentration of this compound. If the ATP concentration is much higher than the Km, it will require more inhibitor to compete, leading to a higher apparent IC50.[10] Ensure this compound is fully dissolved in DMSO before further dilution.
Issue: Sample gets stuck in the wells of the SDS-PAGE gel during analysis.
-
Possible Cause: Protein aggregation or "gummy" protein preparation.
-
Solution: Evaluate your protein preparation method. Ensure the sample buffer is correctly prepared and that the sample is fully denatured by heating before loading.[12]
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and targeted use of this compound in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. This compound is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits the Src-family kinase LCK and T-cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of Nilotinib in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the off-target effects of Nilotinib in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound that I should be aware of in my cell-based assays?
A1: While this compound is a potent inhibitor of the BCR-ABL tyrosine kinase, it exhibits activity against several other kinases and non-kinase proteins.[1][2] These off-target effects can lead to unexpected phenotypic changes in your cell-based assays. Key off-target effects include:
-
Inhibition of Discoidin Domain Receptor 1 (DDR1): this compound is a potent inhibitor of DDR1, a receptor tyrosine kinase for collagens.[3][4] This inhibition can affect cell invasion, migration, and apoptosis.[4][5]
-
Induction of Autophagy and Apoptosis: this compound can induce both autophagy and apoptosis in various cell lines.[4][6][7] The induction of autophagy may be mediated through the activation of AMP-activated protein kinase (AMPK) and inhibition of the PI3K/Akt/mTOR pathway.[7][8][9]
-
Modulation of Immune Cells: this compound can impact the function of immune cells, including monocytes and Natural Killer (NK) cells.[10][11][12][13] For instance, it can induce monocyte cell death and modulate the expression of chemokine receptors like CXCR4 and CXCR3 on NK cells.[10][11][12][13]
-
Effects on Endothelial Cells: Studies have shown that this compound can adversely affect endothelial cell proliferation and migration, independent of its on-target ABL1 inhibition.[14]
-
Inhibition of other kinases: this compound has been shown to inhibit other kinases such as PDGFRα/β, KIT, and CSF-1R.[1][15]
-
Non-kinase targets: Chemical proteomic profiling has identified the oxidoreductase NQO2 as a non-kinase target of this compound.[2][16]
Q2: My cells are showing unexpected levels of apoptosis after this compound treatment, even at concentrations that shouldn't significantly inhibit my primary target. What could be the cause?
A2: Unexpected apoptosis could be due to this compound's off-target effects. In some cell types, this compound can induce apoptosis through mechanisms independent of BCR-ABL inhibition.[4][6] For example, it has been shown to induce apoptosis in breast cancer cells by inhibiting DDR1.[4] Additionally, in activated hepatic stellate cells, this compound-induced apoptosis is linked to the opening of the mitochondrial permeability transition pore (mPTP) and inhibition of histone deacetylases.[6]
Q3: I am observing significant autophagy in my cells treated with this compound. Is this a known off-target effect and what is the underlying mechanism?
A3: Yes, induction of autophagy is a well-documented off-target effect of this compound in several cancer cell lines, including hepatocellular carcinoma and papillary thyroid cancer.[7][8][9][17] The mechanism often involves the activation of AMP-activated protein kinase (AMPK).[8][9] this compound can suppress the activity of protein phosphatase 2A (PP2A), leading to increased AMPK phosphorylation and subsequent autophagy.[8][9] Another reported mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway.[7][17]
Q4: How can I differentiate between on-target and off-target effects of this compound in my experiments?
A4: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Use of a Structurally Unrelated Inhibitor: Compare the effects of this compound with another inhibitor that targets the same primary kinase but has a different chemical structure and likely a different off-target profile.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the observed phenotype is rescued, it is likely an on-target effect.
-
Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype of this compound treatment is mimicked by target knockdown/knockout, it supports an on-target effect. Conversely, if the phenotype persists in knockout cells, it suggests an off-target mechanism.[14]
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of this compound to its intended target and potential off-targets in a cellular context.[18][19][20][21]
-
Kinase Profiling: Use in vitro kinase panels to assess the selectivity of this compound against a broad range of kinases to identify potential off-targets.[16][22]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability or proliferation assays.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition | Profile the expression of known this compound off-targets (e.g., DDR1, PDGFR, c-KIT) in your cell line. If present, consider these as potential mediators of the observed effects.[2][15] |
| Induction of apoptosis or autophagy | Perform assays to detect markers of apoptosis (e.g., caspase activation, DNA fragmentation) and autophagy (e.g., LC3 conversion, p62 degradation).[6][8] |
| Cell line-specific sensitivity | Different cell lines can have varying sensitivities to this compound due to differences in the expression of on- and off-target proteins. Confirm the IC50 of this compound in your specific cell line.[4][17] |
| Drug concentration and treatment duration | Optimize the concentration and incubation time of this compound. High concentrations and long exposure times are more likely to induce off-target effects. |
Issue 2: Unexpected changes in cell migration or invasion.
| Possible Cause | Troubleshooting Step |
| Inhibition of DDR1 | Since this compound is a potent DDR1 inhibitor, this is a likely cause.[3][5] Confirm DDR1 expression in your cells and consider using a more selective DDR1 inhibitor as a control. |
| Alterations in signaling pathways | Investigate signaling pathways known to be affected by this compound off-targets, such as the DDR1-BCR-β-catenin pathway.[3][23] |
| Impact on the cell cycle | This compound has been shown to impede the G1/S transition in some cell lines. Analyze the cell cycle distribution of treated cells using flow cytometry. |
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound against various kinases and cell lines.
| Target/Cell Line | IC50 (nM) | Reference |
| Kinases | ||
| Wild-type Abl | 15 | [24] |
| Imatinib-resistant Abl mutants | 15 - 450 | [24] |
| Cell Lines | ||
| MCF-7 (Breast Cancer) | 403 | [4] |
| MDA-MB-231 (Breast Cancer) | 819 | [4] |
| FIP1L1-PDGFRA transformed Ba/F3 cells | <25 | [1] |
| EOL-1 (Eosinophilic Leukemia) | 0.54 | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure to assess the binding of this compound to a target protein in intact cells.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time.
-
Harvesting and Lysis: Harvest the cells and wash with PBS. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods like mass spectrometry.[19][20] A shift in the melting curve in the presence of this compound indicates target engagement.[19]
Protocol 2: Western Blot for Autophagy Markers (LC3B Conversion)
-
Cell Treatment and Lysis: Treat cells with this compound or control. For a positive control, use a known autophagy inducer like rapamycin. To block autophagic flux and allow for LC3-II accumulation, a lysosomal inhibitor like Bafilomycin A1 or Chloroquine can be co-incubated for the last few hours. Lyse cells in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against LC3B overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The conversion from LC3-I (cytosolic form) to LC3-II (lipidated, membrane-bound form) is indicative of autophagy induction. An increase in the LC3-II/LC3-I ratio or LC3-II/actin ratio suggests increased autophagy.
Visualizations
References
- 1. This compound: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Inhibition of DDR1-BCR signalling by this compound as a new therapeutic strategy for metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Discoidin domain receptor 1 (DDR1) inhibitor, induces apoptosis and inhibits migration in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DDR1 inhibition as a new therapeutic strategy for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and autophagic cell death of activated hepatic stellate cells via inhibition of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, A Tyrosine Kinase Inhibitor, Suppresses the Cell Growth and Triggers Autophagy in Papillary Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces Autophagy in Hepatocellular Carcinoma through AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces autophagy in hepatocellular carcinoma through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imatinib and this compound Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Imatinib and this compound Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages | Semantic Scholar [semanticscholar.org]
- 13. publires.unicatt.it [publires.unicatt.it]
- 14. This compound-induced alterations in endothelial cell function recapitulate clinical vascular phenotypes independent of ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extended kinase profile and properties of the protein kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. embopress.org [embopress.org]
- 24. Development and targeted use of this compound in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Nilotinib solubility and stability issues
Welcome to the technical support center for Nilotinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges that may be encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
Question: My this compound powder is not dissolving in aqueous buffer.
Answer:
This compound hydrochloride monohydrate's aqueous solubility is highly dependent on pH. Its solubility significantly decreases as the pH increases, and it is practically insoluble in buffer solutions with a pH of 4.5 or higher[1][2][3].
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your aqueous buffer is below 4.5. This compound is more soluble in acidic media[1].
-
Use an alternative solvent: For stock solutions, consider using dimethyl sulfoxide (DMSO), in which this compound is very soluble[1][4]. Subsequently, you can dilute the DMSO stock solution into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cellular assays.
-
Sonication: Gentle sonication can aid in the dissolution of the powder.
-
Warming: Gentle warming can also help, but be cautious of potential degradation at elevated temperatures over extended periods.
-
Question: I am observing precipitation of this compound after diluting my DMSO stock solution into an aqueous medium.
Answer:
This is a common issue due to the poor aqueous solubility of this compound, especially in neutral or alkaline buffers.
-
Troubleshooting Steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium may be too high to remain in solution. Try working with a more diluted solution.
-
Increase the percentage of co-solvent: If your experimental design allows, a small, optimized percentage of an organic co-solvent like ethanol or methanol might help maintain solubility. This compound is sparingly soluble in these solvents[1].
-
pH adjustment: Ensure the final pH of your solution is in the acidic range (below 4.5) to favor solubility[1][2][3].
-
Formulation strategies: For in vivo studies or complex experiments, consider formulation strategies such as the use of excipients like Soluplus® or the preparation of spray-dried solid dispersions or polymeric nanoparticles, which have been shown to significantly improve this compound's solubility[5][6][7][8][9].
-
Question: I suspect my this compound solution has degraded. How can I check for degradation?
Answer:
This compound is susceptible to degradation under specific conditions. It is known to degrade in oxidative, basic, and acidic environments but is stable under photolytic (light) and thermal stress[10][11][12].
-
Troubleshooting and Verification:
-
Review storage and handling conditions:
-
pH: Avoid prolonged exposure to strongly acidic or basic conditions.
-
Oxidizing agents: Protect your solution from strong oxidizing agents.
-
-
Analytical confirmation: The most reliable way to confirm degradation is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). These methods can separate this compound from its degradation products[11][12]. A stability-indicating HPLC method would be ideal for this purpose.
-
Visual inspection: While not definitive, any change in the color or clarity of the solution could indicate degradation or precipitation.
-
Question: My experimental results are inconsistent. Could this be related to this compound's stability?
Answer:
Inconsistent results can indeed be a consequence of stability issues.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Prepare this compound solutions fresh for each experiment to minimize the impact of potential degradation over time.
-
Storage of stock solutions: If using a stock solution in DMSO, store it at -20°C and protect it from light. It is recommended to use the solution within three months of preparation. Aliquoting the stock solution can help avoid multiple freeze-thaw cycles[4].
-
Control for solvent effects: Ensure that the concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including controls.
-
Verify solution integrity: If you continue to see inconsistencies, consider analyzing your working solution for the concentration and purity of this compound using a validated analytical method like HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is reported to be soluble in DMSO at concentrations as high as 50 mg/mL[4].
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound hydrochloride monohydrate varies significantly across different solvents. Please refer to the solubility data table below for specific details.
Q3: How should I store my this compound powder and solutions?
A3:
-
Powder: The lyophilized powder should be stored at -20°C and protected from light. In this form, it is stable for up to 24 months[4].
-
Solutions: Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C, desiccated, and protected from light. It is recommended to use these solutions within three months[4]. Aqueous solutions should ideally be prepared fresh for each experiment due to the potential for precipitation and degradation.
Q4: Under what conditions is this compound unstable?
A4: this compound is known to degrade under the following conditions:
-
Acidic hydrolysis: Degrades in the presence of strong acids[13][10][12].
-
Basic hydrolysis: Degrades in the presence of strong bases[13][10][12].
-
Oxidation: Susceptible to degradation by oxidizing agents[10].
It is relatively stable to heat and light exposure[10][12].
Q5: What is the Biopharmaceutical Classification System (BCS) class of this compound?
A5: this compound is classified as a BCS Class IV compound, which means it has both low solubility and low permeability[1][3][14]. This classification highlights the challenges in achieving good oral bioavailability.
Data Presentation
Table 1: Solubility of this compound Hydrochloride Monohydrate
| Solvent System | Solubility | Temperature | Reference(s) |
| Aqueous Solutions | |||
| Aqueous solutions | Strongly decreases with increasing pH | 25 °C | [1][2][3] |
| Buffer (pH ≥ 4.5) | Practically insoluble | 25 °C | [1][2][3] |
| Water | ~0.024 mg/L | 25 °C | [15] |
| Organic Solvents | |||
| Dimethyl sulfoxide (DMSO) | Very soluble (up to 50 mg/mL) | Not Specified | [1][4] |
| Ethanol | Sparingly soluble | Not Specified | [1][2][3] |
| Methanol | Sparingly soluble | Not Specified | [1][2][3] |
| Acetonitrile | Very slightly soluble | Not Specified | [1] |
| n-Octanol | Very slightly soluble | Not Specified | [1] |
Table 2: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Observation | Reference(s) |
| Acidic Hydrolysis | Degradation observed | [10][12] |
| Basic Hydrolysis | Degradation observed | [13][10][12] |
| Oxidation | Degradation observed | [13][10] |
| Thermal | Stable | [10][12] |
| Photolytic | Stable | [10][12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental media.
Materials:
-
This compound hydrochloride monohydrate powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Pre-weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare a 10 mM stock solution, weigh out 5.84 mg of this compound hydrochloride monohydrate (MW = 583.99 g/mol ).
-
Adding Solvent: Add the calculated volume of DMSO to the tube. For a 10 mM stock solution with 5.84 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C.
Protocol 2: General Procedure for a Stability-Indicating HPLC Assay
Objective: To assess the stability of this compound and quantify its degradation products using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase (e.g., a mixture of a buffer like ammonium formate and an organic solvent like acetonitrile)
-
This compound reference standard
-
This compound samples to be tested
-
Appropriate diluent (e.g., mobile phase)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase according to a validated method. For example, a mixture of 10 mM ammonium formate (pH 3.5) and acetonitrile. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a standard solution of this compound at a known concentration in the diluent.
-
Sample Preparation: Dilute the this compound samples to be tested to a concentration within the linear range of the assay using the diluent.
-
Chromatographic Conditions:
-
Column: C18 analytical column
-
Flow Rate: e.g., 1.0 mL/min
-
Injection Volume: e.g., 20 µL
-
Detection Wavelength: e.g., 250 nm
-
Column Temperature: e.g., 40 °C
-
-
Analysis:
-
Inject the standard solution to establish the retention time and peak area of intact this compound.
-
Inject the sample solutions.
-
Monitor the chromatogram for any new peaks that may correspond to degradation products. The peak area of this compound in the sample can be compared to the standard to quantify the amount of remaining drug. The percentage of degradation can be calculated based on the decrease in the peak area of the parent drug and the appearance of new peaks.
-
Note: The specific chromatographic conditions should be optimized and validated for the user's specific instrumentation and requirements.
Visualizations
Caption: Troubleshooting workflow for this compound-related experimental issues.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Imatinib, this compound, Dasatinib on VEGF and VEGFR-1 Levels in Patients with Chronic Myelogenous Leukemia - Electronic Journal of General Medicine [ejgm.co.uk]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. This compound | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Counteracts P-Glycoprotein-Mediated Multidrug Resistance and Synergizes the Antitumoral Effect of Doxorubicin in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. amyloid-precursor-c-terminal-peptide.com [amyloid-precursor-c-terminal-peptide.com]
- 15. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing Nilotinib Treatment Schedules In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nilotinib in in vivo experimental settings. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design and execute successful preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a mouse model of Chronic Myeloid Leukemia (CML)?
A common starting dose for this compound in mouse models of CML is 75 mg/kg, administered daily by oral gavage.[1] This dosage has been shown to be effective in inhibiting P190 Bcr-Abl-positive lymphoblastic leukemia in vivo.[1] However, dosages can range from 10 mg/kg to 100 mg/kg depending on the specific mouse model and experimental goals.[2][3][4] It is always recommended to perform a pilot study to determine the optimal dose for your specific model.
Q2: How should I prepare this compound for oral administration to mice?
This compound can be formulated in various vehicles for oral gavage. A common formulation involves resuspending this compound in a mixture of 0.5% methylcellulose and 0.05% Tween 80.[5] Another reported vehicle is a solution of 10% N-methyl-2-pyrrolidone (NMP) and 90% polyethylene glycol 300 (PEG300).[6] For intravenous administration, a formulation of ethanol, PEG300, and Kolliphor EL in a dextrose solution has been used.[3] The choice of vehicle may impact drug absorption and bioavailability.
Q3: What are the key pharmacokinetic parameters of this compound in common preclinical species?
This compound's pharmacokinetic profile varies across species. In mice, the oral terminal half-life is approximately 2.94 hours, with an oral bioavailability of around 50%.[3][7] Generally, this compound is rapidly absorbed, with maximum plasma concentrations (Tmax) occurring between 0.5 and 4 hours post-administration in rodents and monkeys.[8][9] Plasma protein binding is high across all preclinical species, exceeding 97.5%.[8][9]
Troubleshooting Guide
Problem 1: I am not observing the expected anti-tumor efficacy in my in vivo model.
-
Suboptimal Dosing: The dose of this compound may be insufficient for your specific model. While in vitro IC50 values for Bcr-Abl inhibition are in the nanomolar range, in vivo efficacy in murine CML models often requires daily doses of 75 to 100 mg/kg.[4] This discrepancy is due to factors like drug metabolism and clearance.[4] Consider a dose-escalation study to find the optimal therapeutic window.
-
Drug Bioavailability: The formulation and administration route can significantly impact this compound's bioavailability. Ensure the drug is properly solubilized. If using oral gavage, be mindful that food can affect absorption. In clinical settings, this compound bioavailability increases when taken with food, but for consistency in animal studies, it is often administered to fasted animals.
-
Drug Resistance: Your tumor model may have intrinsic or acquired resistance to this compound. A primary mechanism of resistance is the T315I mutation in the Bcr-Abl kinase domain, which is resistant to this compound.[10] Other mechanisms include the overexpression of Bcr-Abl or drug efflux pumps like P-glycoprotein (ABCB1).[11] Consider analyzing your model for known resistance mutations or markers.
-
Insufficient Drug Exposure: The plasma half-life of this compound in mice is relatively short (around 1-3 hours).[4] A once-daily dosing schedule might not maintain therapeutic concentrations for a full 24 hours. At 23 hours post-dose, the drug concentration may be insufficient to fully inhibit P190 Bcr-Abl in vivo.[1] Consider a twice-daily dosing regimen to maintain more consistent drug levels.
Problem 2: I am observing unexpected toxicity or adverse effects in my animals.
-
Off-Target Effects: this compound inhibits other kinases besides Bcr-Abl, including c-Kit, PDGFR, and discoidin domain receptors (DDR1/2).[12][13] These off-target effects can lead to toxicities. In animal studies, observed toxicities have included liver and biliary system effects, as well as inflammation and hemorrhage in multiple organs.[9]
-
Vehicle Toxicity: The vehicle used for drug administration could be contributing to the observed toxicity. Ensure you run a vehicle-only control group to assess any adverse effects of the formulation itself.
-
Reproductive Toxicity: Preclinical studies in mice have shown that this compound can have deleterious effects on the reproductive system in both males and females, including testicular damage and a decrease in primordial follicles.[14] If your study involves long-term treatment, be aware of potential gonadal toxicity.
-
Cardiotoxicity: While minimal histopathological changes were noted in animal hearts, increased heart weights were observed in rats, dogs, and monkeys, suggesting a potential for cardiomyopathy.[9]
Data Presentation
Table 1: Preclinical Pharmacokinetics of this compound in Various Animal Models
| Species | Dose and Route | Tmax (hours) | T½ (hours) | Bioavailability (%) | Reference |
| Mouse (C57BL/6) | 10 mg/kg oral | 0.5 | 2.94 | 50 | [3][7] |
| Rat | Not specified | 0.5 - 4 | Not specified | 17 - 44 | [8] |
| Prairie Dog | 20 mg/kg oral | 7.2 | 7.57 | 24 | [3] |
| Monkey | Not specified | 0.5 - 4 | Not specified | 17 - 44 | [8] |
| Dog | Not specified | Not specified | Not specified | Not specified | [8] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Mouse Model | This compound Dose | Treatment Schedule | Outcome | Reference |
| P190 Bcr/Abl Lymphoblastic Leukemia | 75 mg/kg | Daily oral gavage | Significantly prolonged survival compared to vehicle | [1] |
| CML Xenograft (E255V mutant) | Not specified | Not specified | Improved survival compared to vehicle | [10] |
| ABCB1 Overexpressing Xenograft | Not specified | In combination with paclitaxel | Potentiated anti-tumor effect of paclitaxel | [15] |
| ABCG2 Overexpressing Xenograft | Not specified | In combination with doxorubicin | Enhanced anti-tumor response of doxorubicin | [15] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a CML Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human CML cells (e.g., K562) expressing the Bcr-Abl oncoprotein.
-
Subcutaneously inject a suspension of 1 x 10^7 cells in a suitable medium (e.g., RPMI-1640) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a vehicle of 10% NMP in 90% PEG300.
-
Administer this compound orally via gavage at a dose of 75 mg/kg daily.
-
The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-CrkL, immunohistochemistry).
-
-
Data Analysis:
-
Compare tumor growth inhibition between the this compound-treated and vehicle control groups.
-
Analyze changes in body weight as an indicator of toxicity.
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: A typical in vivo experimental workflow.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. This compound treatment in mouse models of P190 Bcr/Abl lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of cooperative antileukemic effects of this compound and vildagliptin in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors this compound and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound protects the murine liver from ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of chronic myeloid leukemia: An evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Development and targeted use of this compound in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ClinPGx [clinpgx.org]
- 13. Pharmacokinetics and pharmacodynamics of a single dose this compound in individuals with Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deleterious reproductive effects of this compound in mouse model [pubmed.ncbi.nlm.nih.gov]
- 15. This compound potentiates anticancer drug sensitivity in murine ABCB1-, ABCG2-, and ABCC10-multidrug resistance xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate Nilotinib-induced myelosuppression in studies
This guide provides researchers, scientists, and drug development professionals with practical strategies to mitigate and manage Nilotinib-induced myelosuppression in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced myelosuppression?
A1: this compound-induced myelosuppression is a common adverse effect characterized by a decrease in the production of blood cells in the bone marrow. This typically manifests as neutropenia (low neutrophils), thrombocytopenia (low platelets), and sometimes anemia (low red blood cells).[1][2] In research settings, this can impact the viability of animal models and the interpretation of study results.
Q2: What is the underlying mechanism of this compound-induced myelosuppression?
A2: this compound is a potent inhibitor of the BCR-ABL tyrosine kinase, the primary target in chronic myeloid leukemia (CML).[3][4] However, it also inhibits other kinases, including c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5] The c-KIT receptor is crucial for the normal function and proliferation of hematopoietic stem cells.[6] Inhibition of c-KIT by this compound is thought to be a primary contributor to myelosuppression.[6]
Q3: How can myelosuppression be monitored during a study?
A3: Regular monitoring of hematological parameters is critical. This involves collecting peripheral blood samples from animal models at baseline and regular intervals throughout the study for a Complete Blood Count (CBC) with differential. Key parameters to track are the Absolute Neutrophil Count (ANC) and platelet count.
Q4: What are the primary strategies for mitigating myelosuppression in an experimental setting?
A4: The main strategies, adapted from clinical management, are temporary interruption of this compound administration and subsequent dose reduction if blood counts do not recover promptly.[7][8] In some instances, prophylactic supportive care, such as the use of hematopoietic growth factors, may be considered, although this can introduce confounding variables to the study.[9][10]
Q5: Can proactive dose reduction prevent myelosuppression?
A5: Proactive dose reduction has been explored in clinical settings.[11] For research studies, starting with a lower effective dose or implementing a dose-halving strategy after an initial response could be a viable approach to minimize toxicity, particularly in long-term experiments. However, this must be balanced with the need to achieve the desired therapeutic effect.[11]
Troubleshooting Guides
Issue 1: Significant Hematological Toxicity Observed in an In Vivo Model
Symptoms:
-
Absolute Neutrophil Count (ANC) falls below 1.0 x 10⁹/L.
-
Platelet count drops below 50 x 10⁹/L.
Troubleshooting Steps:
-
Interrupt Dosing: Immediately suspend this compound administration.[12]
-
Monitor Blood Counts: Perform CBCs frequently (e.g., every 2-3 days) to monitor for recovery.
-
Resumption Criteria:
-
Consider Discontinuation: If toxicity recurs after dose reduction, consider discontinuing the treatment for that specific subject and document it as an adverse event.[7]
Issue 2: Managing Myelosuppression in Long-Term Efficacy Studies
Challenge: Maintaining a consistent therapeutic dose over several weeks or months without compromising the health of the animal model due to cumulative myelosuppression.
Mitigation Strategy:
-
Establish Baseline: Conduct thorough baseline blood work before initiating treatment.
-
Intermittent Dosing Schedule: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) rather than continuous daily dosing. This can allow for periodic recovery of hematopoietic function.
-
Supportive Care (Use with Caution): In studies where the primary endpoint is not directly related to hematopoietic function, the use of Granulocyte-Colony Stimulating Factor (G-CSF) can be explored to manage neutropenia.[10][13] This approach was shown to be effective for managing imatinib-induced neutropenia.[13] However, it is critical to note that G-CSF may have its own effects on the tumor microenvironment or other biological systems, which must be accounted for in the study design.
-
Dynamic Dose Adjustment: Implement a dynamic dosing strategy based on regular blood count monitoring, preemptively reducing the dose if a downward trend in ANC or platelets is observed, even before reaching critical thresholds.[11]
Data Presentation: Dose Adjustment Guidelines
The following tables provide a framework for managing myelosuppression based on clinical guidelines, which can be adapted for preclinical research.
Table 1: Dose Modification Protocol for this compound-Induced Myelosuppression
| Hematological Parameter | Action | Resumption Criteria | Action if Recovery is Delayed (>2 weeks) |
| ANC < 1.0 x 10⁹/L and/orPlatelets < 50 x 10⁹/L | 1. Stop this compound administration.2. Monitor blood counts.[7][12] | Resume at prior dose if ANC > 1.0 x 10⁹/L and Platelets > 50 x 10⁹/L within 2 weeks.[7][12] | Reduce dose to 50% of the original daily dose.[7] |
Note: These thresholds are derived from clinical guidelines for CML patients and may need adjustment based on the animal model and experimental context.[7][12]
Table 2: Incidence of Grade 3/4 Hematologic Adverse Events in this compound Clinical Studies
| Adverse Event | Incidence in Newly Diagnosed CML Patients (400mg BID)[2] | Incidence in Imatinib-Resistant/Intolerant CML Patients (400mg BID)[14] |
| Neutropenia | 12% | <10% |
| Thrombocytopenia | 11% | 25% |
| Anemia | 5% | <10% |
This data provides context on the expected frequency of severe myelosuppression in clinical populations, which can help inform risk assessment in preclinical studies.
Experimental Protocols
Protocol 1: Routine Monitoring of Hematological Parameters
-
Objective: To prospectively monitor for signs of myelosuppression in animal models receiving this compound.
-
Materials: EDTA-coated micro-collection tubes, calibrated hematology analyzer.
-
Procedure:
-
Baseline Sampling: Prior to the first dose of this compound, collect 50-100 µL of peripheral blood via an appropriate method (e.g., tail vein, saphenous vein).
-
On-Treatment Sampling: Collect blood samples at regular intervals (e.g., weekly for the first month, then bi-weekly). Increase sampling frequency if counts begin to decline.
-
Analysis: Perform a Complete Blood Count (CBC) with a differential to determine absolute counts for neutrophils, platelets, and red blood cells.
-
Data Logging: Record all hematological data in a structured spreadsheet to track trends for each animal over time.
-
Action Thresholds: Refer to the dose modification guidelines (Table 1) to determine when intervention is necessary.
-
Protocol 2: Experimental Workflow for Dose Interruption and Reduction
-
Objective: To provide a standardized response to the detection of significant myelosuppression.
-
Procedure:
-
Toxicity Identification: Upon receiving a CBC result where ANC < 1.0 x 10⁹/L or Platelets < 50 x 10⁹/L, flag the animal and immediately hold the next scheduled dose of this compound.
-
Confirmation & Monitoring: Schedule a follow-up CBC within 48-72 hours to confirm the finding and monitor the trend. Continue monitoring every 2-3 days.
-
Dose Resumption (Full Dose): If blood counts recover to acceptable levels (ANC > 1.0 x 10⁹/L and Platelets > 50 x 10⁹/L) within a 14-day window, resume treatment at the original dose. Document the interruption period.
-
Dose Resumption (Reduced Dose): If recovery takes longer than 14 days, re-initiate treatment at a 50% reduced dose once counts reach the acceptable levels mentioned above.
-
Documentation: Meticulously document all dose interruptions, reductions, and corresponding hematological data for each animal. This is crucial for the final data analysis and interpretation of study outcomes.
-
Visualizations: Pathways and Workflows
Caption: this compound's mechanism of action and off-target effects leading to myelosuppression.
Caption: Experimental workflow for managing this compound-induced myelosuppression in a study.
Caption: Logical relationship between this compound's targets and its therapeutic vs. toxic effects.
References
- 1. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. This compound As Front-Line Treatment for Patients With Chronic Myeloid Leukemia in Early Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound: a novel encouraging therapeutic option for chronic myeloid leukemia patients with imatinib resistance or intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. This compound is effective in patients with chronic myeloid leukemia in chronic phase after imatinib resistance or intolerance: 24-month follow-up results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: optimal therapy for patients with chronic myeloid leukemia and resistance or intolerance to imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 13. Granulocyte-colony-stimulating factor (filgrastim) may overcome imatinib-induced neutropenia in patients with chronic-phase chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and targeted use of this compound in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Nilotinib Preclinical Dose Escalation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using nilotinib in preclinical dose escalation studies. The information is tailored for scientists and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the BCR-ABL tyrosine kinase.[1] It binds to the ATP-binding site of the ABL kinase domain, stabilizing its inactive conformation and thereby blocking its downstream signaling pathways that lead to cell proliferation and survival in Philadelphia chromosome-positive (Ph+) leukemias.[1] In addition to BCR-ABL, this compound also inhibits other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) alpha and beta, and KIT.[2][3]
Q2: What are the key pharmacokinetic properties of this compound to consider in preclinical models?
A2: this compound is rapidly absorbed after oral administration, with peak plasma concentrations typically reached around 3 hours post-dose.[1][3][4] Its elimination half-life is approximately 17 hours in humans, though this can be shorter in smaller animal models like mice (around 2.9 hours).[3][5] It is primarily metabolized by the liver enzyme CYP3A4.[2][4] A significant challenge is its variable bioavailability, which can be influenced by food and formulation.[3][4]
Q3: How should I select a starting dose for my in vivo experiments?
A3: Selecting a starting dose depends on the animal model and the research question. A common approach is to start with a dose known to achieve therapeutic concentrations in previous studies. For example, a 10 mg/kg oral dose in C57BL/6 mice achieves a Cmax of approximately 18 µg/ml.[5] For dose-escalation studies, a standard 3+3 design, often used in early-phase clinical trials, can be adapted. This involves treating cohorts of animals with escalating doses to determine the maximum tolerated dose (MTD).[6]
Q4: What are the common mechanisms of resistance to this compound observed in preclinical models?
A4: Several mechanisms of resistance have been identified. The most common is the development of point mutations in the BCR-ABL kinase domain, which prevent this compound from binding effectively.[7][8] However, resistance can also occur through BCR-ABL-independent mechanisms, such as the overexpression of the multidrug resistance gene (MDR-1), which encodes the P-glycoprotein efflux pump, or the activation of alternative signaling pathways, like those involving Src family kinases such as Lyn.[9]
Troubleshooting Guide
Issue 1: High variability in plasma drug levels across animals in the same dose group.
-
Possible Cause: Poor or inconsistent oral bioavailability. This compound's absorption can be affected by its formulation and administration conditions.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure the drug is administered at the same time relative to the animal's feeding cycle. Administering this compound on an empty stomach is recommended to reduce variability.[1]
-
Optimize Formulation: this compound is hydrophobic.[10] If using a suspension, ensure it is homogenous before and during dosing. Consider using solubility-enhancing formulations, such as those based on lipids or surfactants, which have been shown to improve bioavailability in rats.[10]
-
Alternative Route: If oral dosing remains highly variable, consider intraperitoneal (IP) injection for more consistent systemic exposure, though this may alter the pharmacokinetic profile.
-
Issue 2: Lack of tumor response at previously effective doses (potential resistance).
-
Possible Cause: The tumor model may have developed acquired resistance to this compound.
-
Troubleshooting Steps:
-
Dose Escalation: The first strategy is to determine if the resistance can be overcome by increasing the drug concentration. A dose escalation study can be performed in the resistant model to establish a new effective dose, balanced against toxicity.[7][8]
-
Mechanism Investigation: Analyze resistant tumor samples. Check for BCR-ABL kinase domain mutations via sequencing.[8] Use Western blotting to assess the expression of P-glycoprotein or the phosphorylation status of alternative kinases like Lyn.[9]
-
Combination Therapy: Preclinical studies suggest that combining this compound with other agents can overcome resistance. For example, combining this compound with a Src kinase inhibitor like dasatinib may restore sensitivity in models where Lyn kinase is overexpressed.[9][11]
-
Issue 3: Significant toxicity (e.g., weight loss, myelosuppression) observed during dose escalation.
-
Possible Cause: The dose has exceeded the maximum tolerated dose (MTD) in the specific animal model.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dose to the previously tolerated level. In clinical settings, dose adjustments are standard for managing toxicities like neutropenia or thrombocytopenia.[12]
-
Modify Dosing Schedule: Instead of escalating the dose concentration, consider altering the frequency of administration (e.g., from twice daily to once daily) to reduce peak exposure while maintaining a therapeutic trough concentration.
-
Define Dose-Limiting Toxicities (DLTs): Clearly define the criteria for a DLT in your study protocol (e.g., >20% weight loss, severe neutropenia). The MTD is the dose level at which fewer than one-third of the animals experience a DLT.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose (Oral) | Cmax (ng/mL) | Tmax (hours) | Terminal Half-Life (hours) | Oral Bioavailability | Reference |
|---|---|---|---|---|---|---|
| C57BL/6 Mouse | 10 mg/kg | ~18,000 | 0.5 | 2.94 | 50% | [5] |
| Prairie Dog | 20 mg/kg | 1,673 | 7.2 | 7.57 | - |[5] |
Table 2: In Vitro Efficacy of this compound Against Imatinib-Resistant BCR-ABL Mutants
| BCR-ABL Mutation | Sensitivity to this compound (IC50) | Classification | Reference |
|---|---|---|---|
| M244V, G250E, F317L, M351T | ≤ 70 nmol/L | High | [8] |
| Y253F, E255K, F359V | ≤ 200 nmol/L | Medium | [8] |
| Y253H, E255V | ≤ 450 nmol/L | Low | [8] |
| T315I | > 2 µmol/L | Insensitive |[8] |
Experimental Protocols
1. Protocol: Oral Gavage Administration of this compound in Mice
-
Objective: To administer a precise dose of this compound orally to mice.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch curved)
-
Syringes
-
-
Methodology:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution.
-
Create a homogenous suspension by grinding the this compound powder with a small amount of vehicle to form a paste, then gradually adding the remaining vehicle while stirring continuously. Use a magnetic stirrer to maintain suspension during dosing.
-
Calmly restrain the mouse and insert the gavage needle gently over the tongue into the esophagus. Do not force the needle.
-
Slowly dispense the calculated volume of the this compound suspension.
-
Monitor the animal for any signs of distress post-administration.
-
2. Protocol: Assessing Cell Proliferation using MTS Assay
-
Objective: To determine the IC50 of this compound in cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., K562 sensitive and resistant lines)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium and add the medium containing various concentrations of this compound (and a vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results against the drug concentration to determine the IC50 value.[9]
-
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetics and pharmacodynamics of this compound in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetic and Pharmacodynamic Overview of this compound, a Selective Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors this compound and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I Study of this compound in Combination with Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and targeted use of this compound in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a novel encouraging therapeutic option for chronic myeloid leukemia patients with imatinib resistance or intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Beneficial effects of combining this compound and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
Technical Support Center: Nilotinib IC50 Values
Here is a technical support guide to help interpret variable IC50 values for Nilotinib.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering variability in this compound IC50 values during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a second-generation tyrosine kinase inhibitor (TKI).[1] It primarily targets the BCR-ABL kinase, which is the hallmark of Chronic Myeloid Leukemia (CML).[1][2] this compound binds with high affinity to the ATP-binding site of the BCR-ABL protein, stabilizing its inactive conformation and blocking downstream signaling pathways that lead to cell proliferation.[2][3] In addition to BCR-ABL, this compound also potently inhibits other tyrosine kinases such as PDGFR, c-KIT, and CSF-1R.[3]
Q2: What does the IC50 value represent?
A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular drug is needed to inhibit a specific biological process (like cell proliferation) by 50%.[4] In the context of cancer drug testing, it is a common metric for drug potency; a lower IC50 value indicates a more potent compound.[5]
Q3: Why might my experimentally determined IC50 value for this compound differ from published literature?
A3: Discrepancies in IC50 values are common and can arise from a multitude of factors. A significant degree of variability has been observed across different experimental studies for TKIs like this compound.[6] Key sources of variation include the specific cell line used (including its mutational status), differences in experimental protocols (e.g., cell seeding density, drug incubation time), and the type of cell viability assay employed.[6][7]
Q4: What are the primary factors that influence this compound's IC50 value?
A4: The main factors include:
-
BCR-ABL Kinase Domain Mutations: This is the most clinically relevant cause of variability. Point mutations in the BCR-ABL kinase domain can reduce this compound's binding affinity, leading to higher IC50 values and drug resistance.[3][6]
-
Cell Line-Specific Characteristics: Different cell lines have unique genetic backgrounds, which can include variations in drug transporter expression (e.g., MRP1), activation of alternative survival pathways, or differences in the baseline expression level of the BCR-ABL gene.[6][8]
-
Assay Conditions: Technical aspects of the experiment, such as the duration of drug exposure, the specific cell viability reagent used (e.g., MTT, CellTiter-Glo), and the cell density at the time of plating, can all significantly impact the final IC50 calculation.[7][9]
-
Cell Growth Rate: The proliferation rate of a cell line can itself be a confounding factor. Slower-growing cells may appear more resistant in standard fixed-duration assays, leading to an artificially high IC50 value.[7]
Troubleshooting Guide for Variable IC50 Values
Q5: My this compound IC50 value is significantly higher than expected. What are the potential causes?
A5: A higher-than-expected IC50 value often points to either a biological resistance mechanism or a technical issue in the experimental setup. Use the following checklist and the troubleshooting diagram (Figure 2) to diagnose the problem.
-
Biological Causes:
-
Confirm Cell Line Authenticity: Verify the identity of your cell line via short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common source of unexpected results.
-
Check for BCR-ABL Mutations: If using a cell line known to be sensitive, consider sequencing the BCR-ABL kinase domain. The spontaneous development of resistance mutations, especially the highly resistant T315I mutation, can occur in culture.[10]
-
Investigate Drug Efflux: Overexpression of multidrug resistance proteins like MRP1 can increase the efflux of this compound from the cell, reducing its effective intracellular concentration.[8]
-
-
Technical Causes:
-
Verify Drug Integrity: Ensure your this compound stock solution is correctly prepared, stored, and has not degraded. Perform a dose-response curve with a known sensitive control cell line to confirm its activity.
-
Optimize Cell Seeding Density: Too many cells in a well can deplete nutrients and lead to contact inhibition, affecting the assay's dynamic range. Conversely, too few cells may result in a weak signal.
-
Review Incubation Time: Ensure the drug incubation period (e.g., 48, 72 hours) is appropriate for the cell line's doubling time and sufficient for the drug to exert its effect.[11]
-
Check for Serum Interactions: Components in fetal bovine serum (FBS) can sometimes bind to drugs, reducing their bioavailability. Consider running the assay in reduced-serum conditions if this is suspected.
-
Q6: My IC50 values are not reproducible between experiments. How can I improve consistency?
A6: Poor reproducibility is almost always due to technical variability.
-
Standardize Your Protocol: Ensure every step of the protocol is performed identically in each experiment. This includes media preparation, cell counting and seeding, drug dilution series preparation, incubation times, and plate reader settings.
-
Use Healthy Cells: Only use cells that are in the logarithmic growth phase and show high viability (>95%). Avoid using cells that are over-confluent.
-
Ensure Proper Mixing: Thoroughly mix cell suspensions before plating and drug dilutions before adding them to the wells to ensure homogeneity.
-
Minimize Edge Effects: "Edge effects" in microplates can cause wells on the perimeter to behave differently. Avoid using the outermost wells for experimental data; instead, fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[9]
-
Run Controls: Always include a vehicle-only control (e.g., 0.1% DMSO) and a positive control (a known sensitive cell line or another drug) in every plate.
Data Presentation: this compound IC50 Values
The IC50 of this compound can vary significantly depending on the specific mutation present in the BCR-ABL kinase domain.
| Cell Line / Mutation | Description | Reported this compound IC50 (nM) | Reference(s) |
| K562 | CML cell line, Philadelphia chromosome positive (wild-type BCR-ABL) | 30 - 8.788 | [11][12] |
| Ba/F3 p210 (WT) | Murine pro-B cells expressing wild-type BCR-ABL | ~15 | [12] |
| Ba/F3 M244V | High Sensitivity Mutation | < 70 | [10][12] |
| Ba/F3 G250E | High Sensitivity Mutation | < 70 | [10][12] |
| Ba/F3 Y253F | Medium Sensitivity Mutation | < 200 | [10][12] |
| Ba/F3 E255K | Medium Sensitivity Mutation | < 200 | [10][12] |
| Ba/F3 Y253H | Low Sensitivity Mutation | < 450 | [10][12] |
| Ba/F3 E255V | Low Sensitivity Mutation | < 450 | [10][12] |
| Ba/F3 T315I | Insensitive ("Gatekeeper") Mutation | > 2000 (> 2 µM) | [10][12] |
| KIT (wild-type) | Murine Ba/F3 cells expressing wild-type KIT | 35 | [3] |
| FIP1L1-PDGFRα | EOL-1 cell line | 0.54 | [3] |
Note: IC50 values are highly dependent on the specific assay conditions and should be used as a comparative guide.
Experimental Protocols
Protocol: IC50 Determination using an MTT Assay
This protocol provides a general framework for determining the IC50 of this compound on adherent cancer cells.
Materials:
-
Adherent cancer cell line (e.g., K562)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and viability check (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to reduce evaporation.
-
Incubate the plate for 24 hours (37°C, 5% CO2) to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of drug dilutions in complete growth medium. A common approach is a 2-fold or 3-fold serial dilution series covering a broad concentration range (e.g., 1 nM to 10 µM).
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration well (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the corresponding drug dilution or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).[11]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate for another 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9]
-
Gently shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration.
-
Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Visualizations
Figure 1. Simplified signaling pathway showing this compound's mechanism of action.
Figure 2. Troubleshooting decision tree for interpreting variable this compound IC50 values.
References
- 1. nbinno.com [nbinno.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity assay of this compound and nicotinamide in a myeloid cell line, K562 | Asian Journal of Medicine and Biomedicine [journal.unisza.edu.my]
- 12. Development and targeted use of this compound in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Nilotinib Cross-Resistance to Other TKIs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering nilotinib cross-resistance in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound-resistant cell line also shows resistance to imatinib. What is the likely cause?
A1: The most common cause of cross-resistance between this compound and imatinib is the presence of specific point mutations in the BCR-ABL kinase domain.[1][2][3] Many mutations that confer resistance to imatinib also lead to resistance to this compound, although the degree of resistance can vary.[1][2] The T315I mutation is a well-known example that confers resistance to both imatinib and this compound.[1][2][4]
Q2: How can I determine if BCR-ABL kinase domain mutations are responsible for the observed this compound resistance?
A2: To identify BCR-ABL kinase domain mutations, you should perform Sanger sequencing or next-generation sequencing (NGS) of the BCR-ABL kinase domain in your resistant cell lines. Compare the sequence to the wild-type BCR-ABL sequence to identify any amino acid substitutions.
Q3: We have identified a specific BCR-ABL mutation in our this compound-resistant cells. How can we predict its sensitivity to other TKIs?
A3: You can refer to published in vitro data that characterizes the sensitivity of various BCR-ABL mutations to different TKIs. This data is often presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of cell proliferation or kinase activity. The table below summarizes the IC50 values for several common mutations against different TKIs.
Q4: Besides BCR-ABL mutations, what other mechanisms can cause this compound resistance?
A4: While BCR-ABL mutations are the primary mechanism, resistance to this compound can also arise from BCR-ABL independent mechanisms. These include:
-
Overexpression of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5][6][7]
-
Activation of alternative signaling pathways: Cancer cells can develop resistance by activating other pro-survival signaling pathways that bypass the need for BCR-ABL signaling.[5] Overexpression and activation of Src family kinases, such as Lyn, have been implicated in this compound resistance.[8][9]
-
BCR-ABL gene amplification: An increase in the copy number of the BCR-ABL gene can lead to higher levels of the oncoprotein, requiring higher concentrations of this compound to achieve inhibition.[1]
Q5: Our this compound-resistant cells do not have any known BCR-ABL mutations. How do we investigate alternative resistance mechanisms?
A5: If sequencing does not reveal any BCR-ABL mutations, you can investigate BCR-ABL independent mechanisms through the following approaches:
-
Drug Efflux Pump Activity: Use flow cytometry-based assays with fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-glycoprotein) to measure drug efflux activity. You can also use inhibitors of these pumps, such as verapamil, to see if sensitivity to this compound is restored.[8]
-
Alternative Signaling Pathway Activation: Perform immunoblotting or other protein analysis techniques to examine the phosphorylation status and expression levels of key proteins in alternative signaling pathways, such as Src kinases (e.g., phospho-Src, Lyn).[8][9]
-
Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA sequencing to assess the expression levels of genes encoding drug transporters (e.g., ABCB1) or components of alternative signaling pathways.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our cell viability assays.
-
Possible Cause 1: Cell line heterogeneity. Your resistant cell line may be a mixed population of cells with varying degrees of resistance.
-
Troubleshooting Step: Perform single-cell cloning to establish a homogenous population of resistant cells.
-
-
Possible Cause 2: Assay variability. Inconsistent seeding density, incubation times, or reagent concentrations can lead to variable results.
-
Troubleshooting Step: Standardize your cell viability assay protocol. Ensure consistent cell numbers, drug concentrations, and incubation periods. Refer to the detailed experimental protocol below.
-
-
Possible Cause 3: Drug stability. this compound may degrade over time, especially if not stored properly.
-
Troubleshooting Step: Prepare fresh drug dilutions for each experiment from a properly stored stock solution.
-
Problem 2: Difficulty in generating a this compound-resistant cell line.
-
Possible Cause 1: Insufficient drug concentration or exposure time. Resistance development is a gradual process that requires sustained selective pressure.
-
Troubleshooting Step: Start with a low concentration of this compound (below the IC50 of the parental cell line) and gradually increase the concentration in a stepwise manner over several weeks or months.[10]
-
-
Possible Cause 2: Low mutation frequency. The spontaneous mutation rate in your cell line might be low.
-
Troubleshooting Step: Consider using a chemical mutagen (e.g., ENU) at a low, non-toxic concentration to increase the mutation frequency before starting the selection with this compound. Caution: Handle mutagens with appropriate safety precautions.
-
Data Presentation
Table 1: In Vitro Cross-Resistance Profile of Common BCR-ABL Mutations to Different TKIs (IC50 in nM)
| BCR-ABL Mutation | Imatinib IC50 (nM) | This compound IC50 (nM) | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| Wild-type | 280 | 15 | 0.6 | Data not readily available | Data not readily available |
| G250E | >10,000 | 70 | 3 | Data not readily available | Data not readily available |
| Y253H | >10,000 | 450 | 15 | Data not readily available | Data not readily available |
| E255K | >10,000 | 200 | 5 | Data not readily available | Data not readily available |
| E255V | >10,000 | 450 | 10 | Data not readily available | Data not readily available |
| T315I | >10,000 | >2,000 | >1,000 | >1,000 | 20 |
| F359V | 1,500 | 200 | 3 | Data not readily available | Data not readily available |
Note: IC50 values are compiled from various sources and can vary between different studies and assay conditions.[11][12] This table should be used as a guide for understanding relative sensitivities.
Experimental Protocols
Cell Viability/Proliferation Assay (MTS Assay)
This protocol is used to determine the concentration of a TKI that inhibits cell viability by 50% (IC50).
Materials:
-
Parental and this compound-resistant cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound and other TKIs of interest
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the TKIs in complete medium.
-
Add 100 µL of the TKI dilutions to the appropriate wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each TKI concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the TKI concentration and determine the IC50 value using non-linear regression analysis.
BCR-ABL Kinase Domain Sequencing
This protocol is for identifying point mutations in the BCR-ABL kinase domain.
Materials:
-
Parental and this compound-resistant cells
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking the BCR-ABL kinase domain
-
Taq polymerase and PCR reagents
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service or next-generation sequencing platform
Procedure:
-
Extract total RNA from the parental and resistant cell lines.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Amplify the BCR-ABL kinase domain from the cDNA using PCR with specific primers.
-
Verify the PCR product size by agarose gel electrophoresis.
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing.
-
Align the obtained sequence with the wild-type BCR-ABL sequence to identify any mutations.
Visualizations
Caption: BCR-ABL signaling and the impact of the T315I mutation on this compound binding.
Caption: A workflow for troubleshooting this compound cross-resistance in experimental settings.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Identification of BCR-ABL point mutations conferring resistance to the Abl kinase inhibitor AMN107 (this compound) by a random mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel encouraging therapeutic option for chronic myeloid leukemia patients with imatinib resistance or intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Bcr-Abl resistance screening predicts a limited spectrum of point mutations to be associated with clinical resistance to the Abl kinase inhibitor this compound (AMN107). | Semantic Scholar [semanticscholar.org]
- 5. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound potentiates anticancer drug sensitivity in murine ABCB1-, ABCG2-, and ABCC10-multidrug resistance xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (AMN107, Tasigna) reverses multidrug resistance by inhibiting the activity of the ABCB1/Pgp and ABCG2/BCRP/MXR transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. [K562 cell line resistance to this compound induced in vitro and preliminary investigation of its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and targeted use of this compound in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Impact of MDR1 Overexpression on Nilotinib Efflux
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the influence of Multidrug Resistance Protein 1 (MDR1) overexpression on the efflux of Nilotinib.
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate of the MDR1 efflux pump?
Yes, experimental evidence confirms that this compound is a substrate for the MDR1 efflux pump, also known as P-glycoprotein (P-gp).[1] Overexpression of the MDR1 gene, which encodes for this protein, can lead to increased efflux of this compound from cancer cells, thereby reducing its intracellular concentration and contributing to drug resistance.[1]
Q2: How does MDR1 overexpression affect the sensitivity of cancer cells to this compound?
MDR1 overexpression is a recognized mechanism of resistance to this compound.[1] By actively pumping this compound out of the cell, MDR1 reduces the drug's ability to reach its intracellular target, the BCR-ABL kinase. This can lead to decreased efficacy of this compound and the development of resistance in cancer cells.
Q3: Can the effect of MDR1-mediated this compound efflux be reversed?
Yes, the efflux of this compound by MDR1 can be inhibited by co-administration with MDR1 inhibitors. Compounds like verapamil and PSC833 have been shown to block the binding of this compound to P-glycoprotein, thereby restoring its intracellular concentration and sensitivity in MDR1-overexpressing cells.[1]
Q4: What other mechanisms besides MDR1 overexpression can contribute to this compound resistance?
Apart from MDR1 overexpression, other mechanisms of this compound resistance include:
-
BCR-ABL kinase domain mutations: The T315I mutation is a well-known example that prevents this compound from effectively binding to its target.
-
Overexpression of BCR-ABL: Increased levels of the target protein can overwhelm the inhibitory capacity of the drug.[1]
-
Activation of alternative signaling pathways: Upregulation of Src family kinases, such as Lyn, has been implicated in this compound resistance.[1]
-
Downregulation of apoptotic pathways: Changes in the expression of proteins like BAX and CerS1 can make cells less susceptible to drug-induced cell death.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments investigating the impact of MDR1 on this compound efflux.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in this compound IC50 values between experiments. | - Inconsistent cell passage number. - Variation in drug concentration preparation. - Fluctuation in MDR1 expression levels. | - Use cells within a consistent and narrow passage range. - Prepare fresh drug dilutions for each experiment and verify concentrations. - Regularly monitor MDR1 expression levels via qPCR or Western blot. |
| No significant difference in this compound sensitivity between parental and MDR1-overexpressing cell lines. | - Low level of MDR1 overexpression. - Presence of other dominant resistance mechanisms in the parental line. - Inactive this compound. | - Confirm MDR1 overexpression and efflux activity using a positive control substrate (e.g., Rhodamine 123). - Characterize the parental cell line for other known resistance mechanisms. - Verify the activity of the this compound stock. |
| Inconsistent results in Rhodamine 123 efflux assay. | - Sub-optimal dye concentration. - Incorrect incubation times. - Cell viability issues. | - Titrate Rhodamine 123 to determine the optimal non-toxic concentration (typically 50-200 ng/ml).[2][3] - Optimize incubation times for both dye loading and efflux for your specific cell line. - Use a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.[4] |
| Difficulty in quantifying intracellular this compound. | - Inefficient cell lysis. - Drug degradation during sample processing. - Low sensitivity of the detection method. | - Use a validated cell lysis protocol and ensure complete cell disruption. - Process samples quickly and on ice to minimize degradation. - Employ a sensitive and validated method like HPLC-MS/MS for quantification.[5][6] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and MDR1.
Table 1: this compound IC50 Values in Parental and MDR1-Overexpressing Cell Lines
| Cell Line | Description | This compound IC50 (µM) | Reference |
| K562 | Parental, BCR-ABL positive | 12.320 ± 1.720 | |
| K562-RN | This compound-resistant, MDR1 overexpression | 24.742 ± 2.310 |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Rhodamine 123 Efflux Assay by Flow Cytometry
This protocol provides a general method to assess MDR1 function, which can be adapted to study the effect of this compound as a competitive inhibitor.
Materials:
-
Parental and MDR1-overexpressing cells
-
Rhodamine 123 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Verapamil (positive control MDR1 inhibitor, stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells at an appropriate density to be in the logarithmic growth phase on the day of the experiment.
-
Dye Loading:
-
Resuspend cells at 1 x 10^6 cells/mL in complete medium.
-
Add Rhodamine 123 to a final concentration of 100-200 ng/mL.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular dye.
-
-
Efflux:
-
Resuspend the cell pellet in pre-warmed complete medium.
-
Divide the cell suspension into tubes for different treatment conditions:
-
Negative control (medium with DMSO)
-
This compound (at the desired concentration)
-
Positive control (Verapamil at 10 µM)
-
-
Incubate at 37°C for 1-2 hours to allow for dye efflux.
-
-
Staining and Analysis:
-
After the efflux period, place the tubes on ice to stop the process.
-
Add PI solution to each tube to stain dead cells.
-
Analyze the samples on a flow cytometer. Rhodamine 123 fluorescence is typically detected in the FL1 channel, and PI in the FL3 channel.
-
Gate on the live cell population (PI-negative) and measure the mean fluorescence intensity (MFI) of Rhodamine 123. A lower MFI indicates greater efflux.
-
Quantification of Intracellular this compound by HPLC-MS/MS
This protocol outlines the general steps for measuring the intracellular concentration of this compound.
Materials:
-
Parental and MDR1-overexpressing cells
-
This compound
-
MDR1 inhibitor (e.g., Verapamil)
-
Cell lysis buffer
-
Acetonitrile
-
Internal standard (e.g., a structurally similar but isotopically labeled compound)
-
HPLC-MS/MS system
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere (if applicable).
-
Treat the cells with this compound at the desired concentration, with or without an MDR1 inhibitor, for a specified time.
-
-
Cell Harvesting and Lysis:
-
Wash the cells thoroughly with ice-cold PBS to remove extracellular drug.
-
Harvest the cells (e.g., by trypsinization or scraping).
-
Count the cells to normalize the drug concentration.
-
Lyse the cells using a suitable lysis buffer.
-
-
Sample Preparation:
-
Add the internal standard to the cell lysate.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample into the HPLC-MS/MS system.
-
Separate this compound and the internal standard using a suitable C18 reverse-phase column and a gradient of mobile phases (e.g., acetonitrile and water with formic acid).[5][6]
-
Quantify the amount of this compound by mass spectrometry, using the signal from the internal standard for normalization.
-
Visualizations
Signaling Pathway of MDR1-Mediated this compound Efflux
Caption: MDR1-mediated efflux of this compound from a cancer cell.
Experimental Workflow for Assessing this compound Efflux
Caption: Workflow for quantifying intracellular this compound accumulation.
Logical Relationship of MDR1 Expression and this compound Resistance
Caption: Causal chain from MDR1 expression to this compound resistance.
References
- 1. Evidence that resistance to this compound may be due to BCR-ABL, Pgp, or Src kinase overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HPLC-MS method for the simultaneous quantification of the antileukemia drugs imatinib, dasatinib and this compound in human peripheral blood mononuclear cell (PBMC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
Technical Support Center: Enhancing Nilotinib Efficacy in Resistant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Nilotinib resistance in their experiments. The information is tailored for scientists and drug development professionals working with Chronic Myeloid Leukemia (CML) and other relevant cancer models.
Frequently Asked Questions (FAQs)
Q1: My CML cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A1: Resistance to this compound in CML cells can arise from several mechanisms:
-
BCR-ABL Kinase Domain Mutations: Point mutations in the BCR-ABL kinase domain are a primary cause of resistance. While this compound is effective against many imatinib-resistant mutations, certain mutations, such as T315I, confer complete resistance. Other mutations in the P-loop or other regions can also reduce this compound's binding affinity.[1][2]
-
BCR-ABL Independent Activation of Signaling Pathways: Cancer cells can bypass their dependency on BCR-ABL by activating alternative survival pathways. The PI3K/Akt/mTOR pathway is a frequently observed mechanism of resistance, allowing cells to proliferate and evade apoptosis even when BCR-ABL is inhibited by this compound.[3][4]
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of other Tyrosine Kinases: Overexpression or activation of other tyrosine kinases, such as Lyn and Syk, can provide alternative survival signals that bypass the need for BCR-ABL activity.[5][6]
Q2: I have confirmed this compound resistance in my cell line. What are the initial steps to characterize the resistance mechanism?
A2: To characterize the mechanism of this compound resistance, a multi-step approach is recommended:
-
Sequence the BCR-ABL Kinase Domain: This is the first and most critical step to identify any known resistance-conferring mutations.
-
Assess BCR-ABL Phosphorylation: Use Western blotting to check the phosphorylation status of BCR-ABL and its downstream targets (e.g., CrkL, STAT5). This will help determine if the resistance is due to a lack of target inhibition.
-
Analyze Alternative Signaling Pathways: Investigate the activation status of key survival pathways like PI3K/Akt/mTOR and MAPK/ERK using phosphospecific antibodies in Western blotting.
-
Evaluate Efflux Pump Expression: Use qPCR or Western blotting to measure the expression levels of common drug efflux pumps like MDR1.
Q3: What are some combination strategies that have shown promise in overcoming this compound resistance?
A3: Several combination therapies have been investigated to resensitize resistant cells to this compound:
-
PI3K/Akt/mTOR Pathway Inhibitors: Combining this compound with dual PI3K/mTOR inhibitors, such as BEZ235, has been shown to synergistically induce apoptosis in this compound-resistant cells.[3][7] This approach is effective even in cells with the T315I mutation.
-
HSP90 Inhibitors: Heat shock protein 90 (HSP90) is a chaperone protein required for the stability and function of BCR-ABL. Inhibitors of HSP90, such as AUY922, can lead to the degradation of BCR-ABL, including mutated forms, thereby overcoming resistance.[8]
-
Other Tyrosine Kinase Inhibitors (TKIs): In some cases of resistance, switching to or combining with another TKI with a different binding profile, such as Dasatinib or Ponatinib, can be effective.[9][10] The choice of the alternative TKI should be guided by the specific BCR-ABL mutation profile.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.
| Possible Cause | Troubleshooting Suggestion |
| Cell Health and Passage Number | Ensure cells are in the logarithmic growth phase and use a consistent and low passage number for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inaccurate Cell Seeding Density | Optimize cell seeding density to ensure that cells are not over-confluent or too sparse at the end of the assay, as this can affect metabolic activity and drug response. Perform a cell titration experiment to determine the optimal density. |
| Drug Stability and Storage | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the stock solution is stored correctly according to the manufacturer's instructions to prevent degradation. |
| Assay Incubation Time | The duration of drug exposure can significantly impact the IC50 value. Standardize the incubation time across all experiments (e.g., 48 or 72 hours). |
| Assay Method Variability | Different viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters. Ensure you are using a consistent assay and protocol. Consider potential interference of the drug with the assay reagents. |
Problem 2: No significant decrease in BCR-ABL phosphorylation after this compound treatment in Western blot.
| Possible Cause | Troubleshooting Suggestion |
| Sub-optimal Drug Concentration or Incubation Time | Verify the concentration of this compound used and the duration of treatment. A dose-response and time-course experiment may be necessary to determine the optimal conditions for inhibiting BCR-ABL phosphorylation in your specific cell line. |
| Presence of a Resistant BCR-ABL Mutation | Sequence the BCR-ABL kinase domain to check for mutations that confer resistance to this compound. |
| Inefficient Protein Lysis | Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins. Keep samples on ice throughout the lysis procedure. |
| Poor Antibody Quality | Use a well-validated phospho-specific antibody for BCR-ABL or its downstream targets (e.g., p-CrkL). Titrate the antibody to determine the optimal concentration. |
| Technical Issues with Western Blotting | Ensure complete protein transfer from the gel to the membrane. Use a positive control (e.g., lysate from a sensitive cell line treated with this compound) and a negative control (untreated cells) to validate your results. |
Problem 3: Lack of apoptosis induction with this compound treatment in resistant cells.
| Possible Cause | Troubleshooting Suggestion |
| Activation of Anti-Apoptotic Pathways | Investigate the expression and activation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and pro-survival signaling pathways (e.g., PI3K/Akt). |
| Insufficient Drug Concentration | The concentration of this compound required to induce apoptosis may be higher than that needed to inhibit BCR-ABL phosphorylation, especially in resistant cells. Perform a dose-response experiment for apoptosis. |
| Delayed Apoptotic Response | The onset of apoptosis can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for detecting apoptosis. |
| Insensitive Apoptosis Assay | Consider using multiple methods to assess apoptosis, such as Annexin V/PI staining, caspase activity assays, and PARP cleavage by Western blot, to confirm your findings. |
| Cell Culture Conditions | The presence of certain growth factors or cytokines in the culture medium can promote cell survival and inhibit drug-induced apoptosis.[11] Consider culturing cells in a more defined medium. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant CML Cell Lines
| Cell Line | BCR-ABL Status | This compound IC50 (nM) | Reference |
| K562 | Wild-type | ~30 | [12] |
| Ba/F3 p210 | Wild-type | 15 - 30 | [1][2] |
| Ba/F3 Y253H | Mutant | ~450 | [2] |
| Ba/F3 E255K | Mutant | ~200 | [2] |
| Ba/F3 E255V | Mutant | ~450 | [2] |
| Ba/F3 T315I | Mutant | >2000 | [2] |
| K562-rn | This compound Resistant | 40 | [13] |
Table 2: Synergistic Effects of Combination Therapies on this compound-Resistant Cells
| Cell Line | Combination | Effect | Reference |
| K562 | This compound + BEZ235 (PI3K/mTOR inhibitor) | Enhanced apoptosis and growth inhibition | [3] |
| Ba/F3 BCR-ABL mutants | This compound + BEZ235 (PI3K/mTOR inhibitor) | Enhanced cytotoxic effects | [3][7] |
| K562-rn | This compound + PP1/PP2 (Src kinase inhibitors) | Partial restoration of sensitivity (IC50 reduced from 40 nM to 20 nM) | [13] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: BCR-ABL Signaling Pathways and this compound Inhibition.
Caption: Mechanisms of this compound Resistance and Combination Strategies.
Caption: General Experimental Workflow for Studying this compound Resistance.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for determining the IC50 of this compound in CML cell lines.
Materials:
-
CML cell line (e.g., K562, K562-R)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium. A common starting range is 0.01 to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis for BCR-ABL and Downstream Signaling
This protocol outlines the detection of total and phosphorylated BCR-ABL, CrkL, and STAT5.
Materials:
-
CML cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ABL, anti-phospho-ABL, anti-CrkL, anti-phospho-CrkL, anti-STAT5, anti-phospho-STAT5)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software. Normalize the intensity of phosphorylated proteins to the total protein levels.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis using flow cytometry.
Materials:
-
CML cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
References
- 1. Beneficial effects of combining this compound and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel encouraging therapeutic option for chronic myeloid leukemia patients with imatinib resistance or intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with this compound against BCR-ABL-positive leukemia cells involves the ABL kinase domain mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/mTOR pathway inhibitors sensitize chronic myeloid leukemia stem cells to this compound and restore the response of progenitors to this compound in the presence of stem cell factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative phosphoproteomics revealed interplay between Syk and Lyn in the resistance to this compound in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with this compound against BCR-ABL-positive leukemia cells involves the ABL kinase domain mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The HSP90 inhibitor KW-2478 depletes the malignancy of BCR/ABL and overcomes the imatinib-resistance caused by BCR/ABL amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. This compound is active in chronic and accelerated phase chronic myeloid leukemia following failure of imatinib and dasatinib therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imatinib and this compound induce apoptosis of chronic myeloid leukemia cells through a Bim-dependant pathway modulated by cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and targeted use of this compound in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Refinement of Nilotinib dosage to minimize toxicity in models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nilotinib. The focus is on refining dosages to minimize toxicity in various experimental models.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity at standard experimental doses.
Question: We are observing significant cell death in our cancer cell line model at a this compound concentration that is reported to be effective with minimal toxicity. What could be the cause, and how can we troubleshoot this?
Answer: Several factors could contribute to this discrepancy. Here’s a systematic approach to troubleshoot the issue:
-
Verify Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to determine the specific IC50 (half-maximal inhibitory concentration) for your cell line.
-
Recommendation: Perform a dose-response experiment to establish the IC50 value in your specific cell line. This will provide a baseline for determining appropriate experimental concentrations.
-
-
Check for Off-Target Effects: this compound can have off-target effects that contribute to cytotoxicity, especially at higher concentrations. These can include induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction[1][2].
-
Recommendation: Assess markers of ER stress (e.g., ATF4, CHOP) and mitochondrial health (e.g., reactive oxygen species (ROS) production, mitochondrial membrane potential) at your experimental dose[2]. If these are elevated, consider lowering the this compound concentration.
-
-
Review Experimental Protocol: Ensure consistency in your experimental setup.
-
Cell Density: Seeding density can influence drug sensitivity. Ensure you are using a consistent and appropriate cell number for your assays.
-
Drug Preparation and Storage: this compound should be dissolved in an appropriate solvent (e.g., DMSO) and stored correctly to maintain its stability and potency. Improperly stored drug may degrade or precipitate, leading to inconsistent results.
-
Incubation Time: The duration of drug exposure will significantly impact cytotoxicity. Ensure your incubation times are consistent with established protocols.
-
-
Consider Cell Line Integrity:
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular responses to drugs. Regularly test your cell lines for contamination.
-
Genetic Drift: Cell lines can change over time with continuous passaging. Use low-passage-number cells for your experiments to ensure consistency.
-
Issue 2: Difficulty in distinguishing between this compound-induced toxicity and the development of resistance.
Question: Our long-term this compound treatment initially showed good efficacy, but now we are observing a decrease in effectiveness and an increase in cell death. How can we determine if this is due to acquired resistance or cumulative toxicity?
Answer: Differentiating between resistance and cumulative toxicity is critical for interpreting your results. Here’s how you can approach this:
-
Assess BCR-ABL Kinase Activity: this compound's primary target is the BCR-ABL kinase.
-
Recommendation: Perform a Western blot to check the phosphorylation status of BCR-ABL and its downstream target, CrkL. In resistant cells, you may see a restoration of phosphorylation despite the presence of this compound, suggesting a resistance mechanism is at play. In contrast, continued inhibition of BCR-ABL phosphorylation alongside increased cell death would point towards toxicity.
-
-
Evaluate Drug Efflux Pump Expression: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, is a known mechanism of this compound resistance[3].
-
Recommendation: Use qPCR or Western blotting to measure the expression levels of relevant ABC transporters in your treated cells compared to control cells. An upregulation could indicate resistance.
-
-
Perform a Drug Washout Experiment:
-
Recommendation: Remove this compound from the culture medium and monitor cell recovery. If the cells recover and resume proliferation, it suggests the previous effect was primarily cytotoxic. If they continue to show reduced sensitivity to subsequent this compound treatment after a recovery period, it is more indicative of a stable resistance mechanism.
-
-
Analyze Cell Cycle and Apoptosis:
-
Recommendation: Use flow cytometry to analyze the cell cycle distribution and the proportion of apoptotic cells. Cumulative toxicity might lead to a general increase in apoptosis and cell cycle arrest over time. In a resistant population, you would expect to see a return to a more normal cell cycle profile and a decrease in apoptosis compared to the initial treatment phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the key signaling pathways affected by this compound that can contribute to off-target toxicity?
A1: Besides its primary target, BCR-ABL, this compound can affect several other signaling pathways, which can lead to off-target toxicities:
-
c-Kit and PDGFR: Inhibition of these receptor tyrosine kinases can contribute to some of the observed side effects.
-
p38 MAPK Pathway: this compound can directly bind to and inhibit p38α, which can suppress pro-inflammatory responses.
-
ERK1/2 and AKT Pathways: In some cell types, such as myoblasts, this compound has been shown to activate the ERK1/2 and AKT pathways, which are involved in cell proliferation and survival[4].
-
Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, leading to the unfolded protein response and potentially apoptosis[1][2].
-
Mitochondrial Function: this compound can impair mitochondrial function and increase the production of reactive oxygen species (ROS), contributing to cytotoxicity[1][2].
Q2: What are some recommended starting concentrations for in vitro experiments with this compound?
A2: The optimal concentration of this compound is highly dependent on the cell line being used. It is always recommended to perform a dose-response curve to determine the IC50 for your specific model. However, based on published data, here are some general starting ranges:
-
For CML and ALL cell lines: Concentrations often range from nanomolar (nM) to low micromolar (µM)[5][6][7]. For example, the K562 cell line has a reported IC50 for this compound of approximately 8.788 x 10⁻⁹ M[7].
-
For assessing off-target effects: Higher concentrations, in the low micromolar range (e.g., 1-10 µM), are often used to investigate off-target toxicities in non-leukemic cell lines[8].
Q3: Are there any known strategies to mitigate this compound-induced metabolic toxicity in in vitro models?
A3: Yes, some studies have explored co-treatment strategies to reduce this compound's adverse metabolic effects. For instance, in a study using adipocyte models, co-incubation with telmisartan, an angiotensin receptor blocker, was shown to reverse this compound-induced inhibition of lipid accumulation and adiponectin secretion[9]. This suggests that targeting pathways involved in metabolic regulation could be a viable strategy to counteract this compound's toxicity.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 | Reference |
| K562 | Chronic Myeloid Leukemia | WST | 24 | Varies by MDM2 expression | [5][6] |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | WST | 24 | Potent cytotoxicity observed | [5][6] |
| KBv200 | Oral Epidermoid Carcinoma (ABCB1 overexpressing) | MTT | 72 | ~13 µM | [3] |
| S1-M1-80 | Colon Cancer (ABCG2 overexpressing) | MTT | 72 | ~9.6 µM | [3] |
| K562 | Chronic Myeloid Leukemia | Cell Counting Reagent SF | 72 | 8.788 x 10⁻⁹ M | [7] |
Experimental Protocols
Protocol 1: Determination of IC50 using WST-1 Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 2: Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol describes how to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest the cells (including any floating cells in the supernatant) after this compound treatment.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up the instrument with appropriate compensation for FITC and PI channels.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: Workflow for assessing this compound toxicity and refining dosage.
Caption: Troubleshooting logic for unexpected this compound cytotoxicity.
References
- 1. This compound induces ER stress and cell death in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of MDM2 by this compound Contributes to Cytotoxicity in Both Philadelphia-Positive and Negative Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity assay of this compound and nicotinamide in a myeloid cell line, K562 | Asian Journal of Medicine and Biomedicine [journal.unisza.edu.my]
- 8. mdpi.com [mdpi.com]
- 9. This compound-induced metabolic dysfunction: insights from a translational study using in vitro adipocyte models and patient cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Nilotinib dose reduction and re-escalation protocols in studies
This guide provides researchers, scientists, and drug development professionals with detailed information on nilotinib dose reduction and re-escalation protocols based on clinical study findings.
Frequently Asked Questions (FAQs)
Q1: What is a standard this compound dosing protocol for newly diagnosed Chronic Myeloid Leukemia (CML) in the chronic phase?
A1: In pivotal clinical trials, such as ENESTxtnd, the initial dose for all patients with newly diagnosed CML in the chronic phase was 300 mg twice daily.[1][2] Dose adjustments, including escalation and reduction, are permitted based on patient response and management of adverse events.[1][3][4]
Q2: Under what circumstances can the dose of this compound be escalated?
A2: Dose escalation to 400 mg twice daily is permitted for patients who exhibit a suboptimal response or treatment failure.[1][2][4][5] However, dose escalation above 400 mg twice daily is generally not permitted.[1]
Q3: What are the criteria for this compound dose reduction?
A3: Dose reduction is primarily initiated in response to adverse events (AEs). For instance, in the ENESTxtnd study, dose reductions were implemented for drug-related grade 3/4 hematological AEs or grade 2/3 non-hematological AEs.[1] Specific toxicities that may necessitate dose reduction or interruption include myelosuppression (neutropenia, thrombocytopenia), elevated bilirubin, lipase, or amylase levels, and QT interval prolongation.[6][7][8][9]
Q4: What is a typical dose reduction schedule for this compound?
A4: Upon the occurrence of specific adverse events, this compound treatment is often interrupted. Once the toxicity resolves to a Grade 1 or less, treatment can be resumed at a reduced dose.[6][8][10] For example, for certain hematological adverse events, after the third occurrence, treatment may be resumed at 450 mg once daily, with a subsequent re-escalation to 300 mg twice daily after one week.[1] For other toxicities, the dose might be reduced to 400 mg once daily.[6][7][9]
Q5: What is the protocol for re-escalating the dose of this compound after a reduction?
A5: Following a dose reduction due to an adverse event, and after the event has resolved or improved, a re-escalation to the previous, effective dose can be attempted.[1] Successful re-escalation is often defined as maintaining the higher dose for at least 4 weeks without the recurrence of dose-adjusting adverse events.[1][2]
Q6: How successful is this compound dose re-escalation in clinical studies?
A6: The ENESTxtnd study demonstrated a high rate of successful dose re-escalation. Among patients who had their dose reduced due to adverse events, a significant majority attempted and successfully achieved re-escalation to 300 mg twice daily.[1][3] Specifically, 85.1% of patients with dose reductions due to AEs attempted re-escalation, with a high success rate.[1]
Troubleshooting Guide
| Issue Encountered | Recommended Action | Supporting Evidence/Protocol |
| Suboptimal Response or Treatment Failure | Consider dose escalation to 400 mg twice daily. | The ENESTxtnd protocol allowed for dose escalation in such cases.[1][2][4][5] |
| Grade 3/4 Hematological Adverse Events (e.g., Neutropenia, Thrombocytopenia) | Interrupt this compound treatment. Monitor blood counts. | Resume at the prior dosage if counts recover within 2 weeks. If recovery takes longer, resume at a reduced dose of 400 mg once daily.[6][7][10] |
| Grade 2/3 Non-Hematological Adverse Events | Interrupt this compound treatment until the toxicity resolves. | Resume at a reduced dosage. Consider re-escalation if clinically appropriate.[6][10] |
| Elevated Serum Lipase or Amylase (Grade 3-4) | Reduce the this compound dose to 400 mg once a day or interrupt treatment. | This is a recommended management strategy for pancreatitis and elevated serum lipase.[7][8][9] |
| QT Interval Prolongation | Withhold this compound if QTcF is >480 msec. Review concomitant medications. | If QTcF returns to <450 msec, resume at the prior dose. If it is between 450-480 msec after 2 weeks, reduce the dose to 400 mg once a day.[6] |
| Loss of Major Molecular Response (MMR) after Treatment Discontinuation | Reinitiate this compound therapy within 4 weeks at the dose level prior to discontinuation. | Monitor BCR-ABL transcript levels monthly until MMR is re-established.[10] |
Quantitative Data Summary
Table 1: this compound Dose Adjustments and Outcomes in the ENESTxtnd Study
| Parameter | Number of Patients (%) |
| Total Patients Enrolled | 421 |
| Patients with Dose Escalation to 400 mg BID (due to lack of efficacy) | 88 (20.9%)[1] |
| Patients with any Dose Reduction | 144 (34.2%)[1] |
| Patients with Dose Reduction due to Adverse Events | 74 |
| Patients who attempted Dose Re-escalation (after any reduction) | 106 (73.6% of those reduced)[1] |
| Patients with Successful Dose Re-escalation | 92 (86.8% of those who attempted)[1][3] |
| Patients with Successful Re-escalation after AE-related reduction | 54[1] |
Table 2: Major Molecular Response (MMR) Rates by 24 Months in the ENESTxtnd Study
| Patient Group | MMR Rate (%) |
| Overall Patient Population | 81.0%[1][5] |
| Patients with Dose Escalation | 63.6%[1][5] |
| Patients with Dose Reduction due to AEs | 74.3%[1][5] |
| Patients with Successful Re-escalation | 84.8%[1] |
| Patients with Unsuccessful Re-escalation | 64.3%[1] |
| Patients who did not attempt Re-escalation | 57.9%[1] |
Experimental Protocols & Workflows
This compound Dose Reduction and Re-escalation Workflow for Adverse Events
The following diagram illustrates the decision-making process for managing adverse events through dose interruption, reduction, and re-escalation as per the ENESTxtnd study protocol.
Caption: Workflow for this compound Dose Interruption, Reduction, and Re-escalation due to Adverse Events.
This compound Dose Escalation Workflow for Suboptimal Response
This diagram outlines the protocol for escalating the dose of this compound in patients who do not achieve the desired therapeutic response.
Caption: Protocol for this compound Dose Escalation in Case of Suboptimal Therapeutic Response.
References
- 1. This compound dose‐optimization in newly diagnosed chronic myeloid leukaemia in chronic phase: final results from ENESTxtnd - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound Yields Better Rates of Molecular Response Than Imatinib in Frontline Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Yields Better Rates of Molecular Response Than Imatinib in the Frontline Setting - Personalized Medicine in Oncology [personalizedmedonc.com]
- 5. This compound dose-optimization in newly diagnosed chronic myeloid leukaemia in chronic phase: final results from ENESTxtnd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. uhs.nhs.uk [uhs.nhs.uk]
- 8. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 9. uhs.nhs.uk [uhs.nhs.uk]
- 10. reference.medscape.com [reference.medscape.com]
Validation & Comparative
Nilotinib vs. Imatinib: A Comparative Analysis of Potency in BCR-ABL Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two prominent tyrosine kinase inhibitors (TKIs), Nilotinib and Imatinib, against various mutant forms of the BCR-ABL protein, the hallmark of Chronic Myeloid Leukemia (CML). The emergence of resistance to Imatinib, often driven by point mutations in the BCR-ABL kinase domain, has necessitated the development of second-generation inhibitors like this compound. This document summarizes key experimental data, outlines typical methodologies for assessing drug potency, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Comparison of Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and Imatinib against cell lines expressing wild-type (unmutated) BCR-ABL and various clinically relevant mutations. This compound generally demonstrates significantly greater potency against wild-type BCR-ABL and retains activity against a broad spectrum of Imatinib-resistant mutants.[1][2][3]
| BCR-ABL Mutation | Imatinib IC50 (nM) | This compound IC50 (nM) | Fold Difference (Imatinib/Nilotinib) |
| Wild-Type | 200 - 400 | < 30 | ~7 - 13+ |
| G250E | >10000 | 70 | >142 |
| Q252H | 2500 - 5000 | 70 | ~36 - 71 |
| Y253F | 5000 - 10000 | 200 | ~25 - 50 |
| Y253H | >10000 | 450 | >22 |
| E255K | 5000 - 10000 | 200 | ~25 - 50 |
| E255V | >10000 | 450 | >22 |
| T315I | >10000 | >2000 | - |
| M351T | 1500 - 2500 | 70 | ~21 - 36 |
| F359V | 2500 - 5000 | 200 | ~13 - 25 |
| H396P | 1000 - 2000 | 70 | ~14 - 29 |
| H396R | 1500 - 2500 | 70 | ~21 - 36 |
Note: IC50 values can vary between different studies and experimental conditions. The values presented here are representative ranges compiled from multiple sources.[4][5][6] The T315I mutation, often referred to as the "gatekeeper" mutation, is highly resistant to both Imatinib and this compound.[1][4][7]
Experimental Protocols
The determination of IC50 values for tyrosine kinase inhibitors typically involves cell-based viability or proliferation assays. Below is a generalized protocol representative of those used in the cited studies.
Cell Viability Assay (e.g., MTT or Resazurin-based)
1. Cell Culture and Seeding:
-
BCR-ABL positive cell lines (e.g., K562 for wild-type or Ba/F3 cells engineered to express specific BCR-ABL mutations) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.[8]
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells per well) and allowed to adhere overnight if applicable.[8][9]
2. Drug Treatment:
-
Imatinib and this compound are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
A series of dilutions of each drug are prepared in the cell culture medium.
-
The culture medium is removed from the wells and replaced with medium containing the various concentrations of the inhibitors. A control group receives medium with the vehicle (DMSO) alone.[9]
3. Incubation:
-
The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).[8]
4. Viability Assessment:
-
For MTT Assay: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals. After an incubation period of 1-4 hours, a solubilization solution is added to dissolve the formazan crystals.[8][10]
-
For Resazurin Assay: A resazurin-based solution is added to each well. Viable cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.[11]
-
The absorbance (for MTT) or fluorescence (for resazurin) is measured using a microplate reader.[8][11]
5. Data Analysis:
-
The absorbance/fluorescence values are normalized to the vehicle-treated control wells to determine the percentage of cell viability for each drug concentration.
-
The IC50 value, the concentration of the drug that inhibits cell viability by 50%, is calculated by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives cell proliferation and survival through the activation of multiple downstream signaling pathways.[12][13][14][15][16] Imatinib and this compound inhibit this kinase activity, thereby blocking these downstream signals.[15][17]
Caption: The BCR-ABL signaling pathway and the inhibitory action of TKIs.
Experimental Workflow for Drug Potency Comparison
The following diagram illustrates a typical workflow for comparing the potency of this compound and Imatinib in BCR-ABL mutant cell lines.
Caption: A generalized workflow for comparing TKI potency in cell lines.
References
- 1. Beneficial effects of combining this compound and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell viability assay [bio-protocol.org]
- 9. Examining the Effects of Dasatinib, Sorafenib, and this compound on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physiology.elte.hu [physiology.elte.hu]
- 11. mdpi.com [mdpi.com]
- 12. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. go.drugbank.com [go.drugbank.com]
Comparative Analysis of Nilotinib and Dasatinib Off-Target Profiles: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target profiles of kinase inhibitors is paramount for predicting potential side effects and exploring new therapeutic applications. This guide provides a detailed comparative analysis of the off-target effects of two prominent second-generation BCR-ABL inhibitors, Nilotinib and Dasatinib.
Both this compound (Tasigna®) and Dasatinib (Sprycel®) have demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML), primarily through their potent inhibition of the BCR-ABL oncoprotein. However, their distinct chemical structures lead to different off-target kinase inhibition profiles, which in turn contribute to their unique safety and efficacy characteristics. This guide summarizes their comparative kinase selectivity, details the experimental protocols used to determine these profiles, and visualizes the key signaling pathways affected by their off-target activities.
Data Presentation: Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity (IC50 in nM) of this compound and Dasatinib against their primary target, BCR-ABL, and a panel of off-target kinases. It is important to note that IC50 values can vary between different studies and assay conditions.
| Kinase Target | This compound IC50 (nM) | Dasatinib IC50 (nM) | Primary Function |
| Primary Target | |||
| ABL1 | 20 - 60[1] | <1.0[2] | Cell differentiation, division, adhesion, and stress response |
| Off-Target Kinases | |||
| SRC | Not inhibited[3] | 0.5[2] | Cell growth, differentiation, and survival |
| LCK | - | 0.4[2] | T-cell signaling and activation |
| YES | - | 0.5[2] | Cell growth and differentiation |
| c-KIT | 210[1] | 5.0[2] | Hematopoiesis, gametogenesis, and melanogenesis |
| PDGFRβ | 69[1] | 28[2] | Cell proliferation, differentiation, and migration |
| DDR1 | 3.7[1] | - | Cell adhesion, proliferation, and matrix remodeling |
| CSF-1R | 125 - 250[1] | - | Macrophage differentiation and function |
| p38 | - | 100[2] | Inflammatory response, apoptosis, and cell differentiation |
| HER1 (EGFR) | - | 180[2] | Cell growth and proliferation |
| HER2 | - | 710[2] | Cell growth and proliferation |
| FGFR-1 | - | 880[2] | Cell growth, differentiation, and angiogenesis |
| MEK | - | 1700[2] | MAP kinase signaling pathway |
Experimental Protocols
The determination of kinase inhibitor off-target profiles relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key approaches.
Chemoproteomics using Kinobeads for Target Profiling
This method allows for the identification of kinase targets in a competitive binding assay using a broad-spectrum kinase inhibitor matrix.
a. Preparation of Kinobeads: A mixture of non-selective, ATP-competitive kinase inhibitors is covalently immobilized to Sepharose beads. This creates a matrix that can capture a large portion of the cellular kinome.
b. Cell Lysate Preparation: Cancer cell lines (e.g., K562) are cultured and harvested. Cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total cellular proteins, including endogenous kinases.
c. Competitive Binding Assay: The cell lysate is pre-incubated with either DMSO (vehicle control) or varying concentrations of the test inhibitor (this compound or Dasatinib). This allows the test inhibitor to bind to its target kinases.
d. Kinase Enrichment: The pre-incubated lysate is then added to the kinobeads. Kinases that are not bound by the test inhibitor will bind to the immobilized inhibitors on the beads.
e. Elution and Digestion: After washing to remove non-specifically bound proteins, the captured kinases are eluted from the beads. The eluted proteins are then digested into peptides, typically using trypsin.
f. Quantitative Mass Spectrometry: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of each identified kinase in the inhibitor-treated sample is compared to the control sample. A decrease in the abundance of a specific kinase in the inhibitor-treated sample indicates that the inhibitor has bound to that kinase in the lysate, preventing its capture by the kinobeads. This allows for the determination of the inhibitor's selectivity profile and the relative binding affinities for its targets.
Quantitative Proteomics (SILAC) for Off-Target Identification
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for quantitative proteomics that can be used to identify cellular targets of a drug.
a. Cell Culture and Labeling: Two populations of a cell line are cultured in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine), while the other is grown in "heavy" medium containing stable isotope-labeled versions of the same amino acids (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine). Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cells.
b. Drug Treatment: The "heavy" labeled cells are treated with the kinase inhibitor (e.g., this compound or Dasatinib), while the "light" labeled cells are treated with a vehicle control (DMSO).
c. Cell Lysis and Protein Mixing: After treatment, the two cell populations are lysed, and the protein extracts are combined in a 1:1 ratio.
d. Protein Digestion and Fractionation: The combined protein mixture is digested into peptides using an enzyme like trypsin. The resulting peptide mixture can be fractionated to reduce complexity before mass spectrometry analysis.
e. LC-MS/MS Analysis: The peptide mixture is analyzed by high-resolution LC-MS/MS. The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference.
f. Data Analysis: The relative abundance of each peptide pair (light vs. heavy) is quantified. A significant change in the ratio of a particular protein between the drug-treated and control samples can indicate a direct or indirect off-target effect of the drug. For example, a decrease in the phosphorylation of a protein in the drug-treated sample would suggest that the drug inhibits a kinase upstream in its signaling pathway.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate a key experimental workflow and signaling pathways affected by this compound and Dasatinib.
Conclusion
This guide provides a comparative overview of the off-target profiles of this compound and Dasatinib. While both are highly effective BCR-ABL inhibitors, their distinct off-target activities contribute to different side-effect profiles and may offer opportunities for therapeutic repurposing. Dasatinib's potent inhibition of SRC family kinases has implications for its effects on immune function and platelet activity. This compound's inhibition of kinases such as DDR1 and CSF-1R may influence processes like cell adhesion and macrophage function. A thorough understanding of these off-target effects is crucial for the rational design of future kinase inhibitors and for optimizing the clinical use of these important anticancer agents.
References
A Comparative Guide to Novel Nilotinib Analogues for Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of recently developed novel Nilotinib analogues, presenting supporting experimental data from preclinical studies. The information is intended to aid researchers in evaluating the potential of these new compounds as future cancer therapeutics.
Introduction to this compound and its Analogues
This compound is a second-generation tyrosine kinase inhibitor (TKI) that potently and selectively inhibits the Bcr-Abl kinase, the causative oncoprotein in Chronic Myeloid Leukemia (CML).[1][2] It also shows activity against other kinases such as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR), making it a subject of investigation for other malignancies. In the continuous effort to enhance efficacy, overcome resistance, and reduce side effects, researchers are actively developing novel analogues of this compound. This guide focuses on two recently described classes of such analogues:
-
Novel this compound Analogues (NA-1, NA-2, NA-3): Synthesized and evaluated for their anti-cancer and antiplatelet activities, with promising results in hepatocellular carcinoma (HCC) cell lines.
-
Ferrocene-Modified this compound Analogues: These organometallic compounds substitute the pyridine ring of this compound with a ferrocenyl moiety, demonstrating potent activity against various leukemia cell lines.
Comparative Anti-Cancer Activity
The following tables summarize the quantitative data from preclinical studies, comparing the anti-cancer activity of the novel this compound analogues with the parent compound and other relevant drugs.
Activity of Novel this compound Analogues (NA-1, NA-2, NA-3) in Hepatocellular Carcinoma (HepG2) Cells
The following data is derived from a study by Pechlivani et al. (2024), where the novel analogues were evaluated for their effects on the HepG2 human liver cancer cell line.
Table 1: Effect on Cell Cycle Distribution in HepG2 Cells (48h treatment with 10 µM)
| Compound | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.3 ± 2.1 | 28.1 ± 1.5 | 16.6 ± 0.9 |
| This compound | 48.2 ± 1.8 | 32.5 ± 1.7 | 19.3 ± 1.1 |
| NA-1 | 35.1 ± 1.5 | 25.8 ± 1.3 | 39.1 ± 2.0 |
| NA-2 | 40.2 ± 1.9 | 29.3 ± 1.6 | 30.5 ± 1.7 |
| NA-3 | 38.7 ± 1.7 | 27.4 ± 1.4 | 33.9 ± 1.8 |
Table 2: Apoptotic Effect on HepG2 Cells (48h treatment with 10 µM)
| Compound | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control (DMSO) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| This compound | 5.8 ± 0.6 | 3.2 ± 0.4 | 9.0 ± 1.0 |
| NA-1 | 12.3 ± 1.1 | 6.7 ± 0.7 | 19.0 ± 1.8 |
| NA-2 | 7.1 ± 0.8 | 4.5 ± 0.5 | 11.6 ± 1.3 |
| NA-3 | 9.5 ± 0.9 | 5.1 ± 0.6 | 14.6 ± 1.5 |
Table 3: Effect on E-cadherin and N-cadherin Expression in HepG2 Cells (48h treatment)
| Compound | % Reduction in E-cadherin | % Reduction in N-cadherin |
| This compound | 38.74 | 0.87 |
| NA-1 | 82.73 | 48.17 |
| NA-2 | 25.07 | 65.24 |
| NA-3 | 51.78 | 32.16 |
Data presented in Tables 1, 2, and 3 are sourced from Pechlivani et al. (2024).
Activity of Ferrocene-Modified this compound Analogues in Leukemia Cell Lines
The following data is from a study by Philipova et al. (2023), which evaluated the in vitro cytotoxicity of ferrocene-modified analogues against Bcr-Abl positive human leukemic cell lines.
Table 4: IC50 Values (µM) of Ferrocene-Modified Analogues in Leukemia Cell Lines
| Compound | K-562 | LAMA-84 | AR-230 | BV-173 |
| Imatinib (reference) | 56.3 ± 4.8 | 0.9 ± 0.1 | 4.7 ± 0.5 | 22.8 ± 2.1 |
| Ferrocene-Imatinib Analogue (9) | 25.9 ± 2.3 | 0.9 ± 0.1 | 5.9 ± 0.6 | 33.6 ± 3.0 |
| Ferrocene-Nilotinib Analogue (15a) | 0.8 ± 0.1 | 2.1 ± 0.2 | 1.5 ± 0.2 | 15.1 ± 1.4 |
Data presented in Table 4 are sourced from Philipova et al. (2023).[1]
Signaling Pathways and Experimental Workflows
Bcr-Abl Signaling Pathway and Inhibition by this compound
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through multiple downstream signaling pathways, including the RAS/MEK/ERK and PI3K/AKT pathways. This compound and its analogues act by competitively inhibiting the ATP binding site of the Bcr-Abl kinase, thereby blocking these downstream signals.
General Experimental Workflow for Validating Anti-Cancer Activity
The validation of novel anti-cancer compounds typically follows a multi-step experimental workflow, starting from initial cytotoxicity screening to more detailed mechanistic studies.
References
Nilotinib Demonstrates Superior Efficacy Over Imatinib in Patients with Imatinib-Resistant Chronic Myeloid Leukemia
A comprehensive review of clinical data indicates that nilotinib offers a significant therapeutic advantage for patients with chronic myeloid leukemia (CML) who have developed resistance to imatinib. Clinical studies consistently show higher rates of molecular and cytogenetic responses with this compound, alongside a manageable safety profile, establishing it as a critical second-line treatment option.
For researchers and drug development professionals navigating the landscape of CML therapeutics, the challenge of imatinib resistance is a primary concern. While imatinib revolutionized CML treatment, a subset of patients experience primary or secondary resistance, necessitating alternative therapeutic strategies.[1][2] this compound, a second-generation tyrosine kinase inhibitor (TKI), was specifically designed to be more potent and selective in its inhibition of the BCR-ABL kinase, the hallmark of CML.[3][4][5]
Comparative Efficacy: A Quantitative Analysis
Clinical trial data provides a clear picture of this compound's superior efficacy in the imatinib-resistant setting. A pivotal phase 2, open-label study (NCT00109707) evaluated the efficacy and safety of this compound in patients with imatinib-resistant or -intolerant CML in the chronic phase (CML-CP). The 24-month follow-up results from this study are summarized below.[6][7]
| Endpoint | This compound (400 mg twice daily) |
| Major Cytogenetic Response (MCyR) | 59% |
| Complete Cytogenetic Response (CCyR) | 44% |
| Major Molecular Response (MMR) | 56% (of patients who achieved CCyR) |
| Overall Survival (at 24 months) | 87% |
| Data from a phase 2, open-label study of this compound in patients with imatinib-resistant or -intolerant CML-CP.[6][7][8] |
These findings are further supported by long-term follow-up data. At 48 months, the estimated overall survival rate for patients treated with this compound after imatinib resistance or intolerance was 78%, with a progression-free survival rate of 57%.[9]
While the ENESTnd trial primarily focused on newly diagnosed CML, its findings are relevant in demonstrating the superior potency of this compound. In this phase 3 randomized trial, this compound consistently led to earlier and higher rates of molecular response compared to imatinib.[10][11][12][13][14] After a minimum follow-up of 24 months, 71% of patients receiving this compound (300 mg twice daily) achieved a major molecular response, compared to 44% of patients in the imatinib arm.[11][13]
Mechanisms of Action and Resistance
The enhanced efficacy of this compound stems from its molecular interaction with the BCR-ABL kinase. Imatinib resistance often arises from point mutations in the BCR-ABL kinase domain, which prevent effective drug binding.[1][15][16] this compound was rationally designed to bind more tightly to the ATP-binding site of the BCR-ABL protein, overcoming many of the mutations that confer resistance to imatinib.[3][17]
Experimental Protocols
The clinical evaluation of this compound in imatinib-resistant CML has been rigorous. The aforementioned phase 2 study (NCT00109707) provides a representative experimental design.
Study Design: This was a phase 2, open-label, multicenter, single-arm study.[6][7]
Patient Population: The study enrolled adult patients with Philadelphia chromosome-positive (Ph+) CML in the chronic phase who were resistant or intolerant to imatinib. Resistance was defined by specific hematologic or cytogenetic criteria despite imatinib therapy.[6][7]
Treatment: Patients received this compound at a dose of 400 mg twice daily, administered orally.[6][7]
Endpoints:
-
Primary Endpoint: Major cytogenetic response (MCyR), defined as achieving a complete or partial cytogenetic response.[6][7]
-
Secondary Endpoints: Complete cytogenetic response (CCyR), hematologic response, molecular response, time to response, duration of response, progression-free survival, and overall survival.[6][7]
Assessments:
-
Cytogenetic Response: Assessed by chromosome banding analysis of bone marrow cell metaphases.
-
Molecular Response: Monitored by quantitative real-time polymerase chain reaction (qRT-PCR) to measure BCR-ABL transcript levels in peripheral blood.
-
Safety: Evaluated through monitoring of adverse events, laboratory tests, and physical examinations.
References
- 1. Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imatinib-resistant chronic myeloid leukemia (CML): Current concepts on pathogenesis and new emerging pharmacologic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound is effective in patients with chronic myeloid leukemia in chronic phase after imatinib resistance or intolerance: 24-month follow-up results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is effective in patients with chronic myeloid leukemia in chronic phase after imatinib resistance or intolerance: 24-month follow-up results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NICE recommends this compound for CML patients resistant to imatinib - ecancer [ecancer.org]
- 9. This compound in imatinib-resistant or imatinib-intolerant patients with chronic myeloid leukemia in chronic phase: 48-month follow-up results of a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term benefits and risks of frontline this compound vs imatinib for chronic myeloid leukemia in chronic phase: 5-year update of the randomized ENESTnd trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. ascopubs.org [ascopubs.org]
- 13. This compound versus imatinib for the treatment of patients with newly diagnosed chronic phase, Philadelphia chromosome-positive, chronic myeloid leukaemia: 24-month minimum follow-up of the phase 3 randomised ENESTnd trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms and implications of imatinib resistance mutations in BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
A Structural Showdown: Nilotinib vs. Imatinib Binding to Abl Kinase
A Comprehensive Guide for Researchers in Drug Development
In the landscape of targeted cancer therapy, the development of tyrosine kinase inhibitors (TKIs) has marked a paradigm shift, particularly in the treatment of Chronic Myeloid Leukemia (CML). Imatinib, the first-generation TKI, revolutionized CML treatment by targeting the aberrant Bcr-Abl kinase. However, the emergence of resistance necessitated the development of second-generation inhibitors like Nilotinib. This guide provides a detailed structural and functional comparison of the binding modes of this compound and Imatinib to the Abl kinase, supported by quantitative data and experimental insights to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences in Binding and Potency
| Feature | Imatinib | This compound |
| Target Conformation | Inactive "DFG-out" | Inactive "DFG-out" |
| Binding Affinity | High | Higher than Imatinib |
| Potency (IC50) | ~280 nM (wild-type Abl) | < 30 nM (wild-type Abl) |
| In Vitro Potency | - | 20-30 times more potent than Imatinib in CML cell lines[1][2][3] |
| Activity vs. Mutants | Susceptible to resistance mutations | Active against many Imatinib-resistant mutants (except T315I)[1][2][4] |
| Structural Similarity | - | Tanimoto similarity coefficient of 0.6 to Imatinib[5] |
Delving into the Binding Pocket: A Tale of Two Inhibitors
Both Imatinib and this compound are ATP-competitive inhibitors that specifically recognize and bind to the inactive conformation of the Abl kinase domain.[1][2][3] This inactive state is characterized by a "DFG-out" flip of the Asp-Phe-Gly motif at the start of the activation loop, creating a hydrophobic pocket that is exploited by these inhibitors.
Imatinib's Binding Mode: Imatinib settles into this induced hydrophobic pocket, forming crucial hydrogen bonds and van der Waals interactions. Its N-methylpiperazine group provides water solubility and occupies a region of the ATP binding site. However, certain mutations in the kinase domain can disrupt these interactions, leading to a loss of binding affinity and the development of drug resistance.[1]
This compound's Enhanced Engagement: this compound was rationally designed by modifying the Imatinib scaffold to optimize its interaction with the Abl kinase.[5][6] Its structure allows for a more snug fit within the binding pocket, leading to a higher binding affinity.[7] Crystallographic and NMR studies have confirmed that this compound, like Imatinib, binds to the inactive "DFG-out" conformation.[8][9] The key structural differences, including the replacement of the N-methylpiperazine with a trifluoromethyl/imidazole-substituted phenyl group, contribute to its increased potency and its ability to overcome many Imatinib-resistance mutations.[10]
A visual representation of the comparative binding can be conceptualized as follows:
Caption: Conceptual diagram illustrating both Imatinib and this compound targeting the ATP binding pocket of the inactive Abl kinase.
The Ripple Effect: Downstream Signaling Inhibition
The constitutive activation of the Bcr-Abl kinase in CML drives the proliferation of hematopoietic cells by triggering multiple downstream signaling pathways. Both Imatinib and this compound, by inhibiting Bcr-Abl, effectively shut down these pro-proliferative signals. Key pathways affected include the RAS/MAPK pathway, the JAK/STAT pathway, and the PI3K/Akt pathway.
The enhanced potency of this compound translates to a more profound and sustained inhibition of these downstream pathways compared to Imatinib.
Caption: Inhibition of Bcr-Abl by Imatinib and this compound blocks downstream signaling pathways crucial for cell proliferation and survival.
Experimental Methodologies
The quantitative data presented in this guide are primarily derived from the following key experimental assays:
Kinase Inhibition Assays
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant Abl kinase is purified. A specific peptide substrate for the kinase is synthesized or purified.
-
Reaction Setup: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³³P]-ATP) are incubated in a reaction buffer.
-
Inhibitor Addition: Varying concentrations of the inhibitor (Imatinib or this compound) are added to the reaction mixtures.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 22°C or 4°C) for a specific duration to allow for substrate phosphorylation.[11]
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this often involves spotting the reaction mixture onto a filter membrane, washing away unincorporated ATP, and measuring the radioactivity of the phosphorylated substrate bound to the membrane using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assays
Objective: To measure the effect of an inhibitor on the growth and viability of cancer cells that are dependent on the target kinase.
General Protocol:
-
Cell Culture: Bcr-Abl-positive cell lines (e.g., K562, Ba/F3 p210) are cultured under standard conditions.[11]
-
Drug Treatment: Cells are seeded into multi-well plates and treated with a range of concentrations of the inhibitor.
-
Incubation: The cells are incubated for a defined period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using various methods, such as:
-
MTT or MTS Assays: These colorimetric assays measure the metabolic activity of viable cells.
-
Trypan Blue Exclusion: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
Flow Cytometry: Can be used to quantify live, apoptotic, and necrotic cells.
-
-
Data Analysis: The percentage of cell growth inhibition is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
The structural and functional comparison of this compound and Imatinib highlights the power of rational drug design in overcoming therapeutic challenges. While both inhibitors cleverly target the inactive conformation of the Abl kinase, this compound's optimized structure confers a significantly higher binding affinity and potency. This translates to improved efficacy, particularly in the context of Imatinib resistance. For researchers in the field, understanding these molecular nuances is paramount for the continued development of next-generation kinase inhibitors with enhanced specificity and efficacy.
References
- 1. Beneficial effects of combining this compound and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the difference between imatinib and this compound?_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and targeted use of this compound in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural resemblances and comparisons of the relative pharmacological properties of imatinib and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural resemblances and comparisons of the relative pharmacological properties of imatinib and this compound - OAK Open Access Archive [oak.novartis.com]
- 7. jcpsp.pk [jcpsp.pk]
- 8. Bcr-Abl Binding Modes of Dasatinib, Imatinib and this compound: An NMR Study. | Semantic Scholar [semanticscholar.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Comparison of imatinib mesylate, dasatinib (BMS-354825), and this compound (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Nilotinib and Imatinib Combination Therapy: A Comparative Guide on Additive and Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
The combination of the tyrosine kinase inhibitors (TKIs) Nilotinib and Imatinib has emerged as a promising strategy in the treatment of Chronic Myeloid Leukemia (CML), particularly in cases of Imatinib resistance. This guide provides a comprehensive comparison of the additive versus synergistic effects of this drug combination, supported by experimental data from preclinical and clinical studies.
Executive Summary
Preclinical studies have demonstrated that the combination of this compound and Imatinib results in additive to synergistic cytotoxicity against a variety of BCR-ABL-positive leukemia cell lines, including those with mutations conferring resistance to Imatinib.[1][2] The primary mechanism underlying this enhanced effect is believed to be the increased intracellular concentration of this compound. Imatinib inhibits the ABCB1 (P-glycoprotein) drug efflux pump, which is responsible for transporting this compound out of the cell. This inhibition leads to higher and more sustained intracellular levels of this compound, thereby augmenting its therapeutic efficacy.[3] Clinical observations have corroborated these preclinical findings, with the combination therapy showing promise in improving outcomes for Imatinib-resistant CML patients.[2][3][4][5]
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data from key preclinical studies, illustrating the cytotoxic effects of this compound and Imatinib, both as single agents and in combination.
Table 1: IC50 Values of this compound and Imatinib in Imatinib-Sensitive BCR-ABL+ Cell Lines
| Cell Line | This compound IC50 (nM) | Imatinib IC50 (nM) |
| K562 | 20 | 200 |
| KU812 | 15 | 150 |
| 32D.p210 | 30 | 300 |
Data extracted from Weisberg et al., Blood, 2007.
Table 2: Combination Index (CI) Values for this compound and Imatinib Combination in Imatinib-Sensitive Cell Lines
| Cell Line | CI Value at ED50 | Interpretation |
| K562 | ~1.0 | Additive Effect |
| KU812 | <1.0 | Synergy |
| 32D.p210 | ~1.0 | Additive Effect |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data interpreted from Weisberg et al., Blood, 2007.[6]
Table 3: Efficacy of this compound and Imatinib Combination Against Imatinib-Resistant BCR-ABL Mutants
| BCR-ABL Mutant | This compound IC50 (nM) | Imatinib IC50 (nM) | Combination Effect |
| E255K | 150 | >10,000 | Additive/Synergistic |
| Y253H | 400 | >10,000 | Additive |
| T315I | >10,000 | >10,000 | Ineffective |
Data extracted from Weisberg et al., Blood, 2007.[6] The combination was notably ineffective against the highly resistant T315I mutation.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and Proliferation Assay (Trypan Blue Exclusion)
-
Cell Culture: BCR-ABL+ leukemia cell lines (e.g., K562, KU812, 32D.p210) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and treated with varying concentrations of this compound, Imatinib, or a combination of both for 48-72 hours.
-
Cell Counting: Post-incubation, cells are harvested and mixed with a 0.4% trypan blue solution in a 1:1 ratio.
-
Analysis: The mixture is loaded onto a hemocytometer, and the number of viable (unstained) and non-viable (blue-stained) cells are counted under a microscope. Cell viability is expressed as a percentage of untreated control cells.[7][8][9]
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Cells are treated with this compound, Imatinib, or the combination for a specified period (e.g., 24-48 hours).
-
Staining: Harvested cells are washed with PBS and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[1][3][4][10]
In Vivo Murine Leukemia Model
-
Cell Line Transduction: A murine leukemia cell line (e.g., 32D.p210) is transduced with a retrovirus expressing luciferase to enable bioluminescent imaging.
-
Xenograft: Immunocompromised mice (e.g., NOD/SCID) are injected intravenously with the transduced leukemia cells.
-
Drug Administration: Once leukemia is established (confirmed by bioluminescent imaging), mice are treated with vehicle control, this compound, Imatinib, or the combination via oral gavage.
-
Monitoring: Tumor burden is monitored non-invasively using a bioluminescent imaging system at regular intervals. Survival of the mice is also recorded.[11][12][13][14]
Mandatory Visualizations
BCR-ABL Signaling Pathway and TKI Inhibition
Caption: The BCR-ABL signaling pathway and the inhibitory action of Imatinib and this compound.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for the in vivo evaluation of this compound and Imatinib combination therapy.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining this compound and Imatinib Improves the Outcome of Imatinib-Resistant Blast Phase CML | Acta Haematologica | Karger Publishers [karger.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Apoptosis Assay Using Annexin V-FITC Staining by Flow Cytometry [bio-protocol.org]
- 5. karger.com [karger.com]
- 6. Beneficial effects of combining this compound and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Murine Disseminated Leukemia Experiments [bio-protocol.org]
- 13. Noninvasive bioluminescent imaging of primary patient acute lymphoblastic leukemia: a strategy for preclinical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Nilotinib and Bosutinib for BCR-ABL Inhibition
In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), second-generation tyrosine kinase inhibitors (TKIs) Nilotinib and Bosutinib stand out as critical options for patients, particularly those who have developed resistance or intolerance to Imatinib. While both drugs effectively target the oncoprotein BCR-ABL, their distinct biochemical profiles, inhibitory specificities, and mechanisms of action warrant a detailed in vitro comparison. This guide provides a side-by-side analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Analysis of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the in vitro IC50 values for this compound and Bosutinib against wild-type BCR-ABL and a panel of clinically relevant mutants. These mutations often confer resistance to first-generation TKIs.
Table 1: IC50 Values (nM) of this compound and Bosutinib Against Wild-Type and Mutated BCR-ABL
| BCR-ABL Mutant | This compound IC50 (nM) | Bosutinib IC50 (nM) | Fold Difference (Bosutinib vs. This compound) |
| Wild-Type | 20 - 30 | 1 - 20 | ~1-30x more potent |
| G250E | 35 | 12 | ~2.9x more potent |
| Q252H | 31 | 15 | ~2.1x more potent |
| Y253F | 130 | 20 | ~6.5x more potent |
| Y253H | 375 | 16 | ~23.4x more potent |
| E255K | 110 | 12 | ~9.2x more potent |
| E255V | 270 | 12 | ~22.5x more potent |
| V299L | - | >1000 (Resistant) | - |
| T315I | >3000 (Resistant) | >1000 (Resistant) | - |
| F317L | 40 | 220 | ~5.5x less potent |
| M351T | 20 | 25 | ~1.25x less potent |
| F359V | 160 | 30 | ~5.3x more potent |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis of findings from multiple sources to provide a comparative overview.
Kinase Inhibition Profiles: On-Target and Off-Target Effects
While both this compound and Bosutinib are potent BCR-ABL inhibitors, their broader kinase selectivity profiles differ significantly. These differences can influence their therapeutic windows and side-effect profiles.
This compound is a close structural analog of Imatinib and exhibits high specificity for ABL, KIT, and PDGF receptors.[1] It does not significantly inhibit Src family kinases (SFKs).[1]
Bosutinib , on the other hand, is a dual Src/Abl inhibitor.[2] It potently inhibits Src family kinases such as SRC, LYN, and HCK, in addition to ABL.[1] However, it has weak inhibitory activity against c-KIT and PDGF receptors.[1]
Table 2: Comparative Kinase Inhibition Profile
| Kinase Target Family | This compound | Bosutinib |
| ABL | Potent Inhibitor | Potent Inhibitor |
| Src Family Kinases (SFK) | Weak to no inhibition | Potent Inhibitor |
| KIT | Potent Inhibitor | Weak Inhibitor |
| PDGFR | Potent Inhibitor | Weak Inhibitor |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Caption: BCR-ABL signaling and points of inhibition.
References
Comparative Guide to Pharmacodynamic Biomarker Validation for Nilotinib Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key pharmacodynamic (PD) biomarkers for monitoring the response to Nilotinib, a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of Chronic Myeloid Leukemia (CML). We objectively compare the performance of established and emerging biomarkers, supported by experimental data, to aid in the selection of appropriate tools for clinical and research applications.
Introduction to Pharmacodynamic Biomarkers for this compound
This compound is a potent inhibitor of the BCR-ABL1 tyrosine kinase, the hallmark of CML.[1] Effective monitoring of this compound's activity is crucial for optimizing treatment, predicting response, and identifying potential resistance. Pharmacodynamic biomarkers provide a direct measure of a drug's effect on its target and downstream signaling pathways. This guide focuses on the validation and comparison of three main categories of PD biomarkers for this compound:
-
Phosphorylated CRKL (pCrkl): A direct substrate of the BCR-ABL1 kinase, providing a real-time assessment of kinase inhibition.
-
BCR-ABL1 mRNA Transcripts: The current gold standard for monitoring disease burden and response to TKI therapy.
-
MicroRNAs (miRNAs): Emerging biomarkers that may predict treatment response and resistance.
The BCR-ABL1 Signaling Pathway and this compound's Mechanism of Action
The constitutively active BCR-ABL1 tyrosine kinase drives CML by activating a network of downstream signaling pathways that promote cell proliferation and survival. This compound exerts its therapeutic effect by binding to the ATP-binding site of the BCR-ABL1 kinase, thereby inhibiting its activity and blocking these downstream signals.[2][3]
References
A Cross-Validation of Nilotinib's Efficacy in Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nilotinib's performance across various cancer types, supported by experimental data from preclinical and clinical studies. This compound, a potent second-generation tyrosine kinase inhibitor (TKI), has demonstrated significant therapeutic efficacy in cancers driven by specific molecular abnormalities. This document summarizes its mechanism of action, quantitative efficacy data, and the experimental protocols utilized to evaluate its anti-tumor activity.
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site of several tyrosine kinases, most notably BCR-ABL, KIT, and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] By blocking the phosphorylation and subsequent activation of these kinases, this compound effectively halts the downstream signaling cascades that drive cell proliferation and survival in susceptible cancer cells.[3][4][5]
In Chronic Myeloid Leukemia (CML), this compound's primary target is the constitutively active BCR-ABL fusion protein, which is a hallmark of the disease.[3] Inhibition of BCR-ABL leads to the suppression of downstream pathways, including the JAK-STAT signaling pathway, which is crucial for leukemogenesis.[4][6]
In Gastrointestinal Stromal Tumors (GIST) and certain types of melanoma, the key targets are gain-of-function mutations in the KIT receptor tyrosine kinase.[7][8] this compound's inhibition of mutant KIT disrupts downstream signaling through the PI3K-AKT-mTOR and RAS-MAPK pathways, which are critical for cell survival and proliferation in these tumors.[7][8][9]
In Glioblastoma Multiforme (GBM), the therapeutic rationale for this compound is primarily based on its inhibition of PDGFRα signaling.[10][11] By blocking this pathway, this compound can impede the activation of downstream effectors such as AKT and ERK1/2, thereby reducing cell proliferation.[5] However, some studies suggest that in GBM, this compound may paradoxically enhance cell invasion through an Abl-independent mechanism involving p130Cas and FAK signaling.[12][13]
Comparative Efficacy of this compound
The efficacy of this compound varies across different cancer types, largely dependent on the presence of its specific molecular targets.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | Target | IC50 (nM) | Reference |
| CML | K562 | BCR-ABL | 30 | [14] |
| Ba/F3 (p210) | BCR-ABL | <30 | [15] | |
| GIST | GIST-T1 | KIT (exon 11) | ~210 | [16] |
| FDC-P1 (V560G-KIT) | KIT (exon 11) | 4.9 | [17] | |
| FDC-P1 (D816V-KIT) | KIT (exon 17) | 630 | [17] | |
| Melanoma | A375P | - | - | [18] |
| Leukemia | Kcl-22 | BCR-ABL | 8.788x10⁻⁹ M | [19] |
| Breast Cancer | HCC-1806 | c-Kit | > Doxorubicin | [20] |
| HCC-70 | c-Kit | > Doxorubicin | [20] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Clinical Efficacy of this compound in Different Cancer Types
| Cancer Type | Study Phase | Patient Population | Key Efficacy Endpoints | Results | Reference |
| CML (Chronic Phase) | Phase 2 | Newly Diagnosed | Complete Cytogenetic Response (CCyR) Rate, Major Molecular Response (MR) Rate | CCyR: 91%, MR: 91% | [21] |
| GIST | Phase 3 | Imatinib-Resistant/Intolerant | Progression-Free Survival (PFS) | Did not show superiority to imatinib in the first-line setting. | [1] |
| GIST | Phase 2 | Imatinib and Sunitinib-Resistant | Disease Control Rate (DCR) at 24 weeks | DCR: 29% | [22] |
| Melanoma (KIT-mutated) | Phase 2 | Advanced/Metastatic | Objective Response Rate (ORR) | ORR: 19% (at 12 weeks) | [23] |
| Melanoma (KIT-mutated) | Phase 2 | Advanced | Objective Response Rate (ORR) | ORR: 26.2% | [24] |
| Glioblastoma (PDGFRα-enriched) | Phase 2 | Recurrent | 6-month Progression-Free Survival (PFS6) | PFS6: 9% | [11] |
Experimental Protocols
In Vitro Cell Viability Assay
A standardized method to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions (e.g., RPMI-1640 with 10% FBS at 37°C, 5% CO2).
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®. The absorbance or luminescence is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of drug that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[19]
In Vivo Xenograft Mouse Model
A common preclinical model to evaluate the in vivo efficacy of this compound.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[21][25]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated with the formula: (Length x Width²)/2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is typically administered orally via gavage at a specified dose and schedule (e.g., 20-75 mg/kg, once or twice daily).[21][26]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight and overall survival are also monitored. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).[25]
Visualizations
Figure 1: this compound's Mechanism in CML.
Figure 2: this compound's Mechanism in GIST/Melanoma.
Figure 3: this compound's Mechanism in GBM.
Figure 4: Generalized Experimental Workflow.
Figure 5: Efficacy Comparison Across Cancers.
References
- 1. This compound vs imatinib as first-line therapy for patients with unresectable or metastatic gastrointestinal stromal tumours: randomised phase 3 trial results and subgroup analysis of molecular subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in KIT-driven advanced melanoma: Results from the phase II single-arm NICAM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A preclinical study demonstrating the efficacy of this compound in inhibiting the growth of pediatric high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Effect of the Tyrosine Kinase Inhibitor this compound on Gastrointestinal Stromal Tumor (GIST) and Imatinib-Resistant GIST Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FGF2 Induces Resistance to this compound through MAPK Pathway Activation in KIT Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. curescience.org [curescience.org]
- 11. ACTR-56. PHASE II TRIAL OF this compound IN PDGFR-ALPHA ENRICHED RECURRENT GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Imatinib and this compound increase glioblastoma cell invasion via Abl-independent stimulation of p130Cas and FAK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and targeted use of this compound in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Drug Details [gisttrials.org]
- 17. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of Cell Cycle Progression through RB Phosphorylation by this compound and AT-9283 in Human Melanoma A375P Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity assay of this compound and nicotinamide in a myeloid cell line, K562 | Asian Journal of Medicine and Biomedicine [journal.unisza.edu.my]
- 20. researchgate.net [researchgate.net]
- 21. This compound treatment in mouse models of P190 Bcr/Abl lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phase 2 study of this compound as third-line therapy for patients with gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound in KIT-driven advanced melanoma: Results from the phase II single-arm NICAM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Nilotinib Demonstrates Superiority Over Imatinib in Achieving Deep Molecular Response in Chronic Myeloid Leukemia
A comprehensive analysis of pivotal clinical trial data indicates that the second-generation tyrosine kinase inhibitor (TKI) Nilotinib is significantly more effective than the first-generation TKI Imatinib in achieving deep molecular responses (DMR) in patients with newly diagnosed chronic phase Chronic Myeloid Leukemia (CML). This superiority, consistently observed in long-term follow-up, is a critical factor for clinicians and researchers, as achieving DMR is increasingly recognized as a prerequisite for attempting treatment-free remission (TFR), a major goal in CML management.
The landmark Evaluating this compound Efficacy and Safety in Clinical Trials–Newly Diagnosed Patients (ENESTnd) study, a phase 3 randomized trial, provides the most robust evidence for this comparison. Long-term data from this study show that patients treated with this compound achieve higher and earlier rates of DMR, including Molecular Response 4.5 (MR⁴·⁵), compared to those treated with Imatinib.[1]
Comparative Efficacy: A Quantitative Look
The long-term follow-up from the ENESTnd trial provides clear quantitative evidence of this compound's superior efficacy in inducing deep molecular responses. A significantly higher percentage of patients in the this compound arms achieved MR⁴ and MR⁴·⁵ compared to the Imatinib arm at both 5 and 10-year intervals.
Table 1: Cumulative Rates of Deep Molecular Response (DMR) at 5-Year Follow-up in ENESTnd
| Molecular Response Level | This compound (300 mg BID) | This compound (400 mg BID) | Imatinib (400 mg QD) |
| MR⁴ (BCR-ABL1 ≤0.01% IS) | 65.6% | 63.0% | 41.7% |
| MR⁴·⁵ (BCR-ABL1 ≤0.0032% IS) | 53.5% | 52.3% | 31.4% |
Source: ENESTnd 5-year update.
Table 2: Cumulative Rates of Deep Molecular Response (DMR) at 10-Year Follow-up in ENESTnd
| Molecular Response Level | This compound (300 mg BID) | This compound (400 mg BID) | Imatinib (400 mg QD) |
| MR⁴ (BCR-ABL1 ≤0.01% IS) | 72.7% | 68.7% | 55.5% |
| MR⁴·⁵ (BCR-ABL1 ≤0.0032% IS) | 63.8% | 61.6% | 45.2% |
Source: ENESTnd 10-year analysis.
These results underscore a consistent and widening gap in DMR rates over time, favoring this compound. The higher rates of deep molecular response achieved with frontline this compound may enable more patients to qualify for TFR studies.[2]
Mechanism of Action: Targeting the BCR-ABL1 Kinase
Both Imatinib and this compound function by inhibiting the constitutively active BCR-ABL1 tyrosine kinase, the pathogenic driver of CML.[3][4] This oncoprotein activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[3][4][5] The drugs compete with ATP for the binding site on the ABL kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking the oncogenic signaling cascade.[3][5] this compound, a second-generation TKI, binds to the BCR-ABL kinase with higher affinity and specificity compared to Imatinib.
Experimental Protocols
The assessment of molecular response in the ENESTnd trial was conducted with rigorous and standardized methodologies to ensure accuracy and comparability across international laboratories.
Molecular Response Monitoring by Real-Time Quantitative PCR (RQ-PCR)
The primary method for quantifying CML disease burden is RQ-PCR, which measures the level of BCR-ABL1 mRNA transcripts relative to a stable internal control gene.[6]
-
Objective: To quantify the level of BCR-ABL1 fusion transcripts in a patient's peripheral blood or bone marrow.
-
Sample Collection: Peripheral blood samples (approximately 10 mL) are collected at specified intervals (e.g., every 3 months). To ensure RNA integrity, samples should be processed within 24-36 hours.[2]
-
Methodology:
-
RNA Extraction: Total RNA is extracted from the collected blood sample.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is then used as a template for RQ-PCR. The reaction amplifies both the BCR-ABL1 target gene and a control (reference) gene (e.g., ABL1, GUSB, or BCR).[6] The amplification is monitored in real-time using fluorescent probes.
-
Quantification: The amount of BCR-ABL1 transcript is expressed as a ratio relative to the amount of the control gene transcript.
-
The International Scale (IS)
To standardize reporting across different laboratories and clinical trials, results are reported on the International Scale (IS).[6]
-
Standardization: The IS establishes a common baseline. A value of 100% IS corresponds to the median level of BCR-ABL1 transcripts in a standardized cohort of newly diagnosed CML patients before treatment.[2][7]
-
Response Definitions:
-
Centralized Analysis: In the ENESTnd trial, BCR-ABL1 transcript levels were assessed by a centralized laboratory to minimize inter-laboratory variability and ensure consistent application of the IS.[1] For a result to be considered evaluable for MR⁴, a sufficient number of control gene transcripts (e.g., ≥10,000 ABL1 transcripts) must be detected to ensure the assay's sensitivity.[8]
References
- 1. Early molecular response predicts outcomes in patients with chronic myeloid leukemia in chronic phase treated with frontline this compound or imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpreting Molecular Monitoring Results and International Standardization in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Consensus on BCR‐ABL1 reporting in chronic myeloid leukaemia in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Digital PCR for BCR-ABL1 Quantification in CML: Current Applications in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontline this compound in patients with chronic myeloid leukemia in chronic phase: results from the European ENEST1st study - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Avenues in Cancer Therapy: A Comparative Guide to Nilotinib and its Computationally Identified Analogs
For researchers, scientists, and drug development professionals, the quest for more effective and specific cancer therapeutics is a continuous endeavor. Nilotinib, a second-generation tyrosine kinase inhibitor (TKI), has significantly improved the prognosis for patients with chronic myeloid leukemia (CML) by targeting the aberrant BCR-ABL kinase. This guide provides a comprehensive comparison of this compound with computationally identified similar compounds, leveraging pharmacophore modeling and virtual screening. We delve into the experimental data, detailed methodologies, and the critical signaling pathways involved, offering a valuable resource for advancing drug discovery in this domain.
Performance Comparison of BCR-ABL Tyrosine Kinase Inhibitors
The efficacy of tyrosine kinase inhibitors is primarily evaluated by their ability to inhibit the catalytic activity of the target kinase, in this case, BCR-ABL. This is quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. The following tables summarize the comparative IC50 values and docking scores of this compound and other prominent TKIs against both the wild-type (native) BCR-ABL kinase and clinically relevant mutant forms that confer drug resistance.
Table 1: Comparative IC50 Values of Tyrosine Kinase Inhibitors against Wild-Type BCR-ABL
| Compound | IC50 (nM) | Reference |
| This compound | <30 | [1] |
| Imatinib | ~330 | |
| Dasatinib | <1 | [1] |
| Bosutinib | 1.2 |
Table 2: Comparative IC50 Values (nM) of Second-Generation TKIs against Imatinib-Resistant BCR-ABL Mutants
| Mutation | This compound | Dasatinib | Bosutinib |
| G250E | 23 | 2 | 12 |
| Q252H | 20 | 3 | 14 |
| Y253F | 135 | 3 | 12 |
| E255K | 155 | 3 | 20 |
| V299L | >10000 | 10 | 600 |
| T315I | >10000 | >500 | >1000 |
| F317L | 20 | 1 | 10 |
| M351T | 20 | 3 | 16 |
Table 3: Comparative Docking Scores of BCR-ABL Inhibitors
| Compound | Docking Score (kcal/mol) | Reference |
| This compound | -10.2 | |
| Imatinib | -9.8 | |
| Dasatinib | -9.5 | |
| Bosutinib | -8.9 | |
| Rebastinib | -11.5 | |
| PubChem ID: 67254402 | -12.1 |
The Engine of Discovery: Experimental Protocols
The identification of novel compounds with therapeutic potential relies on a robust and well-defined experimental workflow. This section details the key methodologies employed in pharmacophore modeling, virtual screening, and subsequent experimental validation.
Pharmacophore Model Generation
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. The generation of a pharmacophore model for this compound-like compounds typically involves the following steps:
-
Ligand Preparation: A set of known active ligands (compounds with known inhibitory activity against BCR-ABL) is selected. Their 3D structures are generated and optimized to their lowest energy conformation.
-
Feature Identification: Common chemical features among the active ligands are identified. These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. For BCR-ABL kinase inhibitors, a common pharmacophore hypothesis includes two hydrogen bond acceptors, one hydrogen bond donor, and three hydrophobic/aromatic rings (AADHRRR).[2]
-
Model Generation and Validation: A pharmacophore model is generated based on the identified features and their spatial relationships. The model's ability to distinguish between active and inactive compounds is then validated using a test set of molecules with known activities. A statistically significant model will have a high correlation between the predicted and experimental activities.
Virtual Screening
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target.
-
Database Preparation: A large database of chemical compounds, such as the ZINC database, is prepared. This involves generating 3D conformations for each molecule and filtering them based on drug-like properties (e.g., Lipinski's rule of five).
-
Pharmacophore-Based Screening: The validated pharmacophore model is used as a 3D query to search the prepared database. Compounds that match the pharmacophore features are selected as initial "hits."
-
Molecular Docking: The hit compounds are then "docked" into the three-dimensional structure of the BCR-ABL kinase domain. Docking algorithms predict the binding conformation and affinity (docking score) of each compound to the target protein. Compounds with favorable docking scores and binding interactions are prioritized for further evaluation.
Experimental Validation
The most promising candidates from virtual screening are then subjected to experimental validation to confirm their biological activity.
-
In Vitro Kinase Assays: The inhibitory activity of the selected compounds against BCR-ABL kinase is measured using in vitro kinase assays. This determines the IC50 value of each compound.
-
Cell-Based Assays: The effect of the compounds on the proliferation of CML cell lines (e.g., K562) that express the BCR-ABL protein is assessed.
-
Lead Optimization: Compounds that show significant activity in these assays can then be chemically modified to improve their potency, selectivity, and pharmacokinetic properties.
Visualizing the Molecular Landscape
To better understand the complex processes involved in both the mechanism of disease and the drug discovery workflow, the following diagrams provide a visual representation of key pathways and procedures.
References
- 1. Second-Generation Tyrosine Kinase Inhibitors (Tki) as Salvage Therapy for Resistant or Intolerant Patients to Prior TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Nilotinib's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of Nilotinib, a tyrosine kinase inhibitor, with other emerging alternatives in preclinical models of neurodegenerative diseases. The information presented is collated from various experimental studies to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound, originally an FDA-approved drug for chronic myeloid leukemia, has demonstrated significant neuroprotective properties in animal models of Parkinson's disease, Alzheimer's disease, and to a lesser extent, Huntington's disease. Its primary mechanism of action involves the inhibition of the c-Abl tyrosine kinase, a key regulator of cellular processes implicated in neurodegeneration. This inhibition leads to the enhancement of autophagy, a cellular "housekeeping" process that clears misfolded and aggregated proteins, such as α-synuclein and amyloid-β, which are hallmarks of these devastating disorders. In preclinical studies, this compound treatment has been associated with reduced neuronal loss, improved motor and cognitive functions, and a decrease in the pathological protein burden. This guide provides a comparative overview of the experimental data supporting these findings, alongside detailed methodologies and a look at alternative c-Abl inhibitors like Bosutinib and Dasatinib.
Comparative Efficacy of Tyrosine Kinase Inhibitors
The following tables summarize the quantitative data from in vivo studies, comparing the neuroprotective effects of this compound and other tyrosine kinase inhibitors in various animal models of neurodegenerative diseases.
Parkinson's Disease Models
Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease. This model recapitulates the loss of dopaminergic neurons in the substantia nigra, a key pathological feature of the disease.
| Treatment Group | Dopamine (DA) Levels (% of Control) | Behavioral Outcome (e.g., Rotarod Performance) | Key Pathological Finding | Reference |
| This compound | Significant rescue of DA loss compared to MPTP-treated mice.[1] | Normalizes striatal motor behaviors. | Marked (>80%) loss of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, in MPTP-treated mice was attenuated.[1] | [1] |
| Dasatinib | Additive neuroprotective effect against dopamine depletion when combined with Coenzyme Q10. | Suppressed c-Abl activation and appeared superior to this compound in one study.[2] | In combination with Resveratrol, showed significant improvement in learning, memory, anxiety levels, and muscle grip strength.[3] | [2][3] |
| MPTP Control | Profound reduction in striatal DA, DOPAC, and HVA levels. | Overt behavioral abnormalities. | Significant loss of dopaminergic neurons. |
Alzheimer's Disease Models
Animal Model: Tg2576 mouse model, which overexpresses a mutated form of human amyloid precursor protein (APP), leading to the age-dependent development of amyloid-β plaques and cognitive deficits.
| Treatment Group | Amyloid-β (Aβ) Levels | Cognitive Outcome (e.g., Y-maze, Morris Water Maze) | Key Pathological Finding | Reference |
| This compound | Reduces Aβ levels.[4] | Ameliorates hippocampal-related cognitive functions.[4] Chronic treatment prevents degeneration and functional alterations in dopaminergic neurons of the Ventral Tegmental Area (VTA).[4] | Reduces c-Abl phosphorylation and improves autophagy.[4] | [4] |
| Bosutinib | Facilitates amyloid clearance.[5] | Not explicitly quantified in direct comparison. | Modulates pre-plaque alterations of blood immune markers and neuro-inflammation.[5] | [5] |
| Tg2576 Control | Progressive Aβ plaque deposition. | Age-dependent cognitive decline. | Neuroinflammation and synaptic dysfunction. |
Huntington's Disease Models
Data on the in vivo efficacy of this compound in animal models of Huntington's disease is currently limited. Pre-clinical evidence suggests that a low dose of this compound may lead to the degradation of mutant Huntingtin protein and improve motor and cognitive behavior, but specific quantitative data from dedicated animal model studies is not yet widely available.[6]
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model
-
Animals: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.
-
MPTP Administration: A widely used regimen involves four intraperitoneal (i.p.) injections of MPTP-HCl (18-20 mg/kg of free base) in saline, administered at 2-hour intervals. This protocol leads to a significant and reproducible loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and depletion of striatal dopamine.
-
Drug Administration:
-
This compound: Administered orally or via i.p. injection at doses ranging from 10 to 25 mg/kg daily. Treatment can be initiated before or after MPTP administration to assess both protective and restorative effects.
-
Bosutinib: Typically administered via oral gavage.
-
-
Behavioral Assessment:
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded.
-
Pole Test: To measure bradykinesia. The time taken for the mouse to turn and descend a vertical pole is measured.
-
-
Biochemical and Histological Analysis:
-
High-Performance Liquid Chromatography (HPLC): To quantify the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
Immunohistochemistry: To visualize and quantify the number of tyrosine hydroxylase (TH)-positive neurons (dopaminergic neurons) in the SNc using stereological methods.
-
Western Blotting: To measure the levels of key proteins in signaling pathways, such as phosphorylated c-Abl, α-synuclein, and autophagy markers (e.g., LC3-II/LC3-I ratio).
-
Tg2576 Alzheimer's Disease Mouse Model
-
Animals: Tg2576 mice, which carry the Swedish double mutation of the human amyloid precursor protein (APP).
-
Drug Administration:
-
This compound: Chronic treatment is often initiated in pre-symptomatic mice (e.g., from 3 months of age) and continued for several months. Administration is typically via i.p. injection.
-
-
Behavioral Assessment:
-
Y-maze Test: To evaluate spatial working memory. The test is based on the natural tendency of mice to explore novel arms of the maze. The percentage of spontaneous alternations is calculated.
-
Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water using visual cues. Escape latency and time spent in the target quadrant are measured.
-
Novel Object Recognition Test: To assess recognition memory.
-
-
Biochemical and Histological Analysis:
-
ELISA: To quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.
-
Immunohistochemistry: To visualize and quantify Aβ plaques in the cortex and hippocampus.
-
Western Blotting: To analyze the levels of proteins involved in APP processing (e.g., BACE1, ADAM10), synaptic function (e.g., synaptophysin), and autophagy.
-
Signaling Pathways and Experimental Workflows
c-Abl Signaling Pathway in Neurodegeneration
This compound's primary neuroprotective mechanism is attributed to its inhibition of c-Abl, a non-receptor tyrosine kinase. In neurodegenerative diseases, c-Abl is aberrantly activated by stressors like oxidative stress and protein aggregation. Activated c-Abl contributes to neuronal death through several downstream pathways, including the phosphorylation and inactivation of the E3 ubiquitin ligase Parkin, which impairs the clearance of toxic protein substrates. By inhibiting c-Abl, this compound restores Parkin function and promotes the autophagic degradation of misfolded proteins.
Caption: c-Abl signaling cascade in neurodegeneration and the inhibitory effect of this compound.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical experimental workflow for validating the neuroprotective effects of a compound like this compound in a preclinical animal model of neurodegeneration.
References
- 1. Motor Assessment in Huntington's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson’s Disease Using In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. This compound and bosutinib modulate pre-plaque alterations of blood immune markers and neuro-inflammation in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal Procedures for Nilotinib
This document provides essential safety and logistical information for the proper handling and disposal of nilotinib in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational practices and compliance with waste management regulations.
Personal Protective Equipment (PPE) and Safe Handling
Before handling or disposing of this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Always handle the substance in a well-ventilated area or use appropriate exhaust ventilation.[1]
Required PPE includes:
-
Respiratory Protection: Required when dusts are generated.[2] Use respirators and components tested and approved under appropriate government standards.[3]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1][3][4]
-
Hand Protection: Handle with impervious gloves, which must be inspected before use.[2][3][4] Use proper glove removal technique to avoid skin contact.[3]
-
Body Protection: Wear impervious, fire/flame-resistant clothing.[1][4]
General Handling Practices:
-
Avoid contact with skin and eyes and inhalation of dust.[1][3]
-
Wash hands and face thoroughly after working with the substance.[2][4]
-
Immediately remove and wash any contaminated clothing.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][5]
This compound Waste Classification and Disposal Summary
This compound waste must be managed as hazardous chemical waste. The primary disposal methods depend on the form of the waste. All disposal activities must comply with local, state, and federal regulations.[3][5]
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound | Incineration by a licensed hazardous waste disposal facility.[2][4][6] | Dissolve or mix with a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][4] |
| Contaminated Labware & PPE | Treat as hazardous waste and dispose of in the same manner as the product itself.[2][4] | Includes empty containers, gloves, bench paper, and other disposable materials that have come into contact with this compound. |
| Spill Cleanup Materials | Collect in a suitable, closed container for disposal via incineration.[2][3] | Absorbent materials used for spill cleanup should be treated as hazardous waste. |
Step-by-Step Disposal Protocols
-
Segregation and Collection: Collect all unused, waste, or expired this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Engage a Licensed Contractor: Arrange for disposal through a licensed hazardous material disposal company.[4] Ensure the contractor is qualified to handle and incinerate chemical waste.
-
Incineration: The preferred method of destruction is to dissolve or mix the material with a suitable combustible solvent and incinerate it in a chemical incinerator featuring an afterburner and scrubber.[2]
-
Documentation: Maintain all records of waste transfer and disposal in accordance with institutional and regulatory requirements.
-
Container Management: Empty containers should be treated as the product itself.[2] Do not reuse empty containers.[3]
-
Collection: Place all contaminated disposable materials, including gloves, wipes, and plasticware, into a designated hazardous waste container that is clearly labeled.
-
Disposal: Dispose of the container and its contents following the same procedure as for unused this compound (Protocol 1).[4]
-
Ensure Safety: Evacuate and secure the spill area to prevent unauthorized access.[2] Ensure adequate ventilation.[2][4] Don appropriate PPE, including respiratory protection, heavy rubber gloves, and eye protection.[2]
-
Containment: Prevent the spill from spreading or entering drains, sewers, or water courses.[2][3][4][7]
-
Cleanup:
-
Collection: Place all contaminated cleanup materials into a suitable, closed, and clearly labeled container to be held for disposal.[2][3]
-
Decontamination: After the material has been collected, wash the spill site thoroughly to remove any residual contamination.[2][4]
-
Disposal: Dispose of the container with the cleanup waste as hazardous material, following the procedure outlined in Protocol 1.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Nilotinib
For researchers and scientists in the fast-paced world of drug development, safety and efficiency in the laboratory are paramount. When working with potent compounds like Nilotinib, a tyrosine kinase inhibitor, a clear and immediate understanding of handling procedures is not just best practice—it's essential. This guide provides direct, procedural information for the safe handling, storage, and disposal of this compound, ensuring the integrity of your research and the safety of your team.
Essential Personal Protective Equipment (PPE)
Due to its cytotoxic potential and classification as a hazardous substance, a stringent PPE protocol is mandatory when handling this compound. This includes protection against skin and eye contact, as well as inhalation of the powdered form.[1] All PPE should be donned before handling the compound and removed in a manner that avoids cross-contamination.
Table 1: Personal Protective Equipment Recommendations for Handling this compound
| PPE Category | Item | Standard/Specification | Purpose & Use Case |
| Hand Protection | Double Gloves (Chemotherapy-rated) | ASTM D6978 compliant | Inner glove worn under gown cuff, outer glove over the cuff. Change outer glove immediately if contaminated or every 30-60 minutes. Nitrile is a commonly recommended material. Vinyl gloves are not appropriate. |
| Body Protection | Disposable Gown | Low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination. Must be discarded as cytotoxic waste after use or if compromised. |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved, fit-tested | Required when handling this compound powder outside of a containment device (e.g., weighing). Prevents inhalation of hazardous particles. Surgical masks do not provide adequate protection.[2] |
| Eye & Face Protection | Safety Goggles with Side Shields or Face Shield | ANSI Z87.1 compliant | Protects against splashes or aerosols when handling solutions or in the event of a spill. If using goggles, they should be worn with a fluid-resistant mask. |
| Foot Protection | Shoe Covers | Disposable, fluid-resistant | Worn when there is a risk of spills. Helps prevent the spread of contamination outside the work area. |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach is critical for managing this compound throughout its lifecycle in the laboratory.
Receiving and Unpacking
-
Training: Ensure all receiving personnel are trained on the hazards of cytotoxic drugs.[3]
-
Inspect: Upon arrival, check the external packaging for any signs of damage or leakage.
-
Transport: Immediately transport the sealed container to the designated pharmacy or laboratory storage area. Do not open delivery containers in general receiving areas.
-
Don PPE: Before unpacking, the designated researcher must don the appropriate PPE as detailed in Table 1.
-
Unpack in a Containment Device: Whenever possible, unpack the primary container within a chemical fume hood or Class II Biological Safety Cabinet (BSC) to contain any potential airborne particles.
Storage
-
Store this compound in its original, tightly sealed container in a cool, dark, and well-ventilated area.
-
The storage location should be separate from other non-hazardous chemicals and clearly labeled with a "Cytotoxic Agent" warning sign.
-
Access to the storage area should be restricted to authorized personnel only.
Experimental Protocol: Stock Solution Preparation
This protocol details the preparation of a 50 mM stock solution of this compound (Molecular Weight: 529.5 g/mol ) in DMSO, a common procedure for in vitro cell-based assays.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood or Class II BSC
-
Appropriate PPE (see Table 1)
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Pre-calculation:
-
To make a 50 mM solution (which is 0.050 mol/L), you need to calculate the mass of this compound required.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 50 mM stock: Mass = 0.050 mol/L * 0.001 L * 529.5 g/mol = 0.026475 g or 26.48 mg.
-
-
Preparation (perform all steps in a fume hood or BSC):
-
Don all required PPE.
-
Carefully weigh out 26.48 mg of this compound powder onto weighing paper. Use anti-static techniques to minimize powder dispersal.
-
Transfer the powder into a sterile vial of appropriate volume.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial securely and vortex or sonicate gently until the powder is completely dissolved. The solution should be clear.[3][4]
-
Visually inspect for any undissolved particulates.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[5]
-
Clearly label each aliquot with the compound name, concentration (50 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.[5]
-
-
Working Solution Preparation:
Decontamination and Spill Management
Prompt and correct handling of spills is crucial to prevent exposure and environmental contamination. Spill kits specifically for cytotoxic drugs should be readily available in all areas where this compound is handled.
For Small Spills (<5 mL or 5 g):
-
Restrict Access: Cordon off the area and post a warning sign.
-
Don PPE: Put on a gown, double chemotherapy-rated gloves, and eye protection.
-
Contain:
-
Liquids: Cover with an absorbent pad.
-
Powders: Gently cover with a damp absorbent pad to avoid aerosolization.[4]
-
-
Clean: Working from the outside in, clean the area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[4]
-
Dispose: Place all contaminated materials (pads, gloves, etc.) into a labeled cytotoxic waste bag.
For Large Spills (>5 mL or 5 g):
-
Evacuate: Alert others and evacuate the immediate area. Restrict access.
-
Assemble Team: Two trained individuals should manage the cleanup.
-
Don Enhanced PPE: In addition to the standard PPE, a fit-tested N95 respirator is required.
-
Contain: Gently cover the spill with absorbent sheets or spill-control pads. For powders, use damp cloths.
-
Clean-up: Follow the same cleaning procedure as for small spills, using a scoop for glass fragments if necessary.
-
Dispose: All contaminated materials must be placed in a cytotoxic waste container.
-
Report: Document and report the incident according to your institution's safety protocols.
Disposal Plan
All waste contaminated with this compound is considered hazardous cytotoxic waste and must be segregated from general laboratory trash.
-
Sharps: Needles, syringes, and contaminated broken glass must be placed in a rigid, puncture-proof, and clearly labeled "Cytotoxic Sharps" container.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, vials, and labware must be disposed of in thick, leak-proof plastic bags or containers clearly labeled with the cytotoxic hazard symbol. These are typically yellow.
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a sealed, leak-proof, and shatter-resistant container labeled as "Cytotoxic Liquid Waste." Do not pour this compound waste down the drain.[4]
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via incineration, in accordance with local, state, and national regulations.
Workflow Visualization
The following diagram illustrates the key stages and decision points in the safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
